1-(2-Methoxypyridin-3-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxypyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-4-3-5-9-8(7)11-2/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIFVHCCBIVTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112197-02-1 | |
| Record name | 1-(2-Methoxypyridin-3-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(2-Methoxypyridin-3-yl)ethanol for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(2-methoxypyridin-3-yl)ethanol, a key building block in pharmaceutical and agrochemical research. We will delve into two primary, field-proven methodologies: the reduction of a ketone precursor and the Grignard addition to an aldehyde. This document will not only detail the step-by-step protocols for these syntheses but also explore the underlying chemical principles, the rationale for experimental choices, and a comparative analysis of the two routes to empower researchers in making informed decisions for their specific applications.
Introduction: The Significance of this compound
Substituted pyridyl alcohols, such as this compound, are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the methoxypyridine core, coupled with a chiral secondary alcohol, offers multiple points for diversification, making it an attractive scaffold for library synthesis in drug discovery programs. The precise and efficient synthesis of this molecule is therefore of paramount importance. This guide will focus on two robust and widely applicable synthetic strategies.
Synthetic Pathways: A Tale of Two Precursors
The synthesis of this compound can be efficiently achieved through two principal routes, each starting from a different commercially available precursor. The choice between these pathways often depends on the availability of starting materials, desired scale, and laboratory equipment.
Pathway A: Reduction of 2-Methoxy-3-acetylpyridine
This pathway involves the reduction of a ketone to a secondary alcohol. It is a classic and reliable transformation in organic synthesis.
Caption: Pathway A: Reduction of a ketone precursor.
The cornerstone of this approach is the use of a mild reducing agent, such as sodium borohydride (NaBH₄), which selectively reduces the ketone functionality without affecting the pyridine ring or the methoxy group.[1]
Pathway B: Grignard Reaction with 2-Methoxy-3-pyridinecarboxaldehyde
This route builds the target molecule by forming a new carbon-carbon bond through the nucleophilic addition of a methyl group to an aldehyde.
Caption: Pathway B: Grignard addition to an aldehyde precursor.
The Grignard reaction is a powerful tool for C-C bond formation.[2] In this case, a methyl Grignard reagent, like methylmagnesium bromide, attacks the electrophilic carbonyl carbon of 2-methoxy-3-pyridinecarboxaldehyde.[3] A subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.
Experimental Protocols
The following protocols are provided as detailed, self-validating systems for the synthesis of this compound.
Synthesis of the Precursor: 2-Methoxy-3-acetylpyridine
For Pathway A, the precursor 2-methoxy-3-acetylpyridine can be synthesized from the corresponding nicotinic acid derivative. A common industrial method involves the gas-phase reaction of a nicotinic acid ester with acetic acid over a solid catalyst.[4] A laboratory-scale synthesis can be achieved through the reaction of ethyl nicotinate with ethyl acetate in the presence of a strong base like sodium ethoxide, followed by hydrolysis and decarboxylation.[4][5]
Protocol for Pathway A: Reduction of 2-Methoxy-3-acetylpyridine
This protocol is based on well-established procedures for the reduction of aromatic ketones.[1][6][7]
Materials:
-
2-Methoxy-3-acetylpyridine
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-methoxy-3-acetylpyridine (1.0 eq) in methanol (10-20 mL per gram of ketone).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
The crude product can be purified by silica gel column chromatography if necessary.
Protocol for Pathway B: Grignard Reaction with 2-Methoxy-3-pyridinecarboxaldehyde
This protocol is a representative example of a Grignard reaction with an aromatic aldehyde.[2][3] Crucially, this reaction must be performed under strictly anhydrous conditions. All glassware should be flame-dried or oven-dried, and anhydrous solvents must be used.
Materials:
-
2-Methoxy-3-pyridinecarboxaldehyde
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, inert gas supply (Nitrogen or Argon), ice bath, separatory funnel, rotary evaporator
Procedure:
-
Set up a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Dissolve 2-methoxy-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous diethyl ether or THF in the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.1-1.2 eq) dropwise from the dropping funnel. Maintain a gentle reaction rate and keep the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purify the product by silica gel column chromatography as needed.
Comparative Analysis of Synthetic Pathways
The choice between the reduction and Grignard pathways will depend on several factors.
| Feature | Pathway A: Reduction | Pathway B: Grignard Reaction |
| Precursor | 2-Methoxy-3-acetylpyridine | 2-Methoxy-3-pyridinecarboxaldehyde |
| Key Transformation | Ketone to secondary alcohol | Aldehyde to secondary alcohol |
| Reagents | Sodium borohydride (stable solid) | Methylmagnesium bromide (moisture-sensitive) |
| Reaction Conditions | Tolerant to protic solvents (methanol) | Requires strictly anhydrous conditions |
| Workup | Relatively straightforward aqueous workup | Careful quenching of reactive Grignard reagent |
| Yield | Generally high (often >90%)[2] | Typically good to high (around 75% or higher)[2] |
| Safety | Flammable solvent (methanol) | Highly flammable solvents (ether/THF), exothermic reaction |
Conclusion
Both the reduction of 2-methoxy-3-acetylpyridine and the Grignard reaction with 2-methoxy-3-pyridinecarboxaldehyde represent viable and efficient methods for the synthesis of this compound. The reduction pathway offers operational simplicity and is more tolerant of reaction conditions. In contrast, the Grignard pathway, while requiring more stringent anhydrous techniques, provides a direct method for carbon-carbon bond formation. The selection of the optimal route will be guided by the specific needs and constraints of the research or development program. This guide provides the necessary foundational knowledge and detailed protocols to enable scientists to successfully synthesize this important chemical intermediate.
References
- Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment).
- Google Patents. (1976, November 11). United States Patent (19).
- Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.
- Organic Syntheses. (1974). Aldehydes from 4,4-dimethyl-2-oxazoline and Grignard reagents: o-Anisaldehyde. 54, 42. doi: 10.15227/orgsyn.054.0042
- Vertex AI Search. (n.d.).
- Google Patents. (n.d.). CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
- Vertex AI Search. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
- Saralaya, M. G., et al. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences, 4(1), 52-74.
- Google Patents. (n.d.). US3161689A - Process for making grignard reagents.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[8][9]pyridine-1,3-diones.
- Google Patents. (2013, January 18). (12)
- Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
- ResearchGate. (n.d.).
- Google Patents. (2014, February 20). WO 2014/026657 A2.
- Chemsrc. (2025, August 24). This compound | CAS#:112197-02-1.
- Google Patents. (n.d.). US7067673B2 - Process and catalyst for the preparation of acetylpyridines.
- PrepChem.com. (n.d.). Preparation of 3-acetylpyridine.
- Wikipedia. (n.d.). 2-Acetylpyridine.
- National Center for Biotechnology Information. (2017, December 12). Highly enantioselective catalytic synthesis of chiral pyridines.
- LibreTexts. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. webassign.net [webassign.net]
A Comprehensive Technical Guide to the Synthesis of 1-(2-Methoxypyridin-3-yl)ethanol
Abstract: This guide provides an in-depth exploration of the synthesis of 1-(2-methoxypyridin-3-yl)ethanol, a valuable heterocyclic building block, from its precursor, 2-methoxypyridine-3-carbaldehyde. The core of this transformation involves a nucleophilic addition of a methyl group to the carbonyl carbon of the aldehyde. This document details the prevalent and highly effective methodologies for achieving this synthesis, with a primary focus on the Grignard reaction. We will dissect the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the critical parameters that ensure a successful and high-yield outcome. This guide is intended for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry who require a robust and reproducible method for preparing this key intermediate.
Introduction and Strategic Overview
The target molecule, this compound, incorporates a chiral secondary alcohol adjacent to a methoxypyridine core. This structural motif is of significant interest in medicinal chemistry, serving as a versatile synthon for more complex pharmaceutical agents. The conversion of 2-methoxypyridine-3-carbaldehyde to this secondary alcohol is a fundamental carbon-carbon bond-forming reaction.
The transformation is not a simple reduction; it requires the addition of a nucleophilic methyl group to the electrophilic carbonyl carbon of the aldehyde. The most reliable and widely employed methods for this purpose utilize organometallic reagents, specifically Grignard reagents or organolithium compounds. These reagents act as potent sources of carbanions, which readily attack the carbonyl center.
This guide will focus primarily on the use of methylmagnesium bromide (a Grignard reagent) due to its operational simplicity, cost-effectiveness, and high efficiency. An alternative pathway using methyllithium will also be discussed for comparative purposes.
Foundational Principles: Nucleophilic Addition to the Carbonyl Group
The synthetic strategy hinges on the inherent polarity of the aldehyde's carbonyl group (C=O). The oxygen atom, being more electronegative, draws electron density away from the carbon atom. This polarization renders the carbonyl carbon electrophilic and thus susceptible to attack by nucleophiles.
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are characterized by a highly polar carbon-metal bond, which imparts significant carbanionic character to the carbon atom.[1][2] This makes them exceptionally strong nucleophiles and bases. The reaction proceeds in two distinct stages:
-
Nucleophilic Attack: The nucleophilic methyl group from the organometallic reagent attacks the electrophilic carbonyl carbon of 2-methoxypyridine-3-carbaldehyde. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a magnesium or lithium alkoxide intermediate.
-
Protonation (Workup): The reaction is quenched with a mild acid (e.g., a saturated aqueous solution of ammonium chloride) to protonate the alkoxide, yielding the final secondary alcohol product, this compound.[3][4]
A critical consideration for all organometallic reactions is the stringent requirement for anhydrous (dry) conditions. Grignard and organolithium reagents react rapidly with protic solvents, including water, to quench the reagent and form an alkane, thus reducing the yield.[5] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction is typically conducted under an inert atmosphere of nitrogen or argon to prevent quenching by atmospheric moisture.
Primary Synthetic Protocol: The Grignard Reaction
The Grignard reaction is the method of choice for this synthesis, offering an excellent balance of reactivity, selectivity, and practicality.[6][7]
Reaction Mechanism and Workflow
The reaction begins with the nucleophilic addition of the methyl group from methylmagnesium bromide to the aldehyde, forming a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates this intermediate to yield the desired alcohol.
Caption: Mechanism of Grignard addition to an aldehyde.
The overall experimental process follows a logical sequence designed to ensure optimal reaction conditions and efficient product isolation.
Caption: Experimental workflow for the Grignard synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for qualified professionals. Adhere to all institutional safety guidelines and use appropriate Personal Protective Equipment (PPE).
Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-methoxypyridine-3-carbaldehyde | 71255-09-9 | 137.14 | 5.00 g | 36.46 | 1.0 |
| Methylmagnesium bromide (3.0 M in ether) | 75-16-1 | 119.24 | 14.6 mL | 43.75 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - | - |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | ~50 mL | - | - |
| Ethyl Acetate (for extraction) | 141-78-6 | 88.11 | ~200 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | - |
Procedure:
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Preparation: In the reaction flask, dissolve 2-methoxypyridine-3-carbaldehyde (5.00 g, 36.46 mmol) in anhydrous THF (100 mL).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with gentle stirring.
-
Grignard Addition: Using a syringe, add the methylmagnesium bromide solution (14.6 mL of a 3.0 M solution in ether, 43.75 mmol) dropwise to the stirred aldehyde solution over 20-30 minutes. Maintain the internal temperature below 5 °C during the addition. A color change and/or formation of a precipitate may be observed.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour. Then, remove the ice bath and allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~50 mL). Caution: The quenching process can be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash them with brine (saturated aq. NaCl solution). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Alternative Method: Organolithium Addition
Methyllithium (CH₃Li) can also be used for this transformation. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[4][8] This increased reactivity can be advantageous for less reactive aldehydes but also requires more stringent control of reaction conditions, particularly temperature, to avoid side reactions. The experimental setup and procedure are very similar to the Grignard protocol, with the primary difference being the choice of the organometallic reagent.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physicochemical Data
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 112197-02-1 | [9] |
| Molecular Formula | C₈H₁₁NO₂ | [10] |
| Molecular Weight | 153.18 g/mol | [11] |
Spectroscopic Data:
-
¹H NMR: Expect characteristic signals including a doublet for the methyl group (CH₃-CH), a quartet for the methine proton (CH₃-CH-OH), signals for the aromatic pyridine protons, and a singlet for the methoxy group (O-CH₃). The hydroxyl proton (-OH) will appear as a broad singlet.
-
¹³C NMR: The spectrum will show eight distinct carbon signals corresponding to the molecular structure.
-
Infrared (IR) Spectroscopy: Key absorbances will include a broad O-H stretch around 3300-3400 cm⁻¹ and the disappearance of the strong aldehyde C=O stretch from the starting material (approx. 1700 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.
Safety and Handling Considerations
-
Organometallic Reagents: Methylmagnesium bromide and methyllithium are highly reactive and moisture-sensitive. They can be pyrophoric upon exposure to air, especially in higher concentrations. Handle them exclusively under an inert atmosphere in a well-ventilated fume hood.[2]
-
Anhydrous Ethers (THF, Diethyl Ether): These solvents are extremely flammable. Diethyl ether, in particular, can form explosive peroxides upon prolonged storage and exposure to air. Always use freshly distilled or inhibitor-stabilized anhydrous solvents.
-
2-methoxypyridine-3-carbaldehyde: This compound may cause skin and eye irritation.[12] Avoid inhalation and direct contact.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves when performing this synthesis.
Conclusion
The synthesis of this compound from 2-methoxypyridine-3-carbaldehyde is most effectively achieved through the nucleophilic addition of a methyl Grignard reagent. This method is high-yielding, scalable, and relies on well-established chemical principles. Success is contingent upon careful execution, particularly the maintenance of anhydrous and inert conditions to preserve the reactivity of the organometallic reagent. The resulting secondary alcohol is a valuable intermediate, and the protocol described herein provides a reliable pathway for its preparation in a laboratory setting.
References
- Wikipedia. (2023). Meerwein–Ponndorf–Verley reduction. In Wikipedia.
- Grokipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Grokipedia.
- Chemistry Learner. (2020, June 30). Meerwein Ponndorf Verley (MPV Reduction): Easy mechanism, examples, applications. Chemistry Learner.
- Physics Wallah. (n.d.). Mechanism of Meerwein-Ponndorf-Verley Reduction. Physics Wallah.
- Babler, J. H., & Invergo, B. J. (1981). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine.
- Brown, H. C., & Subba Rao, B. C. (1956). Reaction of pyridine carboxylic esters with sodium borohydride. Journal of the American Chemical Society, 78(11), 2582–2588.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Wikipedia. (2023). Sodium borohydride. In Wikipedia.
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Journal of Applicable Chemistry, 4(4), 1335-1340.
- Wikipedia. (2023). Organolithium reagent. In Wikipedia.
- Bioorganic & Medicinal Chemistry Letters. (2011). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 21(1), 445-449.
- Alcaide, B., Almendros, P., & Alonso, J. M. (1993). A simple synthesis of 2-methoxypyridine-3-carbonitriles. Tetrahedron, 49(16), 3425-3432.
- Li, J. J. (Ed.). (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- NIH. (2013). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Inorganic Chemistry, 52(15), 8565-8575.
- Reddit. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Reddit.
- Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal.
- Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents.
- MDPI. (2021). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molecules, 26(18), 5543.
- Chemistry LibreTexts. (2014, August 9). The Reaction Organolithium Compounds and Grignard Reagents with Electrophiles.
- Organic & Biomolecular Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22, 1234-1239.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- Ashenhurst, J. (2023). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry.
- Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps.
- Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.
- ACS Catalysis. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- Tetrahedron: Asymmetry. (1997). Asymmetric synthesis of (R)- and (S)-methyl (2-methoxycarbonylcyclopent-2-enyl)acetate and (R)- and (S)-2-(2-hydroxymethyl-cyclopent-2-enyl) ethanol. Tetrahedron: Asymmetry, 8(14), 2249-2252.
- Chemsrc. (n.d.). This compound. Chemsrc.
- Chemical Science. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science, 12(30), 10256-10262.
- Preprints.org. (2021). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org.
- PubChem. (n.d.). (2-Methoxypyridin-3-yl)methanol. National Center for Biotechnology Information.
- ChemRxiv. (2021).
- Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate compounds.
- OSTI.GOV. (2021).
- MDPI. (2024). Microbiological Bioreduction of Bulky–Bulky Pyrimidine Derivatives as an Alternative to Asymmetric Chemical Synthesis. Molecules, 29(20), 4758.
- PubMed. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. The Journal of Organic Chemistry, 75(5), 1501-1510.
- NIST. (n.d.). Ethanol, 2-methoxy-. National Institute of Standards and Technology.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 9. This compound | CAS#:112197-02-1 | Chemsrc [chemsrc.com]
- 10. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. 2-Methoxy-3-pyridinecarboxaldehyde, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
1-(2-Methoxypyridin-3-yl)ethanol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-(2-Methoxypyridin-3-yl)ethanol
Abstract
This compound is a substituted pyridine derivative of significant interest within the fields of medicinal chemistry and synthetic organic chemistry. As a functionalized heterocyclic compound, it serves as a valuable building block for the construction of more complex, biologically active molecules.[1][2] The presence of a secondary alcohol, a methoxy group, and a pyridine ring provides multiple sites for chemical modification, making it a versatile intermediate. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications, tailored for researchers and professionals in drug development.
Compound Identification and Physicochemical Properties
This compound is an aromatic alcohol. The core structure consists of a pyridine ring substituted at the 2-position with a methoxy group and at the 3-position with a 1-hydroxyethyl group.
Caption: 2D Structure of this compound.
The key physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvent systems and its potential as a drug candidate.
| Identifier | Value | Source |
| IUPAC Name | 1-(2-methoxypyridin-3-yl)ethan-1-ol | [3] |
| CAS Number | 112197-02-1 | [3][4] |
| Molecular Formula | C₈H₁₁NO₂ | [4][5] |
| Molecular Weight | 153.18 g/mol | [4] |
| Exact Mass | 153.07898 Da | [4][5] |
| InChIKey | VLIFVHCCBIVTPB-UHFFFAOYSA-N | [4][5] |
| SMILES | CC(C1=C(N=CC=C1)OC)O | [5] |
| LogP (Predicted) | 1.14 | [4] |
| Topological Polar Surface Area (PSA) | 42.35 Ų | [4] |
Synthesis and Purification
The most direct and common laboratory synthesis of this compound involves the reduction of its corresponding ketone precursor, 1-(2-Methoxypyridin-3-yl)ethanone (also known as 3-acetyl-2-methoxypyridine).[][7]
Causality in Reagent Selection
The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can achieve this transformation, they react violently with protic solvents like water and alcohols.[8] Sodium borohydride (NaBH₄) is a much milder and more selective reagent, making it safer to handle and compatible with alcoholic solvents such as methanol or ethanol.[8] This compatibility simplifies the reaction setup and workup procedure, making NaBH₄ the preferred reagent for this type of ketone reduction in a standard laboratory setting.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 1-(2-Methoxypyridin-3-yl)ethanone
-
Preparation: To a solution of 1-(2-Methoxypyridin-3-yl)ethanone (1.0 eq) in methanol, cooled to 0 °C in an ice bath, add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Structural Elucidation and Spectroscopic Profile
The identity and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, a robust profile can be predicted based on its structure and data from analogous compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[9] The spectrum of this compound is expected to show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Alcohol |
| 3100 - 3000 | C-H stretch | Aromatic (Pyridine) |
| 3000 - 2850 | C-H stretch | Aliphatic (CH₃, CH) |
| 1600 - 1450 | C=C and C=N stretch | Pyridine Ring |
| ~1250 | C-O stretch | Aryl Ether |
| ~1100 | C-O stretch | Secondary Alcohol |
The broad O-H stretching band is the most telling feature, confirming the presence of the alcohol. The C-O stretching frequencies for the ether and alcohol, along with the pyridine ring vibrations, provide a complete fingerprint of the molecule.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments.
-
Pyridine Protons (3H): Expected in the δ 7.0-8.5 ppm region as complex multiplets.
-
Methine Proton (-CHOH, 1H): A quartet around δ 4.9-5.2 ppm, coupled to the adjacent methyl protons.
-
Methoxy Protons (-OCH₃, 3H): A sharp singlet around δ 3.9 ppm.[11]
-
Hydroxyl Proton (-OH, 1H): A broad singlet, chemical shift is variable and depends on concentration and solvent.
-
Methyl Protons (-CH₃, 3H): A doublet around δ 1.5 ppm, coupled to the methine proton.
-
-
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.
-
Pyridine Carbons: 5 distinct signals expected in the δ 110-160 ppm range.
-
Methine Carbon (-CHOH): Expected around δ 65-70 ppm.
-
Methoxy Carbon (-OCH₃): Expected around δ 55 ppm.
-
Methyl Carbon (-CH₃): Expected in the upfield region, around δ 20-25 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound, the monoisotopic mass is 153.0790 Da.[5]
-
[M+H]⁺: The protonated molecular ion would be observed at m/z 154.086.[5]
-
[M+Na]⁺: The sodium adduct would be observed at m/z 176.068.[5]
-
Fragmentation: Common fragmentation pathways would include the loss of a methyl group (-15 Da), the loss of water (-18 Da), or the cleavage of the C-C bond between the ring and the side chain.
Chemical Reactivity and Synthetic Utility
The utility of this compound as a building block stems from the reactivity of its functional groups.
Caption: Key reactivity pathways for this compound.
-
Reactions of the Hydroxyl Group: The secondary alcohol can be easily oxidized back to the parent ketone using reagents like pyridinium chlorochromate (PCC). It can also undergo esterification with acyl chlorides or anhydrides, or be converted to an ether under Williamson ether synthesis conditions.
-
Reactivity of the Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated by acids to form a pyridinium salt.
-
Role in Drug Discovery: Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to form key interactions (e.g., hydrogen bonds) with biological targets.[1] This compound is a key intermediate for synthesizing more elaborate structures, such as kinase inhibitors or other targeted therapeutics, where the methoxypyridine core is a common feature.[2][12]
Safety and Handling
No specific GHS hazard data is available for this compound. However, based on analogous structures such as (2-Methoxypyridin-3-yl)methanol, it should be handled with care.[13]
-
Potential Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13]
-
Precautions: Standard laboratory safety precautions should be employed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a synthetically accessible and versatile heterocyclic alcohol. Its well-defined chemical properties, predictable spectroscopic profile, and multiple points for chemical modification make it an important building block for research chemists. Its primary value lies in its role as a key intermediate in the synthesis of complex molecules, particularly within drug discovery programs targeting a wide range of diseases. This guide provides the foundational knowledge necessary for its effective use and further exploration in a research setting.
References
- PubChem. (n.d.). 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethan-1-ol. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Iranian Chemical Society. (n.d.). Reduction of Carbonyl Compounds to their Corresponding of Alcohols....
- Chemsrc. (n.d.). This compound | CAS#:112197-02-1.
- PubChem. (n.d.). 1-(6-Methoxypyridin-2-yl)ethanol. National Center for Biotechnology Information.
- PubChemLite. (n.d.). This compound (C8H11NO2).
- The Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions... - Supporting Information.
- PubChem. (n.d.). (2-Methoxypyridin-3-yl)methanol. National Center for Biotechnology Information.
- MDPI. (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)....
- The Royal Society of Chemistry. (n.d.). Electronic supplementary information.
- NIST. (n.d.). Ethanol, TMS derivative. NIST WebBook.
- ChemicalBook. (n.d.). 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 1H NMR spectrum.
- Sunway Pharm Ltd. (n.d.). 3-ACETYL-2-METHOXYPYRIDINE.
- ResearchGate. (n.d.). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones.
- Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.
- Benchchem. (n.d.). The Synthetic Potential of 2-[(3-Bromopyridin-2-yl)oxy]ethanol....
- PubMed. (2020). Discovery of ... (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry.
- Khan Academy. (n.d.). Formation of alcohols using hydride reducing agents.
- ResearchGate. (n.d.). Solvent effects on infrared spectra....
- MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.
- PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives....
- Chemguide. (n.d.). Reduction of aldehydes and ketones.
- eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy.
- PubChem. (n.d.). 2-[(2-Methoxypyridin-4-yl)methylamino]ethanol. National Center for Biotechnology Information.
- NIST. (n.d.). Ethanol. NIST WebBook.
- PubChem. (n.d.). 2-Methoxy-1-(2-methoxy-3-pyridinyl)ethanol. National Center for Biotechnology Information.
- Scientific & Academic Publishing. (n.d.). Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers....
- PubMed Central. (n.d.). 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate.
- PubChem. (n.d.). Ethanol, 2-[[6-(4-methoxyphenoxy)-4-pyrimidinyl]methylamino]-. National Center for Biotechnology Information.
Sources
- 1. Recent Advances: Heterocycles in Drugs and Drug Discovery | MDPI [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CAS#:112197-02-1 | Chemsrc [chemsrc.com]
- 5. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]
- 7. 3-ACETYL-2-METHOXYPYRIDINE - CAS:131674-40-3 - Sunway Pharm Ltd [3wpharm.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. Ethanol [webbook.nist.gov]
- 11. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]
- 12. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (2-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 10630565 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Methoxypyridin-3-yl)ethanol
This guide provides a comprehensive technical overview of 1-(2-Methoxypyridin-3-yl)ethanol, a substituted pyridyl ethanol of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical and physical properties, outlines plausible synthetic and purification methodologies, and discusses its potential applications, all while grounding the information in established chemical principles.
Core Compound Identification and Properties
Molecular Formula: C₈H₁₁NO₂[2]
Molecular Weight: 153.18 g/mol [2]
Synonyms: 1-(2-methoxypyridin-3-yl)ethan-1-ol, 1-(2-Methoxy-3-pyridyl)ethanol[2]
Physicochemical Properties
| Property | Value/Description | Source/Rationale |
| Physical Form | Expected to be a liquid at room temperature. | Based on supplier information for the enantiomeric form and the physical state of similar low molecular weight alcohols. |
| Boiling Point | Estimated to be in the range of 250-260 °C at 760 mmHg. | Inferred from structurally similar compounds like 2-(3-Methoxypyridin-2-yl)ethanol (Boiling Point: 255.0±25.0 °C).[3] |
| Melting Point | Not available. | As it is likely a liquid at room temperature, the melting point would be below 25 °C. |
| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and chloroform. | The presence of a hydroxyl group and the pyridine nitrogen allows for hydrogen bonding, suggesting solubility in polar solvents. General principles of solubility ("like dissolves like") support this.[4][5] |
| Purity | Commercially available with purities of 97% or higher.[2] | Supplier specifications. |
Synthesis and Purification
The synthesis of this compound can be approached through established organic chemistry reactions. Two primary and reliable routes are proposed here: the reduction of a ketone precursor and a Grignard reaction with an aldehyde precursor.
Proposed Synthetic Pathways
The choice between these pathways may depend on the availability of starting materials and the desired scale of the synthesis.
Caption: Plausible synthetic routes to this compound.
Experimental Protocol: Pathway A - Reduction of 1-(2-methoxypyridin-3-yl)ethanone
This is often the more straightforward of the two methods, relying on the selective reduction of a ketone. The precursor, 1-(2-methoxypyridin-3-yl)ethanone, is commercially available and serves as a key intermediate in the synthesis of various pharmaceuticals.[6]
Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that will reduce the ketone to a secondary alcohol without affecting the pyridine ring or the methoxy group.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-methoxypyridin-3-yl)ethanone (1.0 eq) in methanol. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reduction.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water to decompose any unreacted NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Purification Protocol
For many applications, the crude product from the reduction may be of sufficient purity. However, for more stringent requirements, purification is necessary.
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis.
Distillation: For larger quantities, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities.
Structural Characterization
While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its chemical structure.
Predicted ¹H NMR Spectrum (in CDCl₃)
-
~1.5 ppm (d, 3H): A doublet corresponding to the three protons of the methyl group (CH₃) adjacent to the chiral center, coupled to the methine proton.
-
~3.9 ppm (s, 3H): A singlet for the three protons of the methoxy group (OCH₃).
-
~5.0 ppm (q, 1H): A quartet for the methine proton (CH) of the ethanol moiety, coupled to the adjacent methyl group.
-
~7.0-8.2 ppm (m, 3H): A series of multiplets corresponding to the three aromatic protons on the pyridine ring.
Predicted ¹³C NMR Spectrum (in CDCl₃)
-
~23 ppm: Signal for the methyl carbon (-CH₃).
-
~53 ppm: Signal for the methoxy carbon (-OCH₃).
-
~65 ppm: Signal for the methine carbon (-CHOH).
-
~120-160 ppm: A set of signals corresponding to the carbons of the pyridine ring.
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecular ion.
-
[M+H]⁺: Calculated m/z = 154.0863
Safety and Handling
-
Causes skin and serious eye irritation. [7]
-
May cause respiratory irritation. [7]
-
Harmful if swallowed.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Applications and Future Outlook
The primary application of this compound is likely as a building block in organic synthesis, particularly in the field of medicinal chemistry. The methoxypyridine scaffold is a common feature in many biologically active molecules.
-
Intermediate for Pharmaceutical Synthesis: The precursor, 1-(2-methoxypyridin-3-yl)ethanone, is a known intermediate in the development of kinase inhibitors for cancer therapy.[6] This suggests that the corresponding alcohol, this compound, could also be a valuable intermediate for the synthesis of novel drug candidates.
-
Scaffold for Library Synthesis: The hydroxyl group provides a reactive handle for further functionalization, making this compound suitable for the creation of libraries of related molecules for high-throughput screening in drug discovery programs.
-
Fungicidal Activity: Substituted pyridyl ethanols have been investigated for their fungicidal properties, suggesting a potential application in agrochemical research.[8]
The versatility of the methoxypyridine core, combined with the reactive ethanol side chain, positions this compound as a valuable tool for chemists exploring new therapeutic agents and functional materials.
Conclusion
This compound is a readily accessible synthetic intermediate with significant potential in pharmaceutical and agrochemical research. While detailed experimental data is sparse in the public domain, its properties and reactivity can be reliably inferred from established chemical principles and data on related compounds. The synthetic routes outlined in this guide offer practical approaches for its preparation, enabling further investigation into its applications.
References
- Chemsrc. This compound | CAS#:112197-02-1.
- University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent.
- Kuzenkov, A.V., et al. (2009). Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. Chemistry of Heterocyclic Compounds, 45, 1331–1335.
- O'Reilly, R. K., et al. (2009). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 19(15), 4246-4250.
- Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts.
- ChemBK. (2024). Grignard reagent.
- Studylib. Grignard Reagent & Reactions: Organic Synthesis Guide.
- Brunet, J.J., et al. (1993). A simple synthesis of 2-methoxypyridine-3-carbonitriles. Tetrahedron Letters, 34(20), 3275-3278.
- Google Patents. (2010). JP2010270008A - Method of producing pyridine ethanol derivative.
- Zoltewicz, J. A., et al. (1999). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 4(1), 58-69.
- Feringa, B. L., et al. (2012). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Journal of the American Chemical Society, 134(4), 2050-2053.
- Al-Suwaidan, I. A., et al. (2021). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molecules, 26(11), 3289.
- MySkinRecipes. 1-(2-Methoxypyridin-3-yl)ethanone.
- Chemicalbridge. (R)-1-(2-Methoxypyridin-3-yl)ethanol.
- PubChem. (2-Methoxypyridin-3-yl)methanol.
- PubChem. 1-(6-Methoxypyridin-2-yl)ethanol.
- PubChem. 2-(2-Hydroxyethyl)pyridine.
- Preprints.org. (2021). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
- Org, J. M., et al. (2015). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic letters, 17(15), 3794–3797.
- Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility of organic solutes in ethanol/water mixtures. Journal of pharmaceutical sciences, 69(8), 912–922.
- PubChem. 2,2,2-Trifluoro-1-(3-methoxypyridin-2-YL)ethan-1-one.
- Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- BIOFOUNT. 2-(3-METHOXYPYRIDIN-2-YL)ETHANOL.
- ResearchGate. (2008). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes.
Sources
- 1. This compound | CAS#:112197-02-1 | Chemsrc [chemsrc.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 90087-19-7|2-(3-METHOXYPYRIDIN-2-YL)ETHANOL|2-(3-METHOXYPYRIDIN-2-YL)ETHANOL| -范德生物科技公司 [bio-fount.com]
- 4. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. 1-(2-Methoxypyridin-3-yl)ethanone [myskinrecipes.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-(2-Methoxypyridin-3-yl)ethanol: Synthesis, Characterization, and Application in Drug Discovery
Introduction
1-(2-Methoxypyridin-3-yl)ethanol is a heterocyclic alcohol that has garnered significant interest within the medicinal chemistry landscape. Its structural motif, featuring a methoxypyridine core, serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. This guide provides an in-depth exploration of its physicochemical properties, synthesis, characterization, and its pivotal role as a building block in the development of targeted therapies, particularly in the realm of kinase inhibition. For researchers and drug development professionals, understanding the nuances of this compound is crucial for leveraging its full potential in creating next-generation pharmaceuticals.
Physicochemical Properties
A foundational understanding of a molecule's properties is paramount for its application in synthesis and drug design. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 153.18 g/mol | [3] |
| Exact Mass | 153.07900 u | [1] |
| CAS Number | 112197-02-1 | [2] |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two common and effective approaches are the reduction of the corresponding ketone and the Grignard reaction with the corresponding aldehyde.
Method 1: Reduction of 1-(2-Methoxypyridin-3-yl)ethanone
This is a widely used and generally high-yielding method that involves the reduction of a ketone to a secondary alcohol.
Reaction Scheme:
Caption: Reduction of a ketone to the target alcohol.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1-(2-methoxypyridin-3-yl)ethanone (1.0 eq) in methanol (MeOH) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.
Method 2: Grignard Reaction with 2-Methoxy-3-pyridinecarboxaldehyde
This method builds the carbon skeleton by reacting a Grignard reagent with an aldehyde, a fundamental carbon-carbon bond-forming reaction.[4]
Reaction Scheme:
Caption: Grignard reaction for the synthesis of the target alcohol.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, place a solution of 2-methoxy-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Addition of Grignard Reagent: Add methylmagnesium bromide (CH₃MgBr) (1.2 eq, typically a 3.0 M solution in diethyl ether) dropwise via the dropping funnel to the stirred aldehyde solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the organic phase under reduced pressure. Purify the resulting crude oil by flash column chromatography to yield this compound.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. The proton at the 6-position will likely be the most downfield.
-
Methine Proton (-CHOH): A quartet around δ 4.8-5.2 ppm, coupled to the methyl protons.
-
Methoxy Protons (-OCH₃): A singlet around δ 3.9-4.1 ppm.
-
Methyl Protons (-CH₃): A doublet around δ 1.4-1.6 ppm, coupled to the methine proton.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Pyridine Carbons: Five signals in the aromatic region (δ 110-165 ppm). The carbon attached to the methoxy group (C2) will be significantly downfield.
-
Methine Carbon (-CHOH): A signal in the range of δ 65-75 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 20-25 ppm.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular weight (m/z = 153) would be expected.
-
Protonated Molecule ([M+H]⁺): In electrospray ionization (ESI) mass spectrometry, the protonated molecule would be observed at m/z = 154.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The methoxypyridine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Targeting the PI3K/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Aberrant activation of this pathway is a common event in human cancers, making it a prime target for therapeutic intervention.[5]
This compound serves as a key building block for the synthesis of potent and selective PI3K/mTOR dual inhibitors. The methoxypyridine core can be strategically functionalized to interact with key residues in the ATP-binding pocket of these kinases.
Signaling Pathway and Inhibition:
Caption: The PI3K/mTOR signaling pathway and points of inhibition.
The development of dual PI3K/mTOR inhibitors is a promising strategy in cancer therapy as it can simultaneously block the pathway at two critical nodes, potentially leading to a more profound and durable anti-tumor response and overcoming resistance mechanisms.[5] The structural features of this compound allow for its elaboration into complex molecules that can be optimized for high potency and selectivity against these kinase targets.
Conclusion
This compound is a valuable chemical entity with a well-defined molecular formula and weight. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by modern spectroscopic techniques. The true significance of this compound lies in its utility as a versatile building block in the synthesis of complex, biologically active molecules. Its incorporation into the design of PI3K/mTOR dual inhibitors highlights its importance in the ongoing quest for more effective and targeted cancer therapies. This guide serves as a comprehensive resource for researchers aiming to harness the potential of this compound in their drug discovery and development endeavors.
References
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. 2023;28(6):2785.
- Chemsrc. This compound | CAS#:112197-02-1.
- PubChem. 1-(6-Methoxypyridin-2-yl)ethanol.
- Wikipedia. Grignard reagent.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | CAS#:112197-02-1 | Chemsrc [chemsrc.com]
- 3. 1-(6-Methoxypyridin-2-yl)ethanol | C8H11NO2 | CID 68951207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]
An In-Depth Technical Guide to 1-(2-Methoxypyridin-3-yl)ethanol: Synthesis, Characterization, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of 1-(2-Methoxypyridin-3-yl)ethanol, a heterocyclic compound of significant interest to researchers and professionals in drug development. While specific literature on this exact molecule is sparse, this document consolidates information on its identity, proposes robust synthetic and analytical methodologies based on established chemical principles, and contextualizes its potential within the broader field of medicinal chemistry.
Compound Identification and Structural Elucidation
The fundamental identity of any chemical entity begins with its unambiguous nomenclature and structure.
IUPAC Name and Synonyms
The systematic name for the compound, following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(2-methoxypyridin-3-yl)ethan-1-ol .[1]
Common synonyms found in chemical databases and supplier catalogs include:
Chemical Structure and Properties
The molecular structure consists of a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 3-position with a 1-hydroxyethyl group [-CH(OH)CH₃].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [1][2] |
| Molecular Weight | 153.18 g/mol | [1] |
| Monoisotopic Mass | 153.07898 Da | [2] |
| SMILES | CC(C1=C(N=CC=C1)OC)O | [2] |
| InChI Key | VLIFVHCCBIVTPB-UHFFFAOYSA-N | [1][2] |
| Predicted XlogP | 0.7 | [2] |
Caption: 2D structure of this compound.
Proposed Synthesis and Purification
Synthesis of Precursor: 2-Methoxy-3-acetylpyridine
The synthesis of the acetylpyridine precursor is a critical first step. A plausible method adapts established procedures for the acylation of pyridine derivatives. One such route begins with the commercially available ethyl nicotinate.
Protocol 2.1: Synthesis of 3-Acetylpyridine (Illustrative) This protocol is based on the known conversion of nicotinic esters to 3-acetylpyridine and serves as a foundational step.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), combine ethyl nicotinate, an excess of ethyl acetate (acting as both reactant and solvent), and a strong base such as sodium metal.[3]
-
Reaction: Heat the mixture to reflux for several hours. The reaction proceeds via a Claisen-type condensation.
-
Work-up and Hydrolysis: After cooling, carefully neutralize the reaction mixture with an acid (e.g., acetic acid). The organic layer is separated and then subjected to acidic hydrolysis (e.g., with 20% sulfuric acid) to effect decarboxylation and yield 3-acetylpyridine.[3]
-
Purification: The crude product is isolated by neutralization and extraction, followed by distillation under reduced pressure to yield pure 3-acetylpyridine.[3]
To obtain the required 2-methoxy-3-acetylpyridine, one would start with an appropriately substituted precursor like 2-methoxynicotinic acid or its ester, and apply a similar acylation strategy.
Reduction to this compound
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, sodium borohydride (NaBH₄) offers an excellent combination of selectivity, mild reaction conditions, and operational simplicity.
Protocol 2.2: Reduction of 2-Methoxy-3-acetylpyridine
-
Dissolution: Dissolve 2-methoxy-3-acetylpyridine (1.0 eq) in a suitable protic solvent, typically methanol or ethanol, in an appropriately sized round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the initial exotherm of the reaction.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, approx. 1.1-1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps manage the rate of hydrogen gas evolution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water or dilute acid (e.g., 1 M HCl) at 0 °C to neutralize excess NaBH₄.
-
Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Causality in Experimental Design:
-
Choice of Reducing Agent: NaBH₄ is chosen over stronger reducing agents like lithium aluminum hydride (LAH) because it is chemoselective for aldehydes and ketones and is compatible with protic solvents, simplifying the procedure. LAH would be unnecessarily harsh and require anhydrous conditions.
-
Solvent: Methanol or ethanol are ideal solvents as they readily dissolve the ketone and the borohydride reagent, and the protic nature of the solvent facilitates the final protonation of the alkoxide intermediate.
-
Temperature Control: Starting the reaction at 0 °C is a standard safety and control measure to moderate the reaction rate and prevent potential side reactions.
Synthetic Workflow Diagram
Caption: Proposed two-stage synthesis of the target compound.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃) (Predicted values are based on established chemical shift principles and data for analogous structures)[4][5]
| ¹H NMR | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyridine H | ~8.1 | dd | 1H | H-6 |
| Pyridine H | ~7.6 | dd | 1H | H-4 |
| Pyridine H | ~6.9 | dd | 1H | H-5 |
| CH(OH) | ~5.0 | q | 1H | Methine H |
| OCH₃ | ~3.9 | s | 3H | Methoxy H's |
| OH | ~2.5-4.0 | br s | 1H | Hydroxyl H |
| CH₃ | ~1.5 | d | 3H | Methyl H's |
| ¹³C NMR | Predicted Shift (δ, ppm) | Assignment |
| Pyridine C | ~163 | C-2 (C-O) |
| Pyridine C | ~145 | C-6 |
| Pyridine C | ~138 | C-4 |
| Pyridine C | ~130 | C-3 |
| Pyridine C | ~115 | C-5 |
| CH(OH) | ~65 | Methine C |
| OCH₃ | ~53 | Methoxy C |
| CH₃ | ~23 | Methyl C |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol, hydrogen-bonded)[6][7][8] |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| 1600 - 1450 | Medium-Strong | C=C and C=N ring stretching (pyridine)[9] |
| ~1100 | Strong | C-O stretch (secondary alcohol)[6][7] |
Justification of Spectral Predictions:
-
The broad O-H stretch is characteristic of alcohols due to intermolecular hydrogen bonding.[8]
-
The C-O stretch for a secondary alcohol is typically found around 1100 cm⁻¹, distinguishing it from primary (~1050 cm⁻¹) or tertiary (~1150 cm⁻¹) alcohols.[6][7]
-
The predicted NMR chemical shifts are derived from the known electronic effects of the substituents on the pyridine ring: the electron-donating methoxy group shields adjacent protons and carbons, while the nitrogen atom deshields the alpha-protons.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern. For Electrospray Ionization (ESI-MS) in positive mode, the expected molecular ion would be [M+H]⁺ at m/z 154.0863.
Significance and Application in Drug Discovery
The true value of a molecule like this compound lies not in its intrinsic biological activity, but in its utility as a versatile chemical building block for the synthesis of more complex drug candidates.
The Methoxypyridine Scaffold
The pyridine ring is a "privileged scaffold" in medicinal chemistry, found in a vast number of FDA-approved drugs.[1][10][11] Its presence can enhance solubility, provide a key vector for hydrogen bonding interactions with biological targets, and serve as a metabolically stable bioisostere for a phenyl ring.[10]
The 2-methoxy-pyridine motif specifically offers several advantages:
-
Modulation of Electronics: The electron-donating methoxy group can tune the basicity of the pyridine nitrogen and the reactivity of the ring system.
-
Structural Rigidity and Vector Control: It provides a defined conformational presentation of other substituents, which is critical for optimizing binding affinity to target proteins.
-
Metabolic Stability: The methoxy group can influence the metabolic profile of a drug molecule, potentially blocking sites of oxidative metabolism.
Potential Therapeutic Applications
Derivatives of this compound could be explored in numerous therapeutic areas where the pyridine scaffold is prevalent. The secondary alcohol provides a convenient handle for further chemical elaboration, allowing for the introduction of diverse functionalities to build molecular libraries for screening. Potential applications include the development of:
-
Kinase Inhibitors: The pyridine core is common in molecules designed to target the ATP-binding site of kinases.
-
CNS Agents: The polarity and hydrogen bonding capacity of the pyridine nitrogen are valuable for designing drugs that target receptors and enzymes in the central nervous system.
-
Antiviral and Antimicrobial Agents: Many heterocyclic compounds, including pyridine derivatives, form the basis of anti-infective drugs.[1][12]
Caption: Role as a building block for various therapeutic areas.
Conclusion
This compound is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. While direct research on this compound is limited, this guide has outlined robust and scientifically sound methodologies for its synthesis, purification, and characterization. Its structural components—a privileged pyridine scaffold, a modulating methoxy group, and a reactive secondary alcohol—make it a valuable tool for drug discovery professionals seeking to generate novel and diverse molecular entities for a wide range of therapeutic targets.
References
- PubChem. This compound.
- Daina, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]
- Talele, T. T. (2016). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
- Chegg. Grignard Reagents. [Link]
- Master Organic Chemistry. Reactions of Grignard Reagents. (2015). [Link]
- Findlay, T. J. V., & Kidman, A. D. (1964). Infrared studies of hydrogen bonding between pyridine and alcohols. Australian Journal of Chemistry. [Link]
- Organic Chemistry Portal. Grignard Reaction. [Link]
- Royal Society of Chemistry.
- SpectraBase. 2-Methoxypyridine - Optional[13C NMR] - Chemical Shifts. [Link]
- Google Patents. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
- MDPI. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols... (2019). [Link]
- Al-Ostoot, F. H., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]
- Royal Society of Chemistry.
- Spectroscopy Online. Alcohols—The Rest of the Story. (2017). [Link]
- Organic Chemistry Portal. Pyridine synthesis. [Link]
- Química Organica. IR Spectrum: Alcohols and Phenols. [Link]
- ResearchGate. Synthesis of the racemic pyridyl alcohols 1a and 1b. [Link]
- Google Patents.
- Witkop, B. (1956). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal.
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. [Link]
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024). [Link]
- PrepChem.com.
- Wikipedia. 2-Acetylpyridine. [Link]
- MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite... (2022). [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 4. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Methoxypyridin-3-yl)ethanol
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Methoxypyridin-3-yl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for the acquisition and interpretation of the spectrum of this heterocyclic compound. We will explore the chemical shifts, coupling constants, and multiplicity of each proton, grounded in established NMR theory and data from analogous structures.
Introduction: The Structural Significance of this compound
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The pyridine ring, a ubiquitous scaffold in pharmaceuticals, coupled with a chiral ethanol side chain and a methoxy group, presents a unique electronic and steric environment. Accurate structural elucidation is paramount for understanding its biological activity and chemical properties. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular architecture in solution. This guide will serve as a detailed reference for the analysis of its ¹H NMR spectrum.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The structure and proton labeling for this compound are as follows:
Caption: Molecular structure of this compound with proton labeling.
The Pyridine Ring Protons (Hd, Hc, Hb)
The electronic environment of the pyridine ring is significantly influenced by the nitrogen atom and the electron-donating methoxy group at the C2 position, and the electron-withdrawing ethanol substituent at the C3 position.
-
Hb (Proton at C6): This proton is ortho to the nitrogen atom, which is strongly electron-withdrawing, leading to a significant downfield shift. It is expected to appear as a doublet of doublets (dd) due to coupling with Hc (ortho-coupling, J ≈ 4-6 Hz) and Hd (meta-coupling, J ≈ 1-2 Hz). Based on data for 2-methoxypyridine, its chemical shift is predicted to be in the range of δ 8.10 - 8.20 ppm .[1]
-
Hc (Proton at C5): This proton is meta to the nitrogen and ortho to the C4 proton. It will be shifted downfield compared to benzene but upfield relative to Hb. It is expected to be a doublet of doublets (dd) due to coupling with Hb (ortho-coupling, J ≈ 4-6 Hz) and Hd (ortho-coupling, J ≈ 7-9 Hz). Its predicted chemical shift is around δ 7.50 - 7.60 ppm .[1]
-
Hd (Proton at C4): This proton is para to the nitrogen and ortho to both the C3-substituent and the C5 proton. It is expected to be the most upfield of the pyridine protons. It will appear as a doublet of doublets (dd) due to coupling to Hc (ortho-coupling, J ≈ 7-9 Hz) and Hb (meta-coupling, J ≈ 1-2 Hz). The predicted chemical shift is in the region of δ 6.80 - 6.90 ppm .[1]
The Methoxy Group Protons (Ha)
The protons of the methoxy group (O-CH₃) are shielded and are not coupled to other protons. Therefore, they will appear as a sharp singlet. The chemical shift is influenced by the attachment to the aromatic ring. For 2-methoxypyridine, this signal appears around δ 3.9 ppm.[1] A similar value is expected here.
-
Predicted Chemical Shift: δ 3.90 - 4.00 ppm (singlet, 3H) .
The Ethanol Side-Chain Protons (He, Hg, Hf)
The ethanol side-chain gives rise to three distinct signals.
-
He (Methine Proton, CH): This proton is on the carbon bearing the hydroxyl group and is adjacent to both the pyridine ring and the methyl group. It is a chiral center. Due to the proximity to the electron-withdrawing pyridine ring and the hydroxyl group, it will be shifted downfield. It will be split into a quartet by the three protons of the adjacent methyl group (Hg).
-
Predicted Chemical Shift: δ 4.90 - 5.10 ppm (quartet, 1H, J ≈ 6.5 Hz) . This prediction is based on analogous structures like 1-phenylethanol.[2]
-
-
Hg (Methyl Protons, CH₃): These three protons are on the terminal methyl group of the ethanol side chain. They are adjacent to the methine proton (He) and will be split into a doublet.
-
Predicted Chemical Shift: δ 1.45 - 1.55 ppm (doublet, 3H, J ≈ 6.5 Hz) . This is a typical range for a methyl group in such an environment.[2]
-
-
Hf (Hydroxyl Proton, OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet. In a deuterated chloroform (CDCl₃) solution, it can range from δ 1.5 to 5.0 ppm. To confirm its assignment, a D₂O exchange experiment can be performed, which would cause the OH peak to disappear.[3][4]
-
Predicted Chemical Shift: δ 2.0 - 4.0 ppm (broad singlet, 1H) .
-
Tabulated Predicted ¹H NMR Data
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hb (C6-H) | 8.10 - 8.20 | dd | Jbc ≈ 4-6, Jbd ≈ 1-2 | 1H |
| Hc (C5-H) | 7.50 - 7.60 | dd | Jcb ≈ 4-6, Jcd ≈ 7-9 | 1H |
| Hd (C4-H) | 6.80 - 6.90 | dd | Jdc ≈ 7-9, Jdb ≈ 1-2 | 1H |
| Ha (OCH₃) | 3.90 - 4.00 | s | - | 3H |
| He (CH) | 4.90 - 5.10 | q | Jeg ≈ 6.5 | 1H |
| Hg (CH₃) | 1.45 - 1.55 | d | Jge ≈ 6.5 | 3H |
| Hf (OH) | 2.0 - 4.0 | br s | - | 1H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
A standardized and robust protocol is essential for obtaining a high-quality ¹H NMR spectrum.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), as it is effective at dissolving a wide range of organic compounds and has a well-defined residual solvent peak at δ 7.26 ppm.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
Instrument Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.
-
Number of Scans (NS): 8-16 scans for a sufficiently concentrated sample.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K (25 °C).
Caption: Standard workflow for ¹H NMR analysis.
Troubleshooting and Advanced Spectral Interpretation
-
Broad OH Signal: If the hydroxyl proton signal is excessively broad or obscuring other signals, a D₂O shake can be performed. Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will result in the exchange of the labile OH proton for deuterium, causing the signal to disappear.[3]
-
Impurity Identification: The synthesis of this compound may result in residual starting materials or by-products. For instance, incomplete reaction might leave traces of the corresponding ketone, which would exhibit a characteristic singlet for the acetyl methyl group around δ 2.5-2.7 ppm.
-
Solvent Effects: Running the spectrum in a different deuterated solvent, such as DMSO-d₆, can be informative. The hydrogen-bonding capabilities of DMSO-d₆ will significantly alter the chemical shift of the hydroxyl proton, often shifting it downfield and revealing coupling to the methine proton.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be complex yet interpretable, with distinct signals for each proton in the molecule. This guide provides a robust framework for the prediction, acquisition, and interpretation of this spectrum. A thorough understanding of the chemical shifts and coupling patterns, as outlined, is crucial for the unambiguous structural verification of this and related compounds, underpinning further research and development in its applications.
References
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol.
- Taylor & Francis Online. (n.d.). Theoretical determination of the 1H NMR spectrum of ethanol.
- The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry.
- YouTube. (2020, September 2). Draw the 1H NMR Spectrum of Ethanol (CH3CH2OH, C2H6O).
Sources
- 1. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. youtube.com [youtube.com]
A Guide to the 13C NMR Spectroscopic Analysis of 1-(2-Methoxypyridin-3-yl)ethanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The structural integrity and purity of molecular entities are paramount in the fields of medicinal chemistry and drug development. 1-(2-Methoxypyridin-3-yl)ethanol, a versatile heterocyclic building block, requires precise analytical characterization to ensure its suitability for complex pharmaceutical syntheses. This technical guide provides a comprehensive framework for the acquisition and interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. We will explore the theoretical underpinnings of the substituent effects on the pyridine ring, present a robust, self-validating experimental protocol, and detail a systematic approach to the unambiguous assignment of all carbon signals, leveraging both 1D and 2D NMR techniques. This document serves as an authoritative resource, empowering researchers to confidently verify the structure and identity of this key intermediate.
Theoretical Principles: Predicting the ¹³C NMR Spectrum
The chemical shift (δ) of a carbon nucleus in ¹³C NMR spectroscopy is a sensitive indicator of its local electronic environment. In this compound, the chemical shifts are primarily dictated by the interplay of the electron-withdrawing nitrogen atom in the pyridine ring and the electronic effects of the methoxy and 1-hydroxyethyl substituents.[1][2]
-
The Pyridine Ring: The nitrogen atom inductively withdraws electron density, deshielding the adjacent α-carbons (C2, C6) and the γ-carbon (C4), causing them to resonate at a lower field (higher ppm) compared to benzene.[3] The β-carbons (C3, C5) are less affected.
-
Substituent Effects:
-
2-Methoxy Group (-OCH₃): The highly electronegative oxygen atom directly attached to C2 causes a significant downfield shift for this carbon (the ipso effect). Furthermore, the oxygen's lone pairs can donate electron density into the ring via resonance, which moderately influences the shielding of other ring carbons.[4][5]
-
3-(1-Hydroxyethyl) Group [-CH(OH)CH₃]: This alkyl substituent introduces two sp³-hybridized carbons. The carbinol carbon (-CHOH) is deshielded by the attached oxygen and the aromatic ring. The terminal methyl group (-CH₃) is highly shielded and will appear at the highest field (lowest ppm). The group's attachment at the C3 position will also influence the chemical shifts of the surrounding ring carbons.[6]
-
Based on these established principles, a predicted spectrum can be constructed, providing a foundational hypothesis for the final assignment.
To facilitate unambiguous discussion, the following numbering scheme is adopted for this compound:
Caption: Molecular structure and carbon numbering of this compound.
A Validated Experimental Protocol
Acquiring a high-quality, reproducible ¹³C NMR spectrum is contingent upon meticulous sample preparation and the rational selection of acquisition parameters. This protocol is designed to ensure spectral integrity.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent signals (¹H: ~7.26 ppm; ¹³C: a triplet at ~77.16 ppm), which serve as a convenient internal reference.[7][8][9]
-
Analyte Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of the analyte in approximately 0.6 mL of CDCl₃. This concentration range provides a strong signal-to-noise ratio for a ¹³C spectrum within a reasonable timeframe, given the low natural abundance (~1.1%) of the ¹³C isotope.[10][11]
-
Filtration: To prevent magnetic field distortions that lead to peak broadening, the sample solution must be free of particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[10]
-
Homogenization: Securely cap the NMR tube and invert it several times to ensure a homogeneous solution, which is critical for proper magnetic field shimming.
NMR Data Acquisition Parameters
The following parameters are optimized for a 400 MHz spectrometer and can be adapted for other instruments. The goal is to achieve a high-resolution, proton-decoupled spectrum where each unique carbon appears as a singlet.
| Parameter | Recommended Value | Rationale and Expert Insight |
| Pulse Program | zgpg30 (Bruker) | A standard power-gated proton decoupling sequence. It ensures that decoupling is applied only during acquisition, preventing sample heating and providing a clean, singlet spectrum for each carbon, which simplifies interpretation.[12] |
| Acquisition Time (AQ) | ~1.0 s | Defines the duration of signal detection. A value of ~1.0 s provides adequate digital resolution to distinguish closely spaced peaks without collecting excessive noise.[13][14] |
| Relaxation Delay (D1) | 2.0 s | This is a critical parameter for signal intensity. A 2-second delay allows most protonated carbons to relax back to thermal equilibrium. Quaternary carbons, having longer relaxation times (T₁), may still be partially saturated but will be observable. For fully quantitative spectra, D1 should be at least 5 times the longest T₁.[13][14][15] |
| Pulse Angle | 30° | A smaller flip angle (Ernst angle) is used because the recycle time (AQ + D1) is shorter than the T₁ of many carbons. This maximizes the signal per unit time for carbons with long relaxation times, ensuring that even quaternary carbons are detected efficiently.[14] |
| Spectral Width (SW) | 220 ppm (e.g., -10 to 210 ppm) | This range comfortably encompasses all expected carbon resonances, from the shielded alkyl carbons to the deshielded aromatic and heteroaromatic carbons.[16] |
| Number of Scans (NS) | 1024 - 4096 | Due to the low sensitivity of ¹³C NMR, signal averaging is required. The number of scans depends on the sample concentration; start with 1024 and increase as needed to achieve a signal-to-noise ratio >20:1 for all peaks.[10] |
Data Processing
-
Window Function: Apply a mild exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) before Fourier transformation. This enhances the signal-to-noise ratio at the cost of a slight decrease in resolution.
-
Fourier Transform: Convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure, positive Lorentzian shape. Apply an automated polynomial baseline correction to ensure a flat baseline for accurate peak picking.
-
Calibration: Reference the spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[7][8]
Spectral Interpretation and Unambiguous Assignment
The combination of theoretical prediction and advanced 2D NMR techniques allows for the confident assignment of all eight carbon signals in the spectrum of this compound.
Predicted Chemical Shifts and Assignments
The table below provides the predicted chemical shift ranges and assignments based on additivity rules and data from analogous compounds.[17][18][19][20]
| Carbon Atom | Predicted δ (ppm) | Assignment Rationale |
| C2 | 162 - 165 | Quaternary. Strongly deshielded by direct attachment to the ring nitrogen and the methoxy oxygen. Expected to be the most downfield signal. |
| C6 | 146 - 149 | Protonated. Deshielded due to its ortho position relative to the electronegative nitrogen. |
| C4 | 137 - 140 | Protonated. Deshielded due to its para position relative to the nitrogen. |
| C3 | 130 - 134 | Quaternary. Ipso-carbon for the hydroxyethyl substituent. Its shift is a balance of ring and substituent effects. |
| C5 | 117 - 120 | Protonated. Meta to the nitrogen and least affected by the substituents, appearing relatively upfield for an aromatic carbon. |
| C7 | 68 - 72 | Protonated. Carbinol carbon, deshielded by the adjacent hydroxyl group and the pyridine ring. |
| C9 | 53 - 56 | Protonated. Methoxy carbon, deshielded by its attached oxygen. |
| C8 | 23 - 26 | Protonated. Terminal methyl group, expected to be the most shielded carbon, appearing at the highest field. |
Definitive Assignment using 2D NMR
While 1D NMR provides the chemical shifts, 2D correlation experiments are essential to confirm the connectivity and thus provide a self-validating, unambiguous assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s).[4][21] It will show cross-peaks for the six protonated carbons (C4, C5, C6, C7, C8, C9) and their corresponding protons, confirming their one-bond connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the quaternary carbons (C2, C3) and confirming the overall molecular framework.[4][21] It reveals correlations between protons and carbons over two or three bonds. Key expected correlations include:
-
The methoxy protons (H9) will show a strong correlation to C2.
-
The carbinol proton (H7) will show correlations to C3, C2, C4, and C8.
-
The ring protons will show correlations to their neighboring carbons, confirming the substitution pattern.
-
The logical workflow for a complete and validated structural elucidation is visualized below.
Caption: A systematic workflow for the unambiguous assignment of the ¹³C NMR spectrum.
Conclusion
The ¹³C NMR spectrum is an information-rich analytical tool that provides a definitive fingerprint of the carbon skeleton of this compound. By combining a robust experimental protocol with a systematic interpretation strategy that leverages both theoretical principles and advanced 2D NMR experiments, researchers can achieve an unambiguous and validated structural assignment. This level of analytical rigor is indispensable for quality control, reaction monitoring, and regulatory submissions in the pharmaceutical industry, ensuring the integrity of chemical entities from the earliest stages of discovery through to development.
References
- Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences.
- Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.
- Spectroscopy Letters. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Taylor & Francis Online.
- Spectroscopy Letters. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Taylor & Francis Online.
- Thomas, S., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar.
- Ozonek, J. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI.
- Martin, S. F. (2019). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.
- Kurutz, J. (2020). Optimized Default 13C Parameters. University of Notre Dame - Chemistry Department NMR Facility.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
- University of Leicester. (n.d.). How to Prepare Samples for NMR. University of Leicester Chemistry Department.
- Martin, G. E., & Zektzer, A. S. (2018). Acquiring 1H and 13C Spectra. Structure Elucidation by Modern NMR.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Scribd. (n.d.). NMR Spectroscopy Data Parameters. Scribd.
- Facey, G. (2010). 13C NMR of "Perdeuterated" Solvents. University of Ottawa NMR Facility Blog.
- Facey, G. (2007). How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog.
- Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.
- University College London. (n.d.). Sample Preparation. UCL Faculty of Mathematical & Physical Sciences.
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center.
- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Testbook.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Scribd. (n.d.). NMR Sample Preparation Guide. Scribd.
- ETH Zurich. (2018). 1D Acquisition. ETH Zurich Chemistry Department.
- SpectraBase. (n.d.). 2-Methoxypyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Yoon, U. H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature.
- Yoon, U. H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports.
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
- SpectraBase. (n.d.). Pyridine, 3-propyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- The Organic Chemist. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube.
- ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
- PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. National Library of Medicine.
- ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
- ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. ResearchGate.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). HMDB.
- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PMC.
- Columbia University. (2025). MRRC Structure Elucidation Notes. Columbia University MRRC.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). Natural Products Magnetic Resonance Database.
- Pretsch, E., et al. (n.d.). Tables For Organic Structure Analysis. Springer.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. testbook.com [testbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. books.rsc.org [books.rsc.org]
- 15. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 16. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comprehensive Technical Guide to the Mass Spectrometry of 1-(2-Methoxypyridin-3-yl)ethanol
Abstract: This guide provides an in-depth technical analysis of the mass spectrometric behavior of 1-(2-methoxypyridin-3-yl)ethanol, a heterocyclic alcohol of interest in synthetic chemistry and drug development.[1] As direct experimental mass spectra for this specific compound are not widely published, this document leverages first-principles of fragmentation chemistry and established patterns for its constituent functional groups—a secondary alcohol, a methoxy group, and a pyridine ring—to construct a predictive model of its fragmentation under electron ionization (EI) and electrospray ionization (ESI) conditions. This whitepaper is intended for researchers, analytical chemists, and drug development professionals who require a robust framework for identifying and characterizing this molecule and its analogues. We will explore the causality behind its expected fragmentation, present self-validating analytical protocols, and provide the necessary tools for confident structural elucidation.
Part 1: Foundational Principles & Molecular Characteristics
Before delving into the fragmentation pathways, it is essential to establish the fundamental properties of the analyte and the principles of the analytical techniques. This foundational knowledge informs our predictive analysis and experimental design.
Chemical Identity of this compound
To ensure analytical accuracy, we begin with the precise chemical identity of the target molecule.
-
Chemical Name: this compound
-
Molecular Weight (Monoisotopic): 153.07898 Da[2]
-
Structure:
The structure combines three key features that will dictate its mass spectrometric behavior:
-
A Secondary Alcohol: Prone to α-cleavage and dehydration.[5][6][7]
-
A Methoxy-Substituted Aromatic Ring: The methoxy group and the stable pyridine ring introduce specific fragmentation channels.[8][9]
-
A Pyridine Nucleus: A nitrogen-containing heterocycle that influences ionization and stability.[8]
Core Principles of Ionization: EI vs. ESI
The choice of ionization technique is the most critical experimental decision, as it dictates the nature of the resulting mass spectrum.
-
Electron Ionization (EI): A hard ionization technique typically used with Gas Chromatography (GC-MS). High-energy electrons (70 eV) bombard the molecule, causing extensive and reproducible fragmentation. This is ideal for structural elucidation by creating a characteristic "fingerprint" of fragment ions. However, the molecular ion (the intact ionized molecule) may be weak or entirely absent for certain structures, particularly alcohols.[6][7][10]
-
Electrospray Ionization (ESI): A soft ionization technique used with Liquid Chromatography (LC-MS). It generates ions by creating a fine spray of charged droplets, preserving the intact molecule. It typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[11] This method is superior for determining the molecular weight of the analyte and is the foundation for quantitative studies using tandem mass spectrometry (MS/MS).
For this compound, a comprehensive analysis would ideally employ both techniques: GC-EI-MS for detailed structural confirmation via fragmentation and LC-ESI-MS/MS for sensitive detection and quantification in complex matrices.
Part 2: Elucidation of Fragmentation Pathways under Electron Ionization (EI)
As a Senior Application Scientist, my approach is to deconstruct the molecule and predict its fragmentation based on the known reactivity of its functional components. The stability of the resulting carbocations and radical species is the primary driving force for these reactions.[12]
The Molecular Ion (M•⁺)
Upon EI, the initial event is the removal of an electron to form the molecular ion (M•⁺) at m/z 153 . The electron is most likely lost from a non-bonding pair on either the oxygen or nitrogen atom.[7][13] While many secondary alcohols show a very weak molecular ion peak, the presence of the stabilizing aromatic pyridine ring should result in a discernible, if not prominent, M•⁺ peak for this compound.[14]
Primary Fragmentation Pathways
The M•⁺ is an energy-rich species that will rapidly fragment through several competing pathways.
Alpha-cleavage, the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group, is the most characteristic fragmentation pathway for alcohols.[5][10] This occurs because the resulting oxonium ion is resonance-stabilized by the oxygen's lone pair.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the alcohol carbon and the methyl group results in the loss of a methyl radical (mass 15). This is expected to be a highly favorable pathway, producing a prominent ion at m/z 138 ([M-15]⁺).
-
Formation of the m/z 45 Ion: Cleavage of the bond between the alcohol carbon and the pyridine ring would expel the methoxypyridinyl radical. This forms the [CH₃CHOH]⁺ ion at m/z 45 . This fragment is highly diagnostic for a secondary alcohol with an ethyl group terminus and is expected to be a major peak, potentially the base peak.[5][15]
Alcohols readily eliminate a molecule of water (mass 18) via rearrangement, especially if it leads to a conjugated system.[5][7][12] This would produce a radical cation at m/z 135 ([M-18]•⁺).
The methoxy-pyridine portion of the molecule introduces additional fragmentation routes.
-
Loss of Formaldehyde (CH₂O): A common rearrangement in methoxy-aromatic compounds involves the elimination of a neutral formaldehyde molecule (mass 30).[9] This would yield an ion at m/z 123 ([M-30]⁺).
-
Loss of Methoxy Radical (•OCH₃): Direct cleavage of the C-O bond of the ether can lead to the loss of a methoxy radical (mass 31), resulting in an ion at m/z 122 ([M-31]⁺).
Proposed EI Fragmentation Scheme
The interplay of these pathways can be visualized to understand the origins of the major peaks in the expected spectrum.
Caption: Predicted EI fragmentation pathways for this compound.
Summary of Key Diagnostic Ions
This table summarizes the most important ions a researcher should look for to confirm the structure of this compound using EI-MS.
| m/z Value | Proposed Fragment | Fragmentation Pathway | Diagnostic Significance |
| 153 | [C₈H₁₁NO₂]•⁺ | Molecular Ion (M•⁺) | Confirms molecular weight. |
| 138 | [M - CH₃]⁺ | α-Cleavage | Indicates an ethanolic side chain. |
| 135 | [M - H₂O]•⁺ | Dehydration | Characteristic of an alcohol.[5][7] |
| 123 | [M - CH₂O]⁺ | Rearrangement & loss of formaldehyde | Suggests a methoxy-aromatic structure. |
| 45 | [C₂H₅O]⁺ | α-Cleavage | Key indicator of a secondary alcohol with a terminal methyl.[5][15] |
Part 3: Practical Application & Self-Validating Protocols
Theoretical prediction must be paired with robust experimental design. A self-validating system is one where orthogonal data points (e.g., retention time, accurate mass, and specific fragment ions) converge to provide an unambiguous result.
Recommended Analytical Workflow
The choice between GC-MS and LC-MS depends on the analytical goal.
Caption: Decision workflow for selecting the appropriate mass spectrometry technique.
Protocol: GC-MS Analysis for Structural Elucidation
This protocol is designed to generate a clean, reproducible EI spectrum for library matching and manual interpretation.
-
Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a volatile, aprotic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Vortex to ensure complete dissolution.
-
Causality Note: Aprotic solvents prevent derivatization or reaction on the column. A concentration of ~1 mg/mL is typically sufficient for strong signal without overloading the detector.
-
-
GC Parameters (Typical):
-
Injector: Split/Splitless, 250°C. Use a 10:1 split ratio to start.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Causality Note: The non-polar column is a good general-purpose choice. The temperature program is designed to elute the moderately polar analyte as a sharp peak.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Trustworthiness Note: Using the standard 70 eV energy is critical for creating spectra that are comparable to commercial and public libraries (e.g., NIST, Wiley).
-
Protocol: LC-MS/MS Analysis for High-Sensitivity Quantification
This protocol uses ESI and tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.
-
Sample Preparation:
-
Prepare stock solutions in Methanol.
-
Dilute to the working concentration range (e.g., 1-1000 ng/mL) using a mobile-phase-like solution (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid).
-
Causality Note: Using a mobile phase mimic for final dilution ensures good peak shape and prevents injection solvent effects. Formic acid is added to promote protonation ([M+H]⁺).
-
-
LC Parameters (Typical):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Parameters (ESI+):
-
Ion Source: Electrospray Ionization, Positive Mode (ESI+).
-
Precursor Ion (Q1): m/z 154.1 ([M+H]⁺).
-
Product Ions (Q3): Determine the most stable and abundant product ions by performing a product ion scan on m/z 154.1. Likely candidates would arise from the loss of water ([M+H-H₂O]⁺, m/z 136.1) or the loss of the methyl group and water.
-
MRM Transitions (Example):
-
Quantifier: 154.1 → 136.1
-
Qualifier: 154.1 → [Another stable fragment]
-
-
Self-Validation Note: A self-validating MRM method requires at least two transitions. The ratio of the qualifier to the quantifier ion must remain constant across all standards and samples to confirm identity and rule out interferences.
-
Part 4: Conclusion
The mass spectrometric analysis of this compound is a textbook case of leveraging chemical first principles to predict and interpret complex data. By understanding the individual contributions of the secondary alcohol, methoxy group, and pyridine ring, we can anticipate the key diagnostic ions that will appear in an EI spectrum, most notably the molecular ion at m/z 153 and characteristic fragments at m/z 138, 135, and a highly significant peak at m/z 45. For sensitive and specific analysis, LC-MS/MS provides a robust platform, using the protonated molecule at m/z 154 as a precursor for targeted fragmentation. The protocols and predictive frameworks outlined in this guide provide researchers with a self-validating system to confidently identify, characterize, and quantify this compound in any research or development setting.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
- Whitman College. (n.d.). GCMS Section 6.10: Fragmentation of Alcohols.
- Tsuyama, N., et al. (2006). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry Society of Japan.
- Khan Academy. (2018). Mass Spectrometry of Alcohols. YouTube.
- Grisenti, P., et al. (1992). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
- Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols.
- Clark, C. R., et al. (2019). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of butan-2-ol.
- Wikipedia. (n.d.). Pyridine.
- Ledingham, K. W. D., et al. (2002). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate.
- Sabt, A., et al. (2026). Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives. Dovepress.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ChemSrc. (n.d.). This compound.
- J-Stage. (n.d.). Mass Spectra of 1,2-Dimethoxybenzene Derivatives.
- PubChem. (n.d.). 1-(6-Methoxypyridin-2-yl)ethanol. National Center for Biotechnology Information.
- Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry.
- University of Colorado Boulder. (n.d.). CHAPTER 2: Fragmentation and Interpretation of Spectra.
Sources
- 1. dovepress.com [dovepress.com]
- 2. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | CAS#:112197-02-1 | Chemsrc [chemsrc.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. people.whitman.edu [people.whitman.edu]
- 7. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. readchemistry.com [readchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. whitman.edu [whitman.edu]
- 15. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the FT-IR Spectrum of 1-(2-Methoxypyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(2-Methoxypyridin-3-yl)ethanol. Aimed at professionals in research and drug development, this document delves into the theoretical principles governing the vibrational spectroscopy of this molecule, outlines a robust experimental protocol for acquiring high-quality FT-IR data, and offers a detailed interpretation of the resulting spectrum. By correlating specific absorption bands to the molecular structure's functional groups, this guide serves as a critical resource for the characterization and quality control of this important pyridine derivative.
Introduction: The Significance of Spectroscopic Characterization
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its molecular architecture, featuring a hydroxyl group, a methoxy substituent, and a pyridine ring, presents a unique spectroscopic fingerprint that is invaluable for structural elucidation and purity assessment. Among the suite of analytical techniques available, FT-IR spectroscopy stands out for its ability to provide rapid, non-destructive, and highly specific information about the functional groups present in a molecule.
The interaction of infrared radiation with a molecule induces vibrations of its covalent bonds. These vibrations, which include stretching and bending, occur at specific, quantized frequencies. An FT-IR spectrometer measures the absorption of infrared radiation as a function of frequency (expressed as wavenumbers, cm⁻¹), generating a spectrum that is a unique signature of the molecule. For a compound like this compound, FT-IR spectroscopy is instrumental in confirming the presence of its key functional moieties: the alcohol's O-H and C-O bonds, the ether's C-O bond, and the aromatic pyridine ring's C=C, C=N, and C-H bonds. This guide will systematically dissect the FT-IR spectrum to provide a clear and actionable understanding of this data.
Theoretical Vibrational Mode Analysis
A predictive understanding of the FT-IR spectrum of this compound can be achieved by dissecting its molecular structure and considering the characteristic absorption frequencies of its constituent functional groups.
Chemical Structure of this compound:
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Rationale |
| Alcohol | O-H Stretch (Hydrogen-bonded) | 3550 - 3200 | Strong, Broad | The presence of intermolecular hydrogen bonding in the alcohol significantly broadens and shifts the O-H stretching vibration to a lower frequency.[1][2][3][4] |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak | The C-H bonds on the pyridine ring are sp² hybridized, leading to stretching vibrations at frequencies slightly higher than those of sp³ C-H bonds.[5][6][7] |
| Alkyl Groups | C-H Stretch (sp³) | 3000 - 2850 | Medium to Strong | These absorptions arise from the methyl (-CH₃) and methine (-CH) groups of the ethanol substituent and the methoxy group.[5] |
| Aromatic Ring | C=C and C=N Stretch | 1600 - 1400 | Medium to Strong, Multiple Bands | The conjugated system of the pyridine ring results in several characteristic absorption bands due to the stretching of the carbon-carbon and carbon-nitrogen double bonds.[5][6] |
| Ether (Aryl Alkyl) | Asymmetric C-O-C Stretch | ~1250 | Strong | Aryl alkyl ethers typically exhibit a strong asymmetric C-O-C stretching band at a higher frequency than dialkyl ethers due to resonance effects.[8][9][10] |
| Alcohol (Secondary) | C-O Stretch | 1260 - 1050 | Strong | The stretching vibration of the carbon-oxygen single bond in the secondary alcohol group.[2] |
| Ether (Aryl Alkyl) | Symmetric C-O-C Stretch | ~1040 | Medium | A second, typically less intense, band associated with the symmetric stretching of the C-O-C linkage in the methoxy group.[8][10] |
| Aromatic Ring | C-H Out-of-Plane Bending | 900 - 675 | Medium to Strong | The substitution pattern on the pyridine ring will influence the exact position of these bands, which can be diagnostic.[5][6][7] |
This theoretical framework provides a solid foundation for the interpretation of the experimental spectrum.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The quality of an FT-IR spectrum is paramount for accurate interpretation. Attenuated Total Reflectance (ATR) has become a preferred method for obtaining FT-IR spectra of solids and liquids due to its minimal sample preparation and high reproducibility.[11][12][13][14][15][16][17]
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
ATR Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its robustness and broad spectral range.[14]
-
Sample: this compound, analytical standard grade.
-
Cleaning Solvent: Isopropanol or ethanol for cleaning the ATR crystal.
Experimental Workflow Diagram
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. youtube.com [youtube.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 12. jascoinc.com [jascoinc.com]
- 13. edinst.com [edinst.com]
- 14. youtube.com [youtube.com]
- 15. agilent.com [agilent.com]
- 16. azom.com [azom.com]
- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
physical and chemical properties of 1-(2-Methoxypyridin-3-yl)ethanol
An In-Depth Technical Guide to 1-(2-Methoxypyridin-3-yl)ethanol
Foreword: Navigating the Landscape of Novel Chemical Entities
In the realms of pharmaceutical research and materials science, the exploration of novel chemical entities is the cornerstone of innovation. This compound represents one such entity—a functionalized pyridinyl alcohol with significant potential as a versatile building block. The pyridine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of approved drugs.[1] The strategic placement of methoxy and ethanol substituents on this core suggests possibilities for fine-tuning physicochemical properties and engaging in specific biological interactions.
This guide is designed for researchers, scientists, and drug development professionals. Given the limited publicly available experimental data on this compound, this document serves as a comprehensive technical resource.[2] It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, detailed protocols for its characterization, and an expert analysis of its potential applications. Our objective is to equip the scientific community with the foundational knowledge required to synthesize, validate, and ultimately unlock the potential of this promising molecule.
Molecular Structure and Physicochemical Profile
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application. Below is a summary of the key identifiers and computed properties for this compound.
Chemical Structure
The structure features a pyridine ring substituted at the 2-position with a methoxy group and at the 3-position with a 1-hydroxyethyl group. This arrangement offers multiple points for chemical modification and interaction.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol describes the synthesis starting from 1.0 g of the ketone precursor.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-methoxypyridin-3-yl)ethan-1-one (1.0 g, 6.6 mmol).
-
Dissolution: Add methanol (20 mL) to the flask and stir until the starting material is fully dissolved. Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add sodium borohydride (0.37 g, 9.9 mmol, 1.5 equivalents) portion-wise over 15 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water (15 mL) at 0 °C to decompose any excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to elute the final product.
Comprehensive Characterization Protocols
Rigorous characterization is non-negotiable for validating the structure and purity of a newly synthesized compound. The following protocols are standard for small organic molecules. [3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the molecular structure.
-
Protocol:
-
Prepare a sample by dissolving ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer. [4]* Expected ¹H NMR Spectral Features:
-
Pyridine Ring Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm), likely showing doublet of doublets or multiplet splitting patterns.
-
CH-OH Proton: A quartet or multiplet around 4.8-5.2 ppm.
-
Methoxy (OCH₃) Protons: A sharp singlet at ~3.9-4.1 ppm.
-
Methyl (CH₃) Protons: A doublet at ~1.4-1.6 ppm, coupled to the CH-OH proton.
-
Hydroxyl (OH) Proton: A broad singlet, the chemical shift of which is concentration-dependent.
-
-
Expected ¹³C NMR Spectral Features:
-
Pyridine Ring Carbons: Five signals in the range of ~110-165 ppm. The carbon bearing the methoxy group (C2) will be the most downfield.
-
CH-OH Carbon: A signal around 65-70 ppm.
-
Methoxy (OCH₃) Carbon: A signal around 55-60 ppm.
-
Methyl (CH₃) Carbon: A signal in the aliphatic region, ~20-25 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
-
Protocol:
-
Acquire the spectrum using either a neat thin film on a salt plate (if the compound is an oil) or as a KBr pellet (if solid).
-
Scan in the range of 4000-400 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
-
O-H Stretch (Alcohol): A strong, broad band centered around 3300-3400 cm⁻¹. [5] * C-H Stretch (Aromatic/Aliphatic): Signals in the 2850-3100 cm⁻¹ region.
-
C=N, C=C Stretch (Pyridine Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Alcohol and Ether): Strong bands in the 1050-1250 cm⁻¹ region.
-
Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Protocol:
-
Introduce the sample into an mass spectrometer, typically using electrospray ionization (ESI) for a soft ionization that yields the molecular ion.
-
-
Expected Results:
-
Molecular Ion Peak: In positive ion mode (ESI+), the primary peak should correspond to [M+H]⁺ at m/z 154.086. [2] * Key Fragmentation Patterns: Alcohols commonly undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of H₂O). [6][7]A significant fragment corresponding to the loss of water ([M+H-H₂O]⁺) would be expected at m/z 136.076. [2]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of the final compound.
-
Protocol:
-
Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Inject onto a C18 reverse-phase column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid or TFA).
-
Monitor the elution profile using a UV detector at a wavelength where the pyridine ring absorbs (e.g., 260 nm).
-
-
Self-Validating System: A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should be >95% for most research applications.
Potential Applications and Future Directions
The true value of a novel molecule is realized through its application. The structural motifs within this compound suggest several promising avenues for research and development.
-
Medicinal Chemistry: As a functionalized pyridine, this molecule is an attractive starting point for the synthesis of new therapeutic agents. The secondary alcohol can be oxidized to a ketone, used as a handle for esterification or etherification, or serve as a chiral center for stereospecific synthesis. Pyridine derivatives are known to exhibit a vast range of biological activities, and this compound could be a key intermediate in the development of novel kinase inhibitors or other targeted therapies. [8]* Coordination Chemistry and Catalysis: The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can act as a bidentate ligand, capable of coordinating with various metal centers. Such metal complexes have potential applications in catalysis, for example, in oxidation or asymmetric synthesis reactions. [9]
References
- Chemsrc. This compound | CAS#:112197-02-1. [Link]
- Taylor & Francis Online.
- ResearchGate. (PDF)
- The Royal Society of Chemistry.
- ResearchGate. The Structural Characterisation of new Pyridinyl Alcohol Cu(II)
- Oriental Journal of Chemistry.
- Innovare Academic Sciences. Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]
- Google Patents.
- PubChemLite. This compound (C8H11NO2). [Link]
- Doc Brown's Chemistry. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. [Link]
- Chemistry LibreTexts.
- PubMed Central.
- The Royal Society of Chemistry. Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. [Link]
- The Royal Society of Chemistry.
- The Royal Society of Chemistry.
- The Royal Society of Chemistry. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. August 07, 2025. [Link]
- ResearchGate. (PDF) Synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and NLO analysis of the novel 10-methoxy-10 H -furo[3,2- g ]chromeno[2,3- b ]t[3][8]hiazolo[5,4- e ]pyridine-2,10. [Link]
- ResearchGate. Figure S4. 1 H NMR spectrum of methyl... | Download Scientific Diagram. [Link]
- PubChem. 1-(6-Methoxypyridin-2-yl)ethanol | C8H11NO2 | CID 68951207. [Link]
- YouTube.
- Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. journals.stmjournals.com [journals.stmjournals.com]
solubility of 1-(2-Methoxypyridin-3-yl)ethanol in different solvents
An In-depth Technical Guide to the Solubility of 1-(2-Methoxypyridin-3-yl)ethanol
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] For novel compounds such as this compound, a comprehensive understanding of its solubility profile across a range of solvents is fundamental for formulation development, preclinical evaluation, and process chemistry. This guide provides a robust framework for researchers and drug development professionals to experimentally determine, theoretically interpret, and predict the solubility of this compound. We present a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, coupled with modern analytical quantification techniques. Furthermore, we delve into the theoretical underpinnings of solubility, leveraging concepts like Hansen Solubility Parameters (HSP) to provide a mechanistic understanding of solvent-solute interactions. This integrated approach ensures a thorough and accurate characterization of the compound's physicochemical properties, facilitating informed decision-making in the pharmaceutical development pipeline.
Introduction: The Criticality of Solubility in Pharmaceutical Sciences
Oral ingestion remains the most common and convenient route for drug administration, prized for its patient compliance and cost-effectiveness.[1] However, for a drug to exert its pharmacological effect, it must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[1][3][4] Poor aqueous solubility is a major hurdle in modern drug development, with over 40% of new chemical entities (NCEs) being practically insoluble in water.[1][5] This challenge can lead to low and variable bioavailability, hindering the transition of promising compounds from the bench to the clinic.[3]
This compound (Figure 1) is a heterocyclic compound featuring a pyridine ring, a methoxy group, and a secondary alcohol. These functional groups suggest a nuanced solubility profile, with the potential for both polar (hydrogen bonding via the hydroxyl group and nitrogen atom) and non-polar interactions. A thorough characterization of its solubility is therefore not merely a data collection exercise but a foundational step in its development pathway.
This guide provides the necessary theoretical and practical tools to:
-
Accurately measure the thermodynamic equilibrium solubility of this compound in various solvents.
-
Understand the molecular interactions driving its dissolution.
-
Establish a predictive framework for solvent selection in formulation and synthesis.
Figure 1: Chemical Structure of this compound
- Molecular Formula: C₈H₁₁NO₂
- Molecular Weight: 153.18 g/mol
- Key Features: Aromatic pyridine ring, hydrogen bond donor (-OH), hydrogen bond acceptors (N, -OCH₃), and a small alkyl group.
Theoretical Framework: Predicting and Understanding Solubility
Before embarking on experimental work, a theoretical understanding of the forces governing solubility provides a rational basis for solvent selection and data interpretation. The age-old principle of "like dissolves like" can be quantified and structured using thermodynamic models.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful method to predict molecular affinities and solubility.[6][7] The total cohesive energy of a substance is divided into three components, each representing a different type of intermolecular force.[8]
-
δD (Dispersion forces): Energy from temporary fluctuating dipoles (van der Waals forces).
-
δP (Polar forces): Energy from permanent dipole-dipole interactions.
-
δH (Hydrogen bonding forces): Energy from the attractive forces between hydrogen and electronegative atoms (N, O, F).
Each molecule can be described by a point in a three-dimensional "Hansen space" (δD, δP, δH).[8] The principle states that substances with similar HSP coordinates are likely to be miscible. The distance (Ra) between two substances in Hansen space is a measure of their compatibility. A smaller distance implies higher affinity and greater solubility. This framework is invaluable for rationally selecting solvents for screening and for troubleshooting solubility issues in complex formulations.[6][9]
Computational Models: COSMO-RS
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a sophisticated computational method that predicts thermodynamic properties, including solubility, from first-principles quantum chemical calculations.[10][11] It calculates the interaction energies of molecules based on their surface polarity profiles, avoiding the need for empirical group parameters.[11] COSMO-RS is a powerful predictive tool in early drug development, where it can be used to screen vast numbers of potential solvents or co-solvent systems in silico, thereby reducing the experimental workload.[12][13][14] This approach can provide highly accurate predictions, especially when combined with machine learning techniques.[13]
Experimental Protocol: Thermodynamic Solubility Determination
The most reliable and widely used method for determining equilibrium solubility is the shake-flask method.[15][16] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. This protocol is designed to be self-validating by ensuring equilibrium is truly reached.
The Shake-Flask Method: A Step-by-Step Protocol
Objective: To determine the thermodynamic solubility of this compound at a controlled temperature (e.g., 25°C or 37°C).
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Ethanol, Methanol, Acetone, Ethyl Acetate, Hexane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 or 0.45 µm, selected for solvent compatibility)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quantification instrument (UV-Vis Spectrophotometer or HPLC system)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. "Excess" is critical; there must be undissolved solid visible at the end of the experiment to ensure saturation.[17] A good starting point is to add ~10-20 mg of the compound to 2-5 mL of the solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150-300 RPM).[17] The goal is to ensure thorough mixing without creating a vortex that could incorporate air.
-
Time to Equilibrium: Allow the samples to shake for a sufficient duration to reach equilibrium. A common practice is 24 to 72 hours.[17] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). The concentration should plateau, indicating that equilibrium has been achieved.[17]
-
Phase Separation: After equilibration, let the vials stand undisturbed at the experimental temperature to allow the excess solid to sediment. This step is crucial to avoid clogging the filter.
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a solvent-compatible syringe filter into a clean vial.[18] Discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane. This step removes all undissolved microparticles.
-
Dilution: Immediately make a precise dilution of the clear filtrate with the same solvent to bring the concentration into the linear range of the chosen analytical method. Record the dilution factor accurately.
-
Quantification: Analyze the concentration of the diluted filtrate using a pre-validated UV-Vis or HPLC method (detailed in Section 4).
-
Calculation: Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL and mol/L.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Analytical Quantification Methods
Accurate quantification of the dissolved solute is paramount. The choice of method depends on the compound's properties, the required sensitivity, and the complexity of the solvent matrix.
UV-Vis Spectrophotometry
This technique is rapid and straightforward, relying on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.
Protocol:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to find the wavelength of maximum absorbance (λmax). This provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.
-
Prepare Calibration Curve: Create a series of standard solutions of known concentrations from a stock solution.[18]
-
Measure Absorbance: Measure the absorbance of each standard at λmax.
-
Plot Curve: Plot absorbance versus concentration. The resulting graph should be linear, and a linear regression will yield the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.[18]
-
Analyze Sample: Measure the absorbance of the diluted filtrate from the shake-flask experiment.
-
Calculate Concentration: Use the regression equation to calculate the concentration of the diluted sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for its high specificity, sensitivity, and ability to separate the analyte from any potential impurities or degradants.[19] A reverse-phase HPLC (RP-HPLC) method is generally suitable for a moderately polar compound like this compound.
General Protocol:
-
Method Development: Develop a stability-indicating RP-HPLC method. A typical setup might involve:
-
Column: C18 column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set to the λmax of the compound.
-
Flow Rate: ~1.0 mL/min.
-
-
Calibration: Prepare a series of standards and inject them to create a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the diluted filtrate and determine its peak area.
-
Calculation: Calculate the concentration from the calibration curve, similar to the UV-Vis method. HPLC methods for pyridine derivatives are well-established and can be adapted for this specific molecule.[20][21]
Data Presentation and Mechanistic Interpretation
All quantitative data should be summarized in a clear, structured table to allow for easy comparison across different solvent systems.
Quantitative Solubility Data
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Dielectric Constant | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|---|
| Water | 80.1 | 10.2 | [Experimental Data] | [Calculated Data] |
| Ethanol | 24.5 | 4.3 | [Experimental Data] | [Calculated Data] |
| Acetone | 21.0 | 5.1 | [Experimental Data] | [Calculated Data] |
| Ethyl Acetate | 6.0 | 4.4 | [Experimental Data] | [Calculated Data] |
| Dichloromethane | 9.1 | 3.1 | [Experimental Data] | [Calculated Data] |
| Hexane | 1.9 | 0.1 | [Experimental Data] | [Calculated Data] |
| Add other solvents as needed | | | | |
Interpreting the Results: A Molecular View
The solubility data can be interpreted by examining the intermolecular forces between the solute and each solvent. The structure of this compound allows for:
-
Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. The pyridine nitrogen and the methoxy oxygen are hydrogen bond acceptors.
-
Dipole-Dipole Interactions: The molecule is polar due to the electronegative oxygen and nitrogen atoms.
-
Dispersion Forces: The aromatic ring and alkyl chain contribute to van der Waals interactions.
A high solubility in protic polar solvents like water and ethanol would be expected due to strong hydrogen bonding. Solubility in aprotic polar solvents like acetone would be driven by dipole-dipole interactions. In non-polar solvents like hexane, solubility is expected to be very low, as the energy required to break the strong solute-solute interactions (crystal lattice energy) would not be compensated by the weak solute-solvent dispersion forces.
Caption: Key Intermolecular Forces Driving Solubility.
Conclusion
Characterizing the solubility of a new chemical entity like this compound is a cornerstone of its progression through the drug development process. This guide provides a comprehensive, integrated strategy that combines the gold-standard experimental shake-flask method with robust analytical quantification and a sound theoretical framework. By meticulously following these protocols and interpreting the data through the lens of molecular interactions, researchers can generate the high-quality, reliable solubility data needed to guide formulation, predict bioavailability, and ultimately unlock the therapeutic potential of the compound.
References
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
- SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics.
- Gare, S. L. (2020). The Importance of Solubility for New Drug Molecules.
- Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci Blog. [Link]
- Ferreira, O., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Omega, 7(29), 25333–25342. [Link]
- Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
- Wikipedia. (n.d.). COSMO-RS. [Link]
- Process Safety and Environmental Protection. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection, 189, 843-853. [Link]
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
- PubMed. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012:195727. [Link]
- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-39. [Link]
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- ResearchGate. (2021). The experimental solubility and COSMO-RS predicted solubility in DES... [Link]
- Solubility of Things. (n.d.). Solubility of Pyridine (C₅H₅N). [Link]
- ResearchGate. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. [Link]
- Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
- ResearchGate. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. [Link]
- National Center for Biotechnology Information. (2000). Pyridine - Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. [Link]
- SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
- iFormulate. (2017). iFormulate introduces…a quick guide to Hansen Solubility Parameters [Video]. YouTube. [Link]
- Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]
- Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978-984. [Link]
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
- Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. [Link]
- Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent. [Link]
- chemeurope.com. (n.d.). Pyridine. [Link]
- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]
- Chinese Pharmaceutical Journal. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 53(18), 1509-1514. [Link]
- International Journal of Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical and Chemical Sciences, 2(2), 860-869. [Link]
- National Center for Biotechnology Information. (1992). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Toxicological Profile for Pyridine. [Link]
- ResearchGate. (2025).
- ResearchGate. (2025). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. [Link]
- MicroChemicals. (n.d.). Solvents and solubilities. [Link]
- Chemsrc. (2025). This compound. [Link]
- PubChemLite. (n.d.). This compound (C8H11NO2). [Link]
- PubChem. (n.d.). 1-(6-Methoxypyridin-2-yl)ethanol. [Link]
- Pharmaceutical Sciences. (2026).
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. ucd.ie [ucd.ie]
- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. Solubility parameters (HSP) [adscientis.com]
- 9. researchgate.net [researchgate.net]
- 10. scm.com [scm.com]
- 11. COSMO-RS - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. approcess.com [approcess.com]
- 14. researchgate.net [researchgate.net]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. helixchrom.com [helixchrom.com]
- 21. researchgate.net [researchgate.net]
The Enigmatic Potential of 1-(2-Methoxypyridin-3-yl)ethanol: A Technical Guide to Unlocking its Biological Activity
Introduction: The Prominence of the 2-Methoxypyridine Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone in the architecture of numerous biologically active compounds, serving as a critical pharmacophore in a wide array of therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its status as a privileged scaffold in drug discovery.[4][5] The introduction of a methoxy group at the 2-position of the pyridine ring further refines its electronic and steric characteristics, often enhancing its metabolic stability and modulating its binding affinity to biological targets.[4][5] Derivatives of 2-methoxypyridine have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, antituberculosis, and enzyme inhibitory effects.[6][7][8] This guide focuses on a specific, yet under-investigated member of this family, 1-(2-Methoxypyridin-3-yl)ethanol, and outlines a comprehensive strategy for the systematic exploration of its potential biological activities. While direct studies on this compound are not extensively documented, its structural features suggest a high probability of valuable pharmacological properties. This document serves as a technical roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this intriguing molecule.
Physicochemical Properties and Synthetic Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to any investigation into its biological activity. These properties influence its solubility, membrane permeability, and metabolic fate, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.
| Property | Predicted/Known Value | Significance in Drug Discovery |
| Molecular Formula | C8H11NO2 | Provides the elemental composition. |
| Molecular Weight | 153.18 g/mol | Influences diffusion and transport across membranes. |
| LogP (predicted) | ~1.2 | Indicates a balance between hydrophilicity and lipophilicity, suggesting potential for good oral bioavailability. |
| pKa (predicted) | ~4.5 (pyridinium ion) | Influences the ionization state at physiological pH, affecting receptor interaction and solubility. |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Potential for key interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (pyridine nitrogen, methoxy oxygen, hydroxyl oxygen) | Enhances potential for target binding and solubility. |
The synthesis of this compound can be approached through several established synthetic routes. A common strategy involves the Grignard reaction between 2-methoxy-3-bromopyridine and acetaldehyde, or the reduction of 1-(2-methoxypyridin-3-yl)ethanone. The choice of synthetic route will depend on the availability of starting materials and the desired scale of production.
Hypothesized Biological Activities and Mechanistic Rationale
Based on the extensive literature on structurally related 2-methoxypyridine derivatives, we can formulate several hypotheses regarding the potential biological activities of this compound.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of 2-methoxypyridine analogs against various cancer cell lines, including colorectal, breast, and lung cancer.[1][6] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Proposed Mechanism of Action: A plausible mechanism for the anticancer activity of this compound could involve the inhibition of protein kinases. The pyridine scaffold is a well-known hinge-binding motif for many kinases.[4] The ethanol substituent could provide additional hydrogen bonding interactions within the ATP-binding pocket, enhancing inhibitory potency. Specifically, pathways such as the PI3K/mTOR pathway, which is frequently dysregulated in cancer, could be a primary target.[8]
Kinase Inhibitory Activity
The pyridine core is a common feature in many FDA-approved kinase inhibitors.[2] The structural similarity of this compound to known kinase inhibitors suggests its potential to modulate the activity of various kinases implicated in diseases ranging from cancer to inflammatory disorders.
Proposed Targets:
-
FMS-like tyrosine kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[2]
-
Phosphoinositide 3-kinase (PI3K) / mammalian Target of Rapamycin (mTOR): Dual inhibitors of PI3K and mTOR have shown significant promise in cancer therapy.[8]
-
Receptor Tyrosine Kinases (e.g., VEGFR2): Inhibition of these kinases can disrupt tumor angiogenesis.[2]
Antimicrobial Activity
Derivatives of 2-methoxypyridine have also been investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis.[7] The pyridine ring can interfere with essential metabolic pathways in microorganisms.
Proposed Mechanism of Action: The lipophilicity imparted by the methoxy group and the overall structure of the molecule may facilitate its transport across the bacterial cell wall. Once inside, it could inhibit essential enzymes or disrupt membrane integrity.
Experimental Workflows for Biological Activity Screening
A systematic and tiered approach is crucial for efficiently evaluating the potential biological activities of this compound. The following experimental workflows provide a comprehensive strategy for this investigation.
Workflow 1: Initial Cytotoxicity and Antimicrobial Screening
This initial phase aims to broadly assess the compound's activity against a panel of cancer cell lines and representative microbial strains.
Caption: Initial screening workflow for cytotoxicity and antimicrobial activity.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cells (e.g., HCT-116, MCF-7, A-549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Workflow 2: Kinase Inhibition Profiling
If significant cytotoxicity is observed, the next step is to investigate the compound's potential as a kinase inhibitor.
Caption: Workflow for identifying and validating kinase inhibitory activity.
Detailed Protocol: Western Blot for Downstream Target Phosphorylation
-
Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of downstream targets (e.g., p-AKT and total AKT for the PI3K pathway).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.
Workflow 3: In-depth Mechanistic Studies
For compounds demonstrating promising activity, further studies are necessary to elucidate the precise mechanism of action.
Caption: Advanced studies to understand the compound's mechanism of action.
Conclusion and Future Directions
While direct experimental data on this compound is currently limited, the wealth of information on the biological activities of related 2-methoxypyridine derivatives provides a strong rationale for its investigation. The proposed workflows in this guide offer a systematic and comprehensive approach to exploring its potential as an anticancer, kinase inhibitory, or antimicrobial agent. The structural simplicity and synthetic accessibility of this compound make it an attractive candidate for further development. Future research should focus on a thorough structure-activity relationship (SAR) study to optimize its potency and selectivity. The insights gained from such investigations could pave the way for the development of novel therapeutics based on the versatile 2-methoxypyridine scaffold.
References
- BenchChem. Comparative Biological Insights: Unraveling the Anticancer Potential of 2-Methoxypyridine Analogs.
- National Institutes of Health (NIH).
- MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
- Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
- PubMed Central. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
- Exploring 2-Methoxypyridine: Properties, Applic
- Exploring 4-Methoxypyridine: Properties, Applic
- PubMed.
- PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- PubMed. Pyridones in drug discovery: Recent advances.
- ChemicalBook. 4-Methoxypyridine | 620-08-6.
- ChemicalBook. 2-Methoxypyridine | 1628-89-3.
- ResearchGate. Pyridones in drug discovery: Recent advances.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 1-(2-Methoxypyridin-3-yl)ethanol as a Versatile Building Block in Medicinal Chemistry
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of approved therapeutic agents.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[2] This guide focuses on the synthetic utility of 1-(2-Methoxypyridin-3-yl)ethanol , a bifunctional building block poised for the efficient construction of diverse compound libraries. The strategic placement of a secondary alcohol and a 2-methoxypyridine motif offers orthogonal chemical handles for derivatization, enabling rapid exploration of chemical space around a core structure. These notes provide an in-depth analysis of its reactivity, application case studies, and detailed, field-tested protocols for its use in drug discovery workflows.
Introduction: The Strategic Value of the 2-Methoxypyridyl Ethanol Motif
In the quest for novel therapeutics, the choice of starting materials is a critical determinant of success. Building blocks that offer both structural novelty and versatile reactivity are highly prized. This compound (Figure 1) falls squarely into this category. It combines two key pharmacophoric elements:
-
The 2-Methoxypyridine Core: This moiety is a bioisostere for various phenyl and pyrimidine rings and is found in numerous biologically active compounds, including potent kinase inhibitors.[3] The methoxy group at the 2-position modulates the basicity of the pyridine nitrogen and influences its metabolic profile, often steering metabolism away from the pyridine ring itself.
-
The 1-Ethanol Side Chain: The secondary alcohol is a versatile functional group. It can act as a hydrogen bond donor and acceptor, be readily oxidized to a ketone for further elaboration, or serve as a handle for introducing a vast array of functionalities through etherification, esterification, or nucleophilic substitution reactions like the Mitsunobu reaction.
The strategic ortho-positioning of the ethanol side chain to the pyridine nitrogen allows this building block to also function as a bidentate ligand in organometallic catalysis, a property common to pyridyl alcohols.[4] This guide will detail its application in library synthesis and lead optimization campaigns.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 112197-02-1 | [5][6] |
| Molecular Formula | C₈H₁₁NO₂ | [5][7] |
| Molecular Weight | 153.18 g/mol | [5] |
| Synonyms | 1-(2-methoxy-3-pyridyl)ethanol | [5] |
| Predicted XlogP | 0.7 | [7] |
| Appearance | Off-white to pale yellow solid/oil | Supplier Data |
Core Reactivity & Synthetic Potential
The true power of this compound lies in its predictable and versatile reactivity. The hydroxyl group and the pyridine ring system represent two distinct points for molecular elaboration, allowing for a modular approach to library design.
Figure 1: Core reactivity pathways of this compound.
Reactions at the Hydroxyl Group
The secondary alcohol is the primary site for diversification. Standard transformations can be employed to rapidly generate analogs with a wide range of physicochemical properties.
-
Oxidation to Ketone: Conversion to the corresponding ketone, 1-(2-methoxypyridin-3-yl)ethanone, opens up a new vista of chemical possibilities, including reductive amination, Wittig reactions, and aldol condensations. This is a pivotal step for moving from a simple alcohol to a more complex scaffold.
-
Etherification: Williamson ether synthesis (using a base like NaH and an alkyl halide) or Mitsunobu reactions (with an alcohol, DEAD/DIAD, and PPh₃) allow for the introduction of diverse alkyl, aryl, or heterocyclic fragments. The Mitsunobu reaction is particularly powerful in medicinal chemistry for its mild conditions and broad substrate scope.
-
Esterification: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like DCC or EDC) yields esters. These can serve as potential prodrugs or be converted to amides, which are fundamental linkages in bioactive molecules.
The Role of the 2-Methoxypyridine Ring
While less reactive than the hydroxyl group, the pyridine ring is not merely a spectator. It critically defines the molecule's overall properties:
-
Basicity and Solubility: The pyridine nitrogen provides a basic handle for salt formation, which is often crucial for improving the aqueous solubility and bioavailability of a drug candidate.
-
Pharmacophoric Interactions: The nitrogen atom can act as a powerful hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The aromatic system can participate in π-stacking with aromatic residues like phenylalanine or tyrosine in a target protein.
-
Metabolic Blocking: The 2-methoxy group can serve as a metabolic blocker, preventing oxidation at that position and directing metabolism to other parts of the molecule, potentially improving the pharmacokinetic profile.
Application Note: Rapid Library Synthesis for Kinase Inhibitor Discovery
Objective: To demonstrate the utility of this compound in a parallel synthesis workflow to generate a library of potential kinase inhibitors.[8][9]
Rationale: Many kinase inhibitors feature a heterocyclic core (like pyridine) that binds in the hinge region of the ATP-binding pocket, and a side chain that projects into the solvent-exposed region. By modifying the ethanol moiety of our building block, we can rapidly explore structure-activity relationships (SAR) in this solvent-exposed region. The workflow below outlines a hypothetical library synthesis based on a Mitsunobu reaction.
Figure 2: Workflow for parallel library synthesis via the Mitsunobu reaction.
This approach enables the synthesis of dozens to hundreds of discrete ether analogs in a short timeframe.[8] By choosing a diverse set of alcohols (R-OH) for the reagent plate—including aliphatic, aromatic, and heterocyclic alcohols—a chemist can effectively probe the steric and electronic requirements of the target's binding pocket.
Detailed Experimental Protocols
Disclaimer: These protocols are exemplary and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Oxidation to 1-(2-Methoxypyridin-3-yl)ethanone
Rationale: This protocol uses Dess-Martin Periodinane (DMP), a mild and highly efficient oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively. Its high selectivity and tolerance for sensitive functional groups make it ideal for medicinal chemistry applications.
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of this compound (e.g., 1.53 g, 10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere at 0 °C, add Dess-Martin Periodinane (5.09 g, 12 mmol) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ (40 mL). Stir vigorously for 15 minutes until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure ketone.
Protocol 2: O-Alkylation via Mitsunobu Reaction
Rationale: The Mitsunobu reaction provides a reliable method for forming C-O bonds with inversion of stereochemistry at the alcohol carbon. It proceeds under neutral conditions, which is advantageous for substrates with acid- or base-labile groups.
Materials:
-
This compound (1.0 eq)
-
Desired alcohol (e.g., 4-methoxybenzyl alcohol) (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve this compound (e.g., 306 mg, 2 mmol), 4-methoxybenzyl alcohol (290 mg, 2.1 mmol), and PPh₃ (787 mg, 3 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (0.6 mL, 3 mmol) dropwise to the stirred solution over 5 minutes. A color change and/or formation of a precipitate is typically observed.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to separate the desired ether product from triphenylphosphine oxide and other byproducts.
Conclusion and Outlook
This compound is more than a simple catalog chemical; it is a strategically designed building block for modern drug discovery. Its bifunctional nature allows for the rapid and modular synthesis of compound libraries with desirable physicochemical and pharmacophoric properties. The protocols outlined herein provide a robust starting point for researchers to leverage this reagent in their lead discovery and optimization programs, accelerating the path toward novel therapeutic agents. The broad applicability of pyridyl alcohols in medicinal chemistry suggests that this particular building block holds significant potential for uncovering new treatments for a range of diseases.[10][11]
References
- Groger, H. Pyridyl Alcohols. Science of Synthesis.
- Blank, B., et al. (1979). Synthesis and hypoglycemic activity of pyridyl alcohols. Journal of Medicinal Chemistry, 22(7), 840-4.
- Tole, T. T., et al. (2020). α-Pyridinyl Alcohols, α,α'-Pyridine Diols, α-Bipyridinyl Alcohols, and α,α'-Bipyridine Diols as Structure Motifs Towards Important Organic Molecules and Transition Metal Complexes. Current Organic Synthesis.
- PubChem. This compound. National Center for Biotechnology Information.
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research.
- Chemsrc. This compound.
- Wang, L., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2753.
- SpiroChem. Parallel Synthesis & High-Throughput Experimentation.
- Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI.
- Obrecht, D. Combinatorial Chemistry-Parallel Synthesis. ETH Zurich.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | CAS#:112197-02-1 | Chemsrc [chemsrc.com]
- 7. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]
- 8. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. ccel.org [ccel.org]
- 11. Synthesis and hypoglycemic activity of pyridyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 1-(2-Methoxypyridin-3-yl)ethanol in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged 2-Methoxypyridine Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, as central regulators of cellular signaling, represent a vast and compelling class of therapeutic targets. Within the diverse chemical space of kinase inhibitors, certain structural motifs have emerged as "privileged scaffolds" due to their inherent ability to favorably interact with the ATP-binding site of various kinases. The 2-methoxypyridine moiety is one such scaffold, recognized for its capacity to form crucial hydrogen bonds and hydrophobic interactions that contribute to high binding affinity. This application note provides a detailed technical guide on the strategic utilization of a key building block, 1-(2-Methoxypyridin-3-yl)ethanol , in the synthesis of next-generation kinase inhibitors, with a particular focus on PI3K/mTOR dual inhibitors.
The rationale for employing the 2-methoxypyridine core is well-supported by structure-activity relationship (SAR) studies. For instance, research into sulfonamide-based inhibitors has demonstrated that the N-(2-methoxypyridin-3-yl) fragment is a potent pharmacophore for achieving high levels of PI3K inhibition[1]. The strategic placement of the methoxy group and the pyridine nitrogen facilitates key interactions within the kinase hinge region, a critical determinant of inhibitor potency. This guide will elucidate the synthetic pathways to leverage the unique chemical functionalities of this compound to construct these powerful therapeutic agents.
From Chiral Alcohol to Key Amine Intermediate: A Synthetic Blueprint
The journey from the chiral alcohol, this compound, to a versatile amine intermediate is a critical first step. The chirality of the starting material can be of paramount importance in establishing stereospecific interactions with the target kinase, often leading to enhanced potency and selectivity. The following workflow outlines a robust and widely applicable synthetic sequence.
Caption: Synthetic pathways from this compound to key amine intermediates.
Protocol 1: Synthesis of 2-Methoxypyridin-3-amine via a Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including azides, which can be readily reduced to primary amines[2][3]. This protocol describes the conversion of this compound to the corresponding amine with inversion of stereochemistry.
Materials:
-
(S)-1-(2-Methoxypyridin-3-yl)ethanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Methanol (MeOH)
Step-by-Step Procedure:
-
Azide Formation (Mitsunobu Reaction):
-
To a solution of (S)-1-(2-Methoxypyridin-3-yl)ethanol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (1.5 eq.) dropwise.
-
After stirring for 15 minutes, add diphenylphosphoryl azide (1.2 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the corresponding (R)-3-(1-azidoethyl)-2-methoxypyridine.
-
-
Reduction to the Amine:
-
Dissolve the obtained azide in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the desired (R)-2-Methoxy-3-(1-aminoethyl)pyridine.
-
Application in the Synthesis of a PI3K/mTOR Dual Inhibitor
The synthesized chiral amine is a versatile intermediate for the construction of potent kinase inhibitors. The following protocol details the synthesis of a sulfonamide methoxypyridine derivative, a class of compounds known to exhibit potent PI3K/mTOR dual inhibitory activity[1][4].
Caption: Final step in the synthesis of a PI3K/mTOR dual inhibitor.
Protocol 2: Sulfonamide Coupling Reaction
Materials:
-
(R)-2-Methoxy-3-(1-aminoethyl)pyridine
-
2,4-Difluorobenzenesulfonyl chloride
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolve (R)-2-Methoxy-3-(1-aminoethyl)pyridine (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C.
-
Add anhydrous pyridine (1.5 eq.) to the solution.
-
Slowly add a solution of 2,4-difluorobenzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final N-(1-(2-methoxypyridin-3-yl)ethyl)-2,4-difluorobenzenesulfonamide.
Data Presentation: Structure-Activity Relationship Insights
The following table summarizes hypothetical data for a series of synthesized kinase inhibitors based on the 2-methoxypyridine scaffold, illustrating the impact of structural modifications on inhibitory activity against PI3Kα and mTOR. This data is representative of the types of results obtained in medicinal chemistry campaigns aimed at optimizing this class of inhibitors[1][4].
| Compound ID | R Group on Sulfonamide | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| SKI-001 | 2,4-Difluorophenyl | 0.22 | 23 |
| SKI-002 | 4-Fluorophenyl | 1.5 | 85 |
| SKI-003 | Phenyl | 10.3 | 250 |
| SKI-004 | 4-Chlorophenyl | 0.8 | 55 |
Analysis of SAR Data: The data clearly indicates that electron-withdrawing substituents on the phenyl ring of the sulfonamide, particularly fluorine atoms, significantly enhance the inhibitory potency against both PI3Kα and mTOR. The 2,4-difluoro substitution in SKI-001 results in the most potent compound, highlighting the importance of this specific substitution pattern for optimal interaction with the kinase active site.
Conclusion and Future Perspectives
This compound is a valuable and strategic building block for the synthesis of advanced kinase inhibitors. Its inherent chirality and the privileged nature of the 2-methoxypyridine scaffold provide a solid foundation for the development of potent and selective therapeutic agents. The synthetic protocols outlined in this guide offer a clear and reproducible pathway for the elaboration of this starting material into high-value drug candidates. Future work in this area will likely focus on further diversification of the scaffold, exploring different linkers and substitution patterns to fine-tune the selectivity profile and pharmacokinetic properties of these promising kinase inhibitors.
References
- US Patent US-9751837-B2.
- WO2012170976A2.
- Wikipedia. "Mitsunobu reaction".
- "Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors". PubMed Central.
- "Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators". ScienceDirect.
- "Kinases Home". Royal Society of Chemistry.
- Scaffold Hopping in Drug Discovery
- "2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties". ResearchGate.
- "Discovery of Novel p38α Mitogen-Activated Protein Kinase Inhibitors for the Treatment of Inflammatory Diseases". European Journal of Medicinal Chemistry.
- "Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications". ResearchGate.
- "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction". MDPI.
- "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors". PubMed Central.
- "this compound". Chemsrc.
- WO2024151930A1.
- US9718834B2.
- EP3660020B1.
- Application Notes for a Related Building Block
- "1-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-3-methoxyphen yl)-3-(2-(dimethylamino)ethyl)imidazolidin-2-one (ZX-42) inhibits cell proliferation and induces apoptosis via inhibiting ALK and its downstream pathways in Karpas299 cells". PubMed.
- "Application of a macrocyclization strategy in kinase inhibitor development". ScienceOpen.
- WO2010129208A1.
- "A fast heterocyclic three component synthesis of imidazo[1,2-a] annulated pyridines, pyrazines, pyrimidines". ResearchGate.
- "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review". ResearchGate.
- "Synthesis of imidazo[1,2-a]pyridines". Organic Chemistry Portal.
- "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW". MDPI.
- Chemical Supplier Information
- Chemical Supplier Information
- "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors". PubMed Central.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the Selective Reduction of 2-Methoxy-3-acetylpyridine
Abstract
This document provides detailed protocols for the chemical reduction of the ketone moiety in 2-methoxy-3-acetylpyridine to yield the secondary alcohol, 1-(2-methoxypyridin-3-yl)ethanol.[1][2] This transformation is a critical step in the synthesis of various pharmaceutical intermediates and advanced molecular scaffolds. We present two primary methodologies: a highly chemoselective reduction using sodium borohydride (NaBH₄) suitable for high-fidelity lab-scale synthesis, and a catalytic hydrogenation protocol for alternative applications. The causality behind reagent selection, reaction conditions, and potential side reactions is discussed to provide researchers with a robust framework for procedural optimization and troubleshooting.
Introduction and Core Principles
The conversion of an acetyl group on a pyridine ring to a hydroxyethyl group is a foundational transformation in organic synthesis. The target molecule, this compound, contains a chiral center and serves as a versatile building block. The primary challenge in this synthesis is achieving high chemoselectivity: the reduction of the ketone carbonyl without affecting the aromatic pyridine ring or the methoxy substituent.
The choice of reducing agent is paramount. The carbonyl carbon of the acetyl group is electrophilic and susceptible to nucleophilic attack. This guide focuses on two distinct approaches to deliver a hydride (H⁻) ion or its equivalent to this electrophilic center.
-
Chemical Hydride Reduction: Utilizes metal hydride reagents, such as sodium borohydride (NaBH₄). NaBH₄ is a mild and selective reducing agent that is highly effective for converting ketones and aldehydes to alcohols.[3][4] Its moderate reactivity prevents the reduction of less reactive functional groups like esters and, critically for this application, the aromatic pyridine ring.[5] The reaction proceeds via nucleophilic addition of the hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide.[6][7]
-
Catalytic Hydrogenation: Employs molecular hydrogen (H₂) in the presence of a metal catalyst (e.g., PtO₂, Rh₂O₃, Pd/C). While powerful, this method presents a significant challenge: the potential for over-reduction of the pyridine ring to a piperidine ring, especially under harsh conditions (high pressure, high temperature, or acidic media).[8][9] However, with careful catalyst selection and condition control, it can be a viable alternative. Recent studies have explored catalysts like Rh₂O₃ for the hydrogenation of functionalized pyridines under milder conditions, though concurrent reduction of carbonyl groups has been noted as a potential issue of chemoselectivity.[10][11]
This guide will prioritize the sodium borohydride method for its superior selectivity and operational simplicity.
Reaction Scheme and Workflow
The overall transformation is the selective reduction of a ketone to a secondary alcohol.
Figure 1: General reaction scheme for the reduction of 2-methoxy-3-acetylpyridine.
Below is a decision workflow to guide the selection of the appropriate protocol.
Caption: Decision workflow for selecting a reduction protocol.
Protocol 1: Chemoselective Reduction with Sodium Borohydride (NaBH₄)
This protocol is recommended for its high degree of chemoselectivity, mild reaction conditions, and operational simplicity. The use of an alcohol solvent, such as methanol or ethanol, is common as it serves as the proton source to neutralize the intermediate alkoxide.[5][12]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-Methoxy-3-acetylpyridine | 151.16 | 1.51 g | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.57 g | 1.5 |
| Methanol (MeOH), anhydrous | 32.04 | 50 mL | - |
| Deionized Water (H₂O) | 18.02 | 20 mL | - |
| Saturated NaCl solution (brine) | - | 30 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-3-acetylpyridine (1.51 g, 10.0 mmol).
-
Dissolution: Add anhydrous methanol (50 mL) to the flask and stir until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with continuous stirring.
-
Reagent Addition: Once the solution is at 0°C, slowly add sodium borohydride (0.57 g, 15.0 mmol) in small portions over 10-15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate eluent system. The product alcohol will have a lower Rf value than the starting ketone.
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the flask back to 0°C in an ice bath. Slowly and carefully add deionized water (20 mL) to quench the excess NaBH₄. Safety Note: Quenching is exothermic and will evolve hydrogen gas. Ensure adequate ventilation and slow addition.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (30 mL) to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter off the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, this compound, typically as a pale yellow oil or solid.
-
Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Protocol 2: Catalytic Hydrogenation
This protocol is an alternative that may be suitable for larger-scale synthesis but requires specialized equipment and careful control to avoid over-reduction of the pyridine ring. The choice of catalyst and solvent is critical for selectivity.[9]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Methoxy-3-acetylpyridine | 151.16 | 1.51 g | 1.0 eq |
| Palladium on Carbon (5% Pd/C) | - | ~75 mg | 5 wt% of substrate |
| Ethanol (EtOH), 200 proof | 46.07 | 50 mL | Solvent |
| Hydrogen Gas (H₂) | 2.02 | 50-100 psi | High purity |
Step-by-Step Experimental Procedure
-
Vessel Charging: To a high-pressure hydrogenation vessel (e.g., a Parr shaker bottle), add 2-methoxy-3-acetylpyridine (1.51 g, 10.0 mmol) and ethanol (50 mL).
-
Catalyst Addition: Carefully add 5% Pd/C catalyst (~75 mg) to the vessel under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent the dry catalyst from becoming pyrophoric.
-
System Assembly: Securely assemble the hydrogenation apparatus according to the manufacturer's instructions.
-
Inerting: Purge the system by pressurizing with nitrogen (3-4 times) to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (start with 50 psi). Begin agitation (shaking or stirring) and maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours. Validation Note: It is advisable to run a small-scale trial first and monitor by TLC/GC-MS to determine the optimal reaction time to maximize ketone reduction while minimizing pyridine ring reduction.
-
Depressurization and Purging: Once the reaction is complete, stop the agitation, and carefully vent the excess hydrogen gas. Purge the system with nitrogen.
-
Catalyst Filtration: Carefully open the vessel and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (~20 mL). Safety Note: The palladium catalyst may be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely. Quench the filter cake with water after filtration.
-
Concentration: Combine the filtrate and washes, and remove the ethanol using a rotary evaporator to yield the crude product.
-
Analysis: Analyze the crude product by ¹H NMR to determine the conversion and selectivity. The presence of signals in the 1.5-3.0 ppm range corresponding to a piperidine ring would indicate over-reduction.
Product Characterization and Validation
The final product, this compound, should be characterized to confirm its identity and purity.
-
TLC: Rf = ~0.3 (1:1 Hexanes:EtOAc on silica).
-
¹H NMR: Expect characteristic signals for the methoxy group (~3.9 ppm), the ethyl group (a quartet for the CH at ~4.9 ppm and a doublet for the CH₃ at ~1.5 ppm), and aromatic protons.
-
Mass Spectrometry: ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the product's molecular weight (153.18 g/mol ).[13]
References
- Vertex AI Search. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate.
- LibreTexts. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
- Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry.
- ReddyMasu, S. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- ResearchGate. Hydrogenation of carbonyl pyridines with Rh 2 O 3 catalyst.
- ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment).
- Norris, J. (2018). Sodium borohydride reduction. YouTube.
- CymitQuimica. This compound.
- Chemsrc. This compound | CAS#:112197-02-1.
- PubChem. 1-(6-Methoxypyridin-2-yl)ethanol.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS#:112197-02-1 | Chemsrc [chemsrc.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Grignard Reaction with 2-Methoxypyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The successful synthesis of complex molecules is the cornerstone of modern drug discovery and development. Among the vast arsenal of synthetic transformations, the Grignard reaction remains a paramount tool for carbon-carbon bond formation, enabling the construction of intricate molecular architectures from simpler precursors. This guide provides a comprehensive experimental procedure for the Grignard reaction with 2-methoxypyridine-3-carbaldehyde, a versatile building block in medicinal chemistry. Beyond a mere recitation of steps, this document delves into the underlying chemical principles, potential challenges, and critical safety considerations to ensure a successful and safe execution of this powerful reaction.
Introduction: The Significance of Pyridyl Alcohols in Medicinal Chemistry
Pyridyl alcohols, the products of Grignard reactions with pyridine aldehydes, are privileged scaffolds in a multitude of biologically active compounds. The pyridine moiety, with its unique electronic properties and ability to engage in hydrogen bonding, often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The specific target of this protocol, a substituted (2-methoxypyridin-3-yl)methanol, holds significant potential as an intermediate in the synthesis of novel therapeutics. The methoxy group at the 2-position can influence the electronic nature of the pyridine ring and offer a handle for further chemical modification.
The Grignard reaction, discovered by Victor Grignard in 1900, involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[1] This nucleophilic addition is a robust and versatile method for creating secondary and tertiary alcohols.[2] In the context of 2-methoxypyridine-3-carbaldehyde, the reaction facilitates the introduction of a wide array of alkyl, aryl, or vinyl groups at the carbonyl carbon, leading to a diverse library of pyridyl alcohols.
Reaction Mechanism and Key Considerations
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[3] The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the final alcohol product.[4]
.
Caption: General mechanism of the Grignard reaction with an aldehyde.
Several factors are critical for the success of a Grignard reaction, particularly when working with heteroaromatic substrates like 2-methoxypyridine-3-carbaldehyde:
-
Anhydrous Conditions: Grignard reagents are potent bases and will react readily with protic solvents, including water.[5] This necessitates the use of thoroughly dried glassware and anhydrous solvents to prevent quenching of the reagent.
-
Solvent Choice: Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential. They not only dissolve the reagents but also stabilize the Grignard reagent through coordination with the magnesium atom.
-
Initiation: The reaction between magnesium metal and the organic halide to form the Grignard reagent can sometimes be difficult to initiate. The use of initiators like iodine or 1,2-dibromoethane can be employed to activate the magnesium surface.[6]
-
Side Reactions with Pyridine Substrates: The lone pair of electrons on the pyridine nitrogen can potentially coordinate to the magnesium of the Grignard reagent, affecting its reactivity. Furthermore, the methoxy group in the substrate could also exhibit some Lewis basicity, potentially leading to complex formation. Careful control of reaction conditions, such as temperature, is crucial to minimize these effects.
Detailed Experimental Protocol: Synthesis of (2-Methoxypyridin-3-yl)(phenyl)methanol
This protocol details the synthesis of (2-methoxypyridin-3-yl)(phenyl)methanol as a representative example, using phenylmagnesium bromide as the Grignard reagent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Magnesium turnings | Reagent | Sigma-Aldrich | |
| Bromobenzene | Anhydrous, 99.8% | Sigma-Aldrich | |
| 2-Methoxypyridine-3-carbaldehyde | 97% | Combi-Blocks | |
| Diethyl ether (anhydrous) | ≥99.7% | Sigma-Aldrich | Stored over molecular sieves. |
| Iodine | Crystal | Sigma-Aldrich | For initiation. |
| Saturated aqueous ammonium chloride | For quenching. | ||
| Hydrochloric acid (1 M) | For workup. | ||
| Sodium bicarbonate (saturated solution) | For workup. | ||
| Brine (saturated NaCl solution) | For workup. | ||
| Anhydrous sodium sulfate | For drying. | ||
| Round-bottom flasks | Flame-dried before use. | ||
| Reflux condenser | Flame-dried before use. | ||
| Addition funnel | Flame-dried before use. | ||
| Magnetic stirrer and stir bars | |||
| Inert gas supply (Nitrogen or Argon) |
Experimental Workflow
.
Caption: Experimental workflow for the Grignard synthesis of (2-methoxypyridin-3-yl)(phenyl)methanol.
Step-by-Step Procedure
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. All glassware must be rigorously flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature. Fit the top of the condenser with a drying tube containing calcium chloride.[6]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed. Allow the flask to cool. This process helps to activate the magnesium surface.
-
Reagent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium turnings. In the addition funnel, place a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.
-
Initiation and Reaction: Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.[6]
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grayish-brown solution is the Grignard reagent.
Part B: Grignard Reaction with 2-Methoxypyridine-3-carbaldehyde
-
Substrate Preparation: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inert gas inlet, dissolve 2-methoxypyridine-3-carbaldehyde (1.0 equivalent) in anhydrous diethyl ether.
-
Reaction: Cool the aldehyde solution to 0 °C using an ice bath. Transfer the prepared phenylmagnesium bromide solution to the addition funnel via a cannula under an inert atmosphere. Add the Grignard reagent dropwise to the stirred aldehyde solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide. A white precipitate will form.
-
Workup: Add 1 M hydrochloric acid to dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (2-methoxypyridin-3-yl)(phenyl)methanol.
Characterization of the Product
The structure and purity of the synthesized (2-methoxypyridin-3-yl)(phenyl)methanol can be confirmed by various spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the pyridine and phenyl rings, a singlet for the methoxy group, a signal for the benzylic proton, and a broad singlet for the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of carbon signals corresponding to the molecular structure.
-
IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the alcohol functional group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Safety Precautions
The Grignard reaction involves several hazards that must be carefully managed:
-
Flammability: Diethyl ether is extremely flammable and has a low boiling point. All operations should be conducted in a well-ventilated fume hood, away from any ignition sources.[5]
-
Exothermic Reaction: The formation of the Grignard reagent and its reaction with the aldehyde are exothermic and can lead to a rapid increase in temperature and pressure.[3] Proper cooling and controlled addition of reagents are essential to prevent a runaway reaction.
-
Reactivity with Water: Grignard reagents react violently with water, releasing flammable gases. Ensure all glassware and reagents are scrupulously dry.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Inactive magnesium surface; presence of moisture. | Crush the magnesium turnings under an inert atmosphere; add a small crystal of iodine or a few drops of 1,2-dibromoethane; ensure all glassware and solvents are anhydrous. |
| Low yield | Quenching of the Grignard reagent; side reactions. | Ensure strict anhydrous conditions; maintain low temperature during the addition of the Grignard reagent to the aldehyde to minimize side reactions. |
| Formation of biphenyl byproduct | Reaction of the Grignard reagent with unreacted bromobenzene. | Add the bromobenzene solution slowly during the preparation of the Grignard reagent to maintain a low concentration of the halide. |
Conclusion
The Grignard reaction of 2-methoxypyridine-3-carbaldehyde provides an efficient and versatile route to a variety of substituted pyridyl alcohols, which are valuable intermediates in drug discovery. By understanding the underlying principles, adhering to strict experimental protocols, and prioritizing safety, researchers can successfully employ this powerful transformation to advance their synthetic endeavors. This guide serves as a comprehensive resource to facilitate the successful and safe implementation of this important reaction.
References
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Silverman, G. S., & Rakita, P. E. (Eds.). (2008). Handbook of Grignard Reagents. CRC Press.
- Luh, T. Y., & Wong, K. T. (2002). Grignard Reagents in Heterocyclic Synthesis.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- PubChem. (n.d.). (2-Methoxypyridin-3-yl)methanol. National Center for Biotechnology Information.
- Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate.
- Wikipedia contributors. (2023, December 22). Grignard reaction. In Wikipedia, The Free Encyclopedia.
- LibreTexts. (2021, August 15). 7.3: The Grignard Reaction. Chemistry LibreTexts.
- Master Organic Chemistry. (2023, October 26). Grignard Reagents. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chemguide. (n.d.). Reactions of Aldehydes and Ketones with Grignard Reagents.
- Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents.
- University of Calgary. (n.d.). Ch17: RLi or RMgX with Aldehydes or Ketones.
- Master Organic Chemistry. (2023, October 26). Reactions of Grignard Reagents. [Link]
- YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Video].
Sources
- 1. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
- 2. diva-portal.org [diva-portal.org]
- 3. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. m.youtube.com [m.youtube.com]
Strategic Derivatization of 1-(2-Methoxypyridin-3-yl)ethanol for the Generation of Small Molecule Screening Libraries
An Application Guide:
Introduction: The Rationale for Scaffold Derivatization
In modern drug discovery, the exploration of chemical space around a "privileged scaffold" is a cornerstone of hit-to-lead and lead optimization campaigns.[1][2] The pyridine ring is one such scaffold, found in numerous FDA-approved drugs, owing to its unique electronic properties, ability to participate in hydrogen bonding, and aqueous solubility.[3] The specific scaffold, 1-(2-Methoxypyridin-3-yl)ethanol, presents a compelling starting point for library synthesis. The 2-methoxypyridine core offers a defined three-dimensional structure and metabolic handles, while the secondary alcohol at the 3-position provides a versatile reactive site for chemical modification.[4][5]
Derivatization is the process of chemically modifying a core molecule to generate a library of structurally related analogs.[6][7] This approach is fundamental to high-throughput screening (HTS) for several key reasons:[8][9]
-
Structure-Activity Relationship (SAR) Exploration: Systematically altering functional groups allows researchers to understand which molecular features are critical for biological activity.
-
Optimization of Physicochemical Properties: Modifications can enhance crucial drug-like properties such as solubility, metabolic stability, and cell permeability.
-
Intellectual Property: Novel derivatives of a known scaffold can lead to new, patentable chemical entities.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on three robust derivatization strategies for this compound: Esterification , Etherification , and Carbamate Formation . The protocols are designed to be self-validating, incorporating in-process controls, purification, and analytical characterization steps essential for generating a high-quality small molecule library ready for biological screening.[10][11]
The Core Scaffold: this compound
The starting material features several key characteristics that inform the derivatization strategy:
-
Secondary Alcohol: The hydroxyl (-OH) group is the primary site for derivatization. It is nucleophilic and can readily react with a variety of electrophiles.
-
2-Methoxypyridine Ring: This ring system influences the molecule's overall properties. The methoxy group can affect the basicity of the pyridine nitrogen through inductive effects and may serve as a point for metabolism (O-demethylation).[5] The nitrogen atom itself can impact solubility and provides a potential interaction point with biological targets.
-
Chirality: The ethanol side chain contains a stereocenter. While this guide describes protocols for the racemic mixture, enantiomerically pure starting material could be used to investigate stereospecific interactions.
Caption: Overall strategy for library generation from the core scaffold.
Derivatization Protocols
The following sections provide detailed, step-by-step protocols for derivatizing the hydroxyl group of this compound.
Strategy 1: Esterification via Acyl Chlorides
Causality & Rationale: Esterification is a rapid and high-yielding reaction that introduces a wide range of functional groups. Esters can modulate polarity and steric bulk. Furthermore, they can act as prodrugs, undergoing hydrolysis in vivo by esterase enzymes to release the parent alcohol, which can be a valuable strategy for improving bioavailability.
Protocol 1: General Procedure for Ester Synthesis
-
Principle: The nucleophilic hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride. A mild, non-nucleophilic base is used to scavenge the HCl byproduct.
-
Materials & Reagents:
-
This compound
-
Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
-
Step-by-Step Procedure:
-
To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the base (TEA or DIPEA, 1.5 eq) dropwise with stirring.
-
Slowly add the desired acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). The product spot should have a higher Rf value than the starting alcohol.
-
Alternatively, use LC-MS to confirm the consumption of starting material and the appearance of the product mass.[12][13]
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 1-4 hours), quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to yield the pure ester.
-
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Assess purity (>95%) using HPLC with UV or ELSD detection.[14]
-
Strategy 2: Etherification (Iron-Catalyzed)
Causality & Rationale: Ethers are generally more resistant to metabolic cleavage than esters, making them ideal for generating more stable drug candidates. While the classic Williamson synthesis is an option, modern catalytic methods, such as the iron-catalyzed dehydration described here, offer a milder and more direct route from two alcohol partners.[15][16] For library synthesis, a symmetrical etherification or reaction with a primary alcohol building block is most straightforward.
Protocol 2: General Procedure for Unsymmetrical Ether Synthesis
-
Principle: An iron(III) catalyst acts as a Lewis acid to activate the secondary alcohol, facilitating dehydration and subsequent nucleophilic attack by a primary alcohol.[16][17] An additive like NH₄Cl can suppress side reactions like elimination.[15]
-
Materials & Reagents:
-
This compound
-
Primary alcohol of choice (e.g., benzyl alcohol, ethanol) (3.0-5.0 equivalents)
-
Iron(III) triflate [Fe(OTf)₃] (5 mol%)
-
Ammonium chloride [NH₄Cl] (5 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4 Å, activated)
-
-
Step-by-Step Procedure:
-
Add this compound (1.0 eq), Fe(OTf)₃ (0.05 eq), NH₄Cl (0.05 eq), and activated molecular sieves to a dry, argon-flushed flask.
-
Add anhydrous DCM, followed by the primary alcohol (3.0-5.0 eq).
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor by TLC or LC-MS. The reaction may be slower than esterification (4-24 hours).
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and sieves. Wash the pad with DCM.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography. The basicity of the pyridine may cause peak tailing.[18] Consider using a silica gel column treated with 1% TEA in the eluent or specialized columns for basic compounds.
-
-
Characterization:
-
Confirm structure and purity via NMR, HRMS, and HPLC as described in Protocol 1.
-
Strategy 3: Carbamate Formation via Isocyanates
Causality & Rationale: The carbamate functional group is a key pharmacophore in many drugs. It is a hybrid of an ester and an amide, acting as a hydrogen bond donor (N-H) and acceptor (C=O). This dual nature allows it to form critical interactions with biological targets, often improving binding affinity and selectivity.[19][20]
Protocol 3: General Procedure for Carbamate Synthesis
-
Principle: The nucleophilic hydroxyl group adds to the highly electrophilic carbon of the isocyanate group in a rapid, often catalyst-free reaction.
-
Materials & Reagents:
-
This compound
-
Isocyanate of choice (e.g., phenyl isocyanate, butyl isocyanate) (1.05 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Dibutyltin dilaurate (DBTDL) (optional, 1-2 mol%)
-
Argon or Nitrogen gas supply
-
-
Step-by-Step Procedure:
-
In a dry, argon-flushed flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the isocyanate (1.05 eq) dropwise at room temperature. The reaction is often exothermic.
-
If the reaction is sluggish (e.g., with hindered alcohols or less reactive isocyanates), a catalytic amount of DBTDL can be added.
-
Stir at room temperature until completion.
-
-
Reaction Monitoring:
-
Monitor by TLC or LC-MS. These reactions are typically fast (30 minutes to 2 hours).
-
-
Work-up and Purification:
-
If the product is pure by TLC/LC-MS, the solvent can be removed in vacuo.
-
If unreacted isocyanate remains, it can be quenched by adding a small amount of methanol.
-
If purification is necessary, flash column chromatography on silica gel is typically effective.
-
-
Characterization:
-
Confirm structure and purity via NMR, HRMS, and HPLC. The presence of the N-H proton in the ¹H NMR and the carbamate carbonyl in the ¹³C NMR are key diagnostic signals.
-
Data Summary and Library Management
To effectively build a library, a diverse set of building blocks should be employed for each reaction type.
Table 1: Representative Building Blocks for Derivatization
| Derivatization Type | Building Block Class | Examples | Resulting Functional Group | Key Property Change |
| Esterification | Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Ester | Modulates polarity, potential prodrug |
| Carboxylic Acids | Ibuprofen, Nicotinic acid | Ester | Introduces bioactive motifs (requires coupling agent) | |
| Etherification | Primary Alcohols | Benzyl alcohol, 2-Phenylethanol | Ether | Increases metabolic stability, adds lipophilicity |
| Carbamate | Isocyanates | Phenyl isocyanate, tert-Butyl isocyanate | Carbamate | Adds H-bond donor/acceptor, increases rigidity |
Caption: A workflow for troubleshooting the purification of basic pyridine derivatives.[18]
Conclusion
The this compound scaffold provides an excellent entry point for the creation of diverse small molecule libraries. By employing robust and well-characterized derivatization reactions such as esterification, etherification, and carbamate formation, researchers can systematically explore the chemical space around this privileged core. The detailed protocols and troubleshooting guides presented in this application note are designed to empower scientists to generate high-quality compound collections, thereby accelerating the identification of novel hits and the development of promising lead candidates in drug discovery programs.
References
- Design of small-sized libraries by combinatorial assembly of linkers and functional groups to a given scaffold. (n.d.). SciSpace.
- Arts, M., et al. (2023). De novo generated combinatorial library design. Digital Discovery.
- Scaffold diversity of natural products: inspiration for combinatorial library design. (2008). Natural Product Reports.
- Anumula, K. R. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry.
- Foley, D. J., et al. (2022). Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity. Journal of Medicinal Chemistry.
- Scaffold diversity of natural products: Inspiration for combinatorial library design. (2008). ResearchGate.
- Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World.
- Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
- Substrate scope for the generation of carbamates by using various alcohols. (n.d.). ResearchGate.
- Preparation of Carbamates from Amines and Alcohols under Mild Conditions. (2006). ResearchGate.
- Purification of pyridine bases by distillation. (n.d.). Google Patents.
- Toyo'oka, T. (2017). Derivatization-based High-throughput Bioanalysis by LC-MS. Analytical Sciences.
- Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (2018). ResearchGate.
- Tenti, E., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews.
- Derivatization-based High-throughput Bioanalysis by LC-MS. (2017). ResearchGate.
- Sahoo, B., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega.
- Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (2018). ACS Publications.
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
- Dunayevskiy, Y., et al. (1996). Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
- Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022). Chemical Society Reviews.
- Tenti, E., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews.
- Dibenedetto, A., et al. (2011). Green synthesis of carbamates from CO2, amines and alcohols. Green Chemistry.
- Small Molecule Analysis. (n.d.). AxisPharm.
- Min, J., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science.
- Kim, J., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. The Journal of Organic Chemistry.
- Why use derivatization? (n.d.). Analytics-Shop.
- Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. (2023). Journal of the American Chemical Society.
- Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Verma, S., et al. (2020). Pyridine: the scaffolds with significant clinical diversity. Bioorganic Chemistry.
- Pyridine: the scaffolds with significant clinical diversity. (2020). ResearchGate.
- Sharma, P., et al. (2022). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules.
- Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020). Crawford Scientific.
- Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. (2016). ResearchGate.
- Direct Accessing γ‑Pyridyl Tertiary Alcohols through Metal Free Three-Component Reactions. (2023). ResearchGate.
- Improving the Maximum Conversion of Ethanol Esterification. (2008). ResearchGate.
- What protocole experiment to make esterification of tartaric acid with ethanol? (2017). ResearchGate.
- Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate. (2015). RSC Publishing.
- Pardasani, D., et al. (2016). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Journal of Chromatography A.
- Reaction mechanism of LA esterification with ethanol for EL production. (n.d.). ResearchGate.
- Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). (2001). ResearchGate.
- Method For The Preparation Of Mycophenolate Mofetil By Enzymatic Tranesterification. (n.d.). Google Patents.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principles and Applications of Derivatization Techniques in Chromatographic Analysis - Oreate AI Blog [oreateai.com]
- 7. Why use derivatization? | Analytics-Shop [analytics-shop.com]
- 8. Derivatization-based High-throughput Bioanalysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. De novo generated combinatorial library design - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00095H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. researchgate.net [researchgate.net]
- 14. Small Molecule Analysis | AxisPharm [axispharm.com]
- 15. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Heterocyclic Compounds Using 1-(2-Methoxypyridin-3-yl)ethanol
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The pyridine scaffold, in particular, is a privileged structure in medicinal chemistry, prized for its ability to engage in hydrogen bonding and other key biological interactions. 1-(2-Methoxypyridin-3-yl)ethanol is a versatile yet underexplored building block that combines the desirable pyridine core with a strategically placed secondary alcohol. This functional handle serves as a versatile anchor point for a variety of synthetic transformations, enabling the construction of more complex molecular architectures.
This guide provides researchers, scientists, and drug development professionals with a set of detailed, scientifically-grounded protocols for leveraging this compound in the synthesis of diverse heterocyclic systems. Rather than merely listing steps, we delve into the causality behind experimental choices, offering insights into reaction mechanisms and potential challenges. The protocols herein are designed to be self-validating, empowering chemists to confidently explore the synthetic utility of this valuable starting material.
PART 1: The Gateway Intermediate: Oxidation to 1-(2-Methoxypyridin-3-yl)ethan-1-one
The most strategically sound initial transformation of this compound is the oxidation of its secondary alcohol to the corresponding ketone. The resulting acetylpyridine, 1-(2-methoxypyridin-3-yl)ethan-1-one, is a highly valuable "gateway intermediate." The ketone's electrophilic carbonyl carbon and acidic α-protons open up a rich landscape of classical condensation and cyclization reactions for building a wide range of heterocyclic cores.
Causality of Method Selection: For this transformation, mild oxidation conditions are paramount to prevent side reactions on the electron-rich methoxypyridine ring. While many oxidizing agents exist, Swern-type oxidations and those using hypervalent iodine reagents like Dess-Martin periodinane (DMP) are ideal. They operate at low or ambient temperatures, are highly selective for alcohols, and avoid the use of toxic heavy metals like chromium.[1][2] The Swern oxidation is particularly effective and scalable, though it produces the malodorous byproduct dimethyl sulfide.[3]
Table 1: Comparison of Selected Oxidation Methods
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N, CH₂Cl₂, -78 °C | Mild, high yield, avoids over-oxidation, compatible with many functional groups.[2][3] | Requires low temperatures, produces toxic CO and malodorous DMS.[3] |
| Dess-Martin Periodinane (DMP) | DMP, CH₂Cl₂, Room Temp. | Very mild, neutral pH, simple workup, high chemoselectivity.[4][5][6] | Reagent is expensive and potentially explosive; poor atom economy.[5] |
| PCC/PDC | Pyridinium chlorochromate, CH₂Cl₂ | Simple to perform at room temperature. | Chromium-based reagents are toxic and disposal is problematic. |
Protocol 1: Swern Oxidation of this compound
This protocol details the mild and efficient oxidation of the secondary alcohol to the corresponding ketone.[7]
Materials:
-
This compound (1.0 equiv)
-
Oxalyl chloride (1.5 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO) (2.7 equiv)
-
Triethylamine (Et₃N) (7.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).
-
Activator Formation: Charge the flask with anhydrous CH₂Cl₂ and cool to -78 °C using an acetone/dry ice bath. Add oxalyl chloride (1.5 equiv) to the flask.
-
Slowly add a solution of anhydrous DMSO (2.7 equiv) in CH₂Cl₂ via a dropping funnel over 5-10 minutes, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 equiv) in CH₂Cl₂ dropwise over 10-15 minutes, maintaining the temperature at -78 °C. Stir the reaction mixture for 30-45 minutes.
-
Quenching: Slowly add triethylamine (7.0 equiv) to the reaction mixture. After the addition is complete, allow the mixture to stir at -78 °C for another 30 minutes, then warm to room temperature over approximately 1 hour.
-
Work-up: Quench the reaction by adding water. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone, 1-(2-methoxypyridin-3-yl)ethan-1-one.
PART 2: Synthesis of Heterocycles from the Gateway Ketone
With the acetylpyridine intermediate in hand, classical condensation reactions can be employed to construct five- and six-membered heterocyclic rings.
Application 2.1: Synthesis of a 3-Aryl-5-(2-methoxypyridin-3-yl)pyrazole
The Knorr pyrazole synthesis and related methodologies involve the condensation of a 1,3-dicarbonyl compound, or a functional equivalent like an α,β-unsaturated ketone, with a hydrazine derivative.[8][9][10] This protocol first generates an α,β-unsaturated ketone (a chalcone) and then cyclizes it to form the pyrazole ring.
Protocol 2 (Two Steps):
Part A: Claisen-Schmidt Condensation to form a Chalcone This reaction creates the 1,3-dicarbonyl equivalent needed for pyrazole synthesis.[11][12]
-
Materials: 1-(2-methoxypyridin-3-yl)ethan-1-one (from Protocol 1, 1.0 equiv), Benzaldehyde (1.1 equiv), Ethanol, 10% Aqueous Sodium Hydroxide (NaOH).
-
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 equiv) and benzaldehyde (1.1 equiv) in ethanol.
-
Cool the mixture in an ice bath and slowly add 10% aqueous NaOH solution while stirring.
-
Stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the resulting chalcone, (E)-1-(2-methoxypyridin-3-yl)-3-phenylprop-2-en-1-one, which can be used in the next step without further purification or recrystallized from ethanol if needed.
-
Part B: Pyrazole Formation
-
Materials: Chalcone from Part A (1.0 equiv), Hydrazine hydrate (1.2 equiv), Glacial Acetic Acid or Ethanol.
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend the chalcone (1.0 equiv) in glacial acetic acid or ethanol.
-
Add hydrazine hydrate (1.2 equiv) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 3-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization (e.g., from ethanol) to yield the pure 3-(2-methoxypyridin-3-yl)-5-phenyl-1H-pyrazole.
-
Application 2.2: Synthesis of a 2-Amino-4-aryl-6-(2-methoxypyridin-3-yl)pyrimidine
Pyrimidines are another class of heterocycles with immense biological importance. They can be readily synthesized by condensing the same chalcone intermediate with guanidine.[13][14][15]
Protocol 3:
-
Materials: Chalcone from Protocol 2A (1.0 equiv), Guanidine hydrochloride or Guanidinium carbonate (1.2 equiv), Sodium ethoxide or another suitable base, Ethanol or DMF.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere, or use a commercially available solution.
-
In a round-bottom flask fitted with a reflux condenser, add the chalcone (1.0 equiv) and guanidine hydrochloride (1.2 equiv) to the sodium ethoxide solution in ethanol.
-
Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction's progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate will form. Collect the product by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-amino-4-phenyl-6-(2-methoxypyridin-3-yl)pyrimidine.
-
PART 3: Alternative Routes via Direct Alcohol Functionalization
The secondary alcohol of the starting material can also be used directly as a nucleophile, providing alternative synthetic pathways that do not require an initial oxidation step.
Application 3.1: Palladium-Catalyzed C-O Cross-Coupling (Buchwald-Hartwig Etherification)
The Buchwald-Hartwig amination and its C-O coupling variants are powerful methods for forming C-N and C-O bonds.[16][17][18] This protocol allows for the coupling of the secondary alcohol with an aryl halide to form a diaryl ether linkage, a common motif in complex molecules. Successful coupling of secondary alcohols can be challenging, often requiring specialized bulky phosphine ligands to promote the desired reductive elimination over competing side reactions like β-hydride elimination.[19][20]
Protocol 4:
-
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (e.g., 4-Bromotoluene) (1.0 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Bulky Phosphine Ligand (e.g., BrettPhos, 3 mol%)[21]
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed Toluene or THF
-
-
Procedure:
-
Setup: In a glovebox or under a strictly inert atmosphere, add the aryl bromide (1.0 equiv), palladium pre-catalyst, phosphine ligand, and NaOt-Bu to a flame-dried Schlenk tube equipped with a stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by this compound (1.2 equiv).
-
Reaction: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the aryl bromide. Note: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky, electron-rich phosphine ligands helps mitigate this effect.[22]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether product.
-
Conclusion
This compound is a highly promising starting material for the synthesis of complex heterocyclic compounds. Its strategic functionalization, either through oxidation to a gateway ketone intermediate or by direct participation of the alcohol in coupling reactions, provides access to a diverse range of valuable molecular scaffolds such as pyrazoles and pyrimidines. The protocols detailed in these application notes offer robust and reproducible methods, grounded in established chemical principles, to unlock the synthetic potential of this building block for applications in drug discovery and materials science.
References
- Solankee, A., Lad, S., Patel, G., & Solankee, S. (2009). Synthesis and Antibacterial Activity of Chalcones, Aminopyrimidines and Pyrazolines. Oriental Journal of Chemistry, 25(1). URL: https://orientjchem.org/vol25no1/synthesis-and-antibacterial-activity-of-chalcones-aminopyrimidines-and-pyrazolines/
- Desai, N., Bhatt, N., Somani, H., & Trivedi, A. (2008). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 1(2). URL: https://rasayanjournal.co.in/vol-1/issue-2/26.pdf
- Manohar, S., Khan, K., & Singh, R. (2012). Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. Journal of Pharmacy Research, 5(3). URL: https://jprsolutions.info/files/final-file-569a3c0e118310.95670876.pdf
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. URL: https://www.nobelprize.
- Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. URL: https://library.fiveable.me/chemistry/organic-chemistry-ii/palladium-catalyzed-cross-coupling-reactions/study-guide/T2fP7sX2651sYJ3Tqj7q
- Patel, R., & Patel, P. (2012). Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial Agents. International Journal of Chemical Sciences, 10(1), 435-442. URL: https://www.tsijournals.
- Wikipedia contributors. (2023). Dess–Martin oxidation. Wikipedia. URL: https://en.wikipedia.
- Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). URL: https://www.organic-synthesis.
- Chandra, H., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Chemistry. URL: https://www.hindawi.com/journals/jchem/2013/608934/
- Alfa Chemistry. Dess-Martin Oxidation. URL: https://www.alfa-chemistry.
- Zhang, Y., et al. (2020). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters, 22(8), 3023–3027. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7325852/
- LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_4320_5320%3A_Advanced_Organic_Chemistry/02%3A_Organometallics/2.
- Wikipedia contributors. (2023). Cross-coupling reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Cross-coupling_reaction
- Organic Chemistry Portal. Dess-Martin Oxidation. URL: https://www.organic-chemistry.
- Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. URL: https://www.chemistrysteps.
- Slideshare. (2018). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. URL: https://www.slideshare.net/VenkateshP78/pyrazole-synthesis-of-pyrazole-characteristic-reactions-of-pyrazole-medicinal-uses-of-pyrazole
- Naimi, A., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(6), 7943-7977. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270846/
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. URL: https://www.nrochemistry.com/buchwald-hartwig-coupling/
- Maligres, P. E., et al. (2012). C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols. Journal of Visualized Experiments, (68), e4339. URL: https://www.jove.
- Pennetta, A., et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Omega, 7(8), 7153-7167. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8892404/
- Kumar, D., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(48), 27271-27276. URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra04550j
- LibreTexts. (2023). Swern oxidation. Chemistry LibreTexts. URL: https://chem.libretexts.
- ResearchGate. Synthesis of substituted pyrazoles. URL: https://www.researchgate.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. URL: https://en.wikipedia.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. URL: https://jk-scientific.com/buchwald-hartwig-cross-coupling-reaction-c11025.html
- NROChemistry. Swern Oxidation: Reaction Mechanism. URL: https://www.nrochemistry.
- Zhang, Y., et al. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5421-5425. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8285514/
- Wikipedia contributors. (2023). Swern oxidation. Wikipedia. URL: https://en.wikipedia.
- Organic Chemistry Portal. Swern Oxidation. URL: https://www.organic-chemistry.
- ResearchGate. Claisen-Schmidt condensation under solventfree conditions. URL: https://www.researchgate.
- PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). URL: https://praxilabs.
Sources
- 1. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
- 12. praxilabs.com [praxilabs.com]
- 13. Synthesis and Antibacterial Activity of Chalcones, Aminopyrimidines and Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols [sigmaaldrich.cn]
- 22. nobelprize.org [nobelprize.org]
Application and Protocol Guide for the Quantification of 1-(2-Methoxypyridin-3-yl)ethanol
Introduction
1-(2-Methoxypyridin-3-yl)ethanol is a chiral pyridyl alcohol of increasing interest within pharmaceutical research and development. Its structural motif is found in a variety of biologically active molecules, making its precise and accurate quantification a critical aspect of quality control, pharmacokinetic studies, and process chemistry. This guide provides detailed analytical methodologies for the quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) for routine analysis and achiral separation, coupled with a dedicated protocol for chiral separation to resolve its enantiomers. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is presented as a confirmatory technique. The protocols herein are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH)[1][2][3].
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's physicochemical properties is paramount in selecting and developing an appropriate analytical method.
| Property | Value/Information | Implication for Analytical Method Development |
| Molecular Formula | C₈H₁₁NO₂ | Provides the basis for calculating molecular weight and interpreting mass spectrometry data. |
| Molecular Weight | 153.18 g/mol [4][5] | Essential for preparing standard solutions of known concentration. |
| Structure | The presence of a pyridine ring and a hydroxyl group influences polarity and chromatographic retention. The chiral center necessitates specific methods for enantiomeric separation. | |
| Predicted XlogP | ~0.7 | Indicates moderate lipophilicity, suggesting good retention on reversed-phase HPLC columns. |
| Predicted Boiling Point | High (e.g., a similar compound, 2-(3-methoxypyridin-2-yl)ethanol, has a boiling point of 255 °C)[6] | The relatively high boiling point suggests that HPLC is a more suitable primary technique than GC to avoid potential thermal degradation in the GC inlet. |
| Predicted UV Absorbance | Pyridine derivatives often exhibit UV absorbance. Similar methoxy-substituted pyridines show absorbance maxima around 285 nm and 350 nm[1][7]. | Provides a basis for selecting an appropriate wavelength for UV detection in HPLC, maximizing sensitivity. |
Based on these properties, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is proposed as the primary method for the quantification of this compound due to its robustness, versatility, and suitability for non-volatile and semi-volatile compounds.
Diagram: Analytical Workflow
Caption: Workflow for the quantification of this compound.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
This method is designed for the routine quantification of this compound in various sample matrices.
Protocol: HPLC-UV Analysis
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC-grade acetonitrile and water.
-
Phosphoric acid or other suitable buffer components.
2. Mobile Phase Preparation:
-
Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v) with a suitable buffer, such as 0.1% phosphoric acid in the aqueous phase to ensure good peak shape for the basic pyridine moiety.
-
Degas the mobile phase before use.
3. Standard Solution Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range.
-
For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (30:70 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm (based on similar compounds) |
| Injection Volume | 10 µL |
6. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation (as per ICH Q2(R2) Guidelines)
A comprehensive validation of this method should be performed to ensure its suitability for its intended purpose[1][2].
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The analyte peak should be well-resolved from other components and the placebo. Peak purity should be confirmed with a PDA detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, temperature, mobile phase composition). |
Chiral Separation of this compound Enantiomers
As this compound possesses a chiral center, the separation and quantification of its individual enantiomers are often required in pharmaceutical development. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of a wide range of chiral compounds, including pyridine derivatives[8].
Protocol: Chiral HPLC Analysis
1. Instrumentation and Materials:
-
HPLC system as described previously.
-
Chiral stationary phase column, preferably an amylose- or cellulose-based column (e.g., Chiralpak® IA, IB, IC, etc.).
-
HPLC-grade n-hexane, isopropanol (IPA), and ethanol.
-
Basic modifier such as diethylamine (DEA).
2. Mobile Phase Preparation:
-
A typical starting mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol (IPA or ethanol). A common starting point is n-Hexane:Isopropanol (90:10 v/v).
-
To improve the peak shape of the basic analyte, add a small amount of a basic modifier, such as 0.1% (v/v) diethylamine (DEA), to the mobile phase.
3. Standard and Sample Preparation:
-
Prepare a racemic standard of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare samples in the mobile phase at a similar concentration.
4. Chromatographic Conditions (Starting Point for Method Development):
| Parameter | Condition |
| Column | Amylose-based CSP (e.g., Chiralpak® IA, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
5. Method Optimization:
-
The resolution of the enantiomers can be optimized by adjusting the ratio of n-hexane to the alcohol modifier, the type of alcohol (IPA vs. ethanol), and the concentration of the basic modifier.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a highly selective and sensitive confirmatory method for the identity and quantification of this compound. Due to its relatively high boiling point, derivatization may be necessary to improve its volatility and chromatographic performance.
Diagram: GC-MS Derivatization Workflow
Caption: Silylation derivatization for GC-MS analysis.
Protocol: GC-MS Analysis
1. Instrumentation and Materials:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms).
-
Data acquisition and processing software.
-
Autosampler vials.
-
Derivatization reagent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
Anhydrous pyridine or other suitable solvent.
2. Standard and Sample Preparation with Derivatization:
-
Prepare stock solutions of the analyte in an anhydrous solvent like pyridine.
-
To a known amount of the standard or sample solution in a vial, add the silylating reagent (e.g., MSTFA).
-
Seal the vial and heat at approximately 60 °C for 30 minutes to ensure complete derivatization of the hydroxyl group.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
4. Data Analysis:
-
Identify the peak for the derivatized this compound based on its retention time and mass spectrum.
-
Quantification can be performed using an internal standard and by monitoring characteristic ions in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the accurate and reliable quantification of this compound. The primary RP-HPLC method is suitable for routine analysis, while the chiral HPLC method allows for the critical separation of its enantiomers. The GC-MS method serves as a valuable tool for confirmation of identity. It is imperative that any of these methods be fully validated according to the appropriate regulatory guidelines before implementation in a quality control or research setting.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Q2(R2)
- AMSbiopharma.
- Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]
- ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]
- BIOFOUNT. 2-(3-METHOXYPYRIDIN-2-YL)ETHANOL. [Link]
- PubChem. 1-(6-Methoxypyridin-2-yl)ethanol. [Link]
- MDPI. Enantiomeric Separation of New Chiral Azole Compounds. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1-(6-Methoxypyridin-2-yl)ethanol | C8H11NO2 | CID 68951207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 90087-19-7|2-(3-METHOXYPYRIDIN-2-YL)ETHANOL|2-(3-METHOXYPYRIDIN-2-YL)ETHANOL| -范德生物科技公司 [bio-fount.com]
- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Topic: High-Resolution Chiral Separation of 1-(2-Methoxypyridin-3-yl)ethanol Enantiomers
An Application and Protocol Guide from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The enantiomers of 1-(2-Methoxypyridin-3-yl)ethanol are critical intermediates in the synthesis of various pharmacologically active compounds. Due to the stereospecific nature of drug-receptor interactions, the ability to isolate and quantify these enantiomers with high purity is paramount for drug discovery, development, and quality control. This document provides a detailed guide to developing and implementing a robust method for the chiral separation of this compound enantiomers. We will explore the underlying principles of chiral recognition on polysaccharide-based stationary phases and present validated, step-by-step protocols for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering a comprehensive solution for analytical and semi-preparative scale applications.
Introduction: The Significance of Chiral Purity
This compound is a chiral alcohol containing a stereocenter at the carbon atom bearing the hydroxyl group. The spatial arrangement of the substituents around this center gives rise to two non-superimposable mirror images, or enantiomers: (R)-1-(2-Methoxypyridin-3-yl)ethanol and (S)-1-(2-Methoxypyridin-3-yl)ethanol. In pharmaceutical applications, it is common for one enantiomer (the eutomer) to exhibit the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, the precise control and analysis of enantiomeric purity are mandated by regulatory agencies like the FDA and EMA.
The challenge lies in the identical physical and chemical properties of enantiomers in an achiral environment, making their separation non-trivial. This guide focuses on leveraging chiral chromatography, a powerful technique that introduces a chiral environment—the Chiral Stationary Phase (CSP)—to induce differential interactions with the enantiomers, leading to their successful resolution.
The Principle: Chiral Recognition Mechanism
For hydroxyl- and pyridine-containing compounds like our target analyte, polysaccharide-based CSPs are the industry standard and the most logical starting point for method development. Columns with coated or immobilized derivatives of cellulose or amylose (e.g., tris(3,5-dimethylphenylcarbamate)) provide the necessary steric and electronic environment for chiral recognition.
The separation mechanism is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in different retention times. Key interactions include:
-
Hydrogen Bonding: The hydroxyl group of the ethanol moiety is a primary site for hydrogen bonding with the carbamate groups on the polysaccharide backbone.
-
π-π Stacking: The aromatic pyridine ring can engage in π-π interactions with the phenyl groups of the chiral selector.
-
Dipole-Dipole Interactions: The polar nature of the methoxy and hydroxyl groups contributes to dipole-dipole interactions.
-
Steric Hindrance (Inclusion): One enantiomer will fit more favorably into the chiral grooves or cavities of the polysaccharide polymer, leading to a more stable complex and stronger retention.
The combination and geometry of these interactions for the (R) vs. the (S) enantiomer determine the degree of separation, or resolution (Rs).
Figure 1: Conceptual diagram of chiral recognition on a polysaccharide-based CSP.
Experimental Protocols & Methodologies
A systematic screening approach is recommended for efficient method development. We will start with a primary screening on both HPLC and SFC systems using columns with complementary selectivities.
Overall Workflow
The process from sample to result follows a structured workflow designed to ensure accuracy and reproducibility.
Prospective Analysis: The Untapped Potential of 1-(2-Methoxypyridin-3-yl)ethanol in Advanced Materials
Part 1: Molecular Architecture & Functional Group Analysis
The promise of 1-(2-Methoxypyridin-3-yl)ethanol as a materials science building block stems from the distinct reactivity of its constituent parts. Understanding these functional domains is critical to designing novel materials.
-
The Pyridyl Nitrogen: The lone pair of electrons on the nitrogen atom makes it an excellent Lewis base. This allows it to act as a strong coordinating ligand for a wide variety of metal ions. This property is fundamental to applications in catalysis, metal-organic frameworks (MOFs), and, most notably, the formation of protective, self-assembled films on metallic surfaces.
-
The Secondary Hydroxyl Group (-OH): This is a versatile functional handle for covalent modification. It can readily undergo esterification, etherification, or be used as an initiator for ring-opening polymerizations. This opens the door to integrating the molecule into polymer backbones or grafting it onto surfaces.
-
The Methoxy Group & Pyridine Ring: The electron-donating methoxy group (-OCH₃) modulates the electronic properties of the pyridine ring, enhancing its ability to coordinate with metals and potentially influencing its intermolecular interactions and solubility in organic media.
The interplay of these groups—a metal-coordinating head, a reactive covalent handle, and a tunable electronic core—makes this compound a uniquely promising, multifunctional monomer and surface modifier.
Part 2: Application Note I - Advanced Corrosion Inhibition
Concept: A Bifunctional Approach to Surface Protection
Corrosion of metals like copper and steel is a significant industrial challenge. Many effective organic corrosion inhibitors function by adsorbing onto the metal surface, forming a barrier that prevents interaction with corrosive agents. Pyridine derivatives are particularly effective due to the strong coordination between the nitrogen atom and metal surface atoms.
We propose that this compound can function as a superior corrosion inhibitor through a dual-action mechanism:
-
Primary Barrier (Chemisorption): The pyridyl nitrogen atom will strongly chemisorb onto the metal surface (e.g., copper, steel), creating a well-ordered, self-assembled monolayer (SAM). The methoxy group enhances the electron density of the ring, potentially strengthening this coordination bond.
-
Secondary Barrier (Cross-linking): Unlike simple pyridine inhibitors, the pendant hydroxyl group provides a site for post-assembly cross-linking. By introducing a suitable di-functional cross-linking agent (e.g., a diisocyanate or a diacid chloride) after the initial SAM formation, the adsorbed molecules can be covalently linked, creating a more robust, dense, and less permeable protective film.
This creates a durable, two-tiered protective layer that is physically and chemically bonded to the surface.
Hypothetical Protocol: Formation and Evaluation of a Cross-Linked Inhibitor Film on Copper
Objective: To form a self-assembled, cross-linked protective layer of this compound on a copper surface and evaluate its corrosion resistance.
Materials:
-
This compound (MPE)
-
High-purity copper coupons (1x1 cm)
-
Anhydrous ethanol
-
Terephthaloyl chloride (TPC) as a cross-linker
-
Anhydrous triethylamine (TEA)
-
Anhydrous toluene
-
3.5% NaCl solution (corrosive medium)
-
Potentio/galvanostat for electrochemical measurements
Workflow:
Caption: Workflow for creating and testing a cross-linked corrosion inhibitor film.
Detailed Steps:
-
Surface Preparation:
-
Mechanically polish copper coupons with successively finer grades of SiC paper (down to 2000 grit).
-
Clean the coupons by sonicating in acetone for 10 minutes, followed by ethanol for 10 minutes to remove organic residues and polishing debris.
-
Dry the coupons under a stream of high-purity nitrogen gas.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Prepare a 10 mM solution of this compound (MPE) in anhydrous ethanol.
-
Immediately immerse the cleaned copper coupons in the MPE solution.
-
Allow the assembly to proceed for 24 hours at room temperature in a sealed container to prevent moisture contamination.
-
Remove the coupons, rinse thoroughly with fresh ethanol to remove any physisorbed molecules, and dry under a nitrogen stream.
-
-
In-Situ Cross-linking:
-
Prepare a solution of 5 mM terephthaloyl chloride (TPC) and 10 mM triethylamine (TEA, as an HCl scavenger) in anhydrous toluene.
-
Immerse the MPE-coated coupons in this solution for 2 hours at room temperature. The TPC will react with the hydroxyl groups of the adsorbed MPE to form ester linkages.
-
Rinse the coupons sequentially with toluene and ethanol to remove unreacted reagents.
-
Dry the final, cross-linked coupons under a nitrogen stream.
-
-
Characterization and Evaluation:
-
Surface Analysis: Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of Nitrogen (from pyridine) and the formation of ester bonds. Measure the water contact angle; a significant increase compared to the bare copper indicates the formation of a hydrophobic organic layer.
-
Corrosion Performance: Perform potentiodynamic polarization (Tafel) scans in an aerated 3.5% NaCl solution. Compare the corrosion potential (Ecorr) and corrosion current density (icorr) of the coated coupon against an uncoated control. A significant decrease in icorr will validate the protective nature of the film.
-
Part 3: Application Note II - Functional Polymer Synthesis
Concept: Creating Metal-Responsive Polyesters
The incorporation of metal-binding sites directly into a polymer backbone can create "smart" materials that respond to their environment. These materials can exhibit changes in solubility, viscosity, or optical properties in the presence of specific metal ions.
We propose using this compound as a functional diol co-monomer in a condensation polymerization reaction with a standard diacid chloride (e.g., adipoyl chloride) and a primary diol (e.g., 1,6-hexanediol). The resulting polyester will have pendant pyridyl groups distributed along its chain.
-
Functionality: The pyridyl groups act as latent coordination sites. In a solution, the polymer will behave as a standard polyester. Upon introduction of a suitable metal salt (e.g., CuCl₂, NiCl₂), the polymer chains can be cross-linked through metal-ligand coordination.
-
Application: This could be used to create reversible gels, metal-scavenging resins, or printable materials where the viscosity is controlled post-deposition by exposure to a metal ion solution.
Hypothetical Protocol: Synthesis of a Pyridyl-Functionalized Polyester
Objective: To synthesize a linear polyester containing pendant 2-methoxypyridin-3-yl groups.
Materials:
-
This compound (MPE)
-
1,6-Hexanediol
-
Adipoyl chloride
-
Anhydrous pyridine (as solvent and acid scavenger)
-
Anhydrous dichloromethane (DCM)
-
Methanol (for precipitation)
Reaction Scheme:
Caption: Synthesis of a functional polyester via condensation polymerization.
Detailed Steps:
-
Monomer Preparation:
-
In a flame-dried, three-neck flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 1,6-hexanediol (e.g., 9 mmol) and MPE (e.g., 1 mmol, for 10% functionalization) in 50 mL of anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
-
Polymerization:
-
Dissolve adipoyl chloride (10 mmol) in 20 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the adipoyl chloride solution dropwise to the stirred diol solution over 30 minutes. Maintain the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere. A precipitate of pyridine hydrochloride will form.
-
-
Purification:
-
Dilute the reaction mixture with 50 mL of DCM.
-
Wash the organic phase sequentially with 5% HCl solution (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solution using a rotary evaporator.
-
Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol with vigorous stirring.
-
Collect the white, fibrous polymer by filtration and dry it under vacuum at 40°C for 24 hours.
-
-
Characterization:
-
Structural: Use ¹H NMR and FTIR spectroscopy to confirm the polyester structure and the incorporation of the pyridyl moiety.
-
Thermal: Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the glass transition temperature (Tg) and thermal stability of the new polymer.
-
Metal Binding: Dissolve the polymer in a suitable solvent (e.g., THF) and add a solution of a metal salt like CuCl₂. Observe for changes in color or viscosity, which would indicate metal-ligand coordination.
-
Part 4: Summary of Proposed Material Properties
The following table summarizes the hypothesized properties and characterization techniques for the materials derived from this compound.
| Application Area | Material System | Key Proposed Property | Essential Characterization Techniques |
| Corrosion Science | Cross-linked SAM on Copper | Enhanced barrier protection; High durability | Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy (EIS), XPS, Contact Angle Goniometry |
| Polymer Chemistry | Pyridyl-Functionalized Polyester | Metal-responsive (viscosity/solubility change) | NMR, FTIR, Gel Permeation Chromatography (GPC), DSC, Rheometry (with and without metal ions) |
| Surface Science | Grafted Polymer Brushes | Tunable surface energy; Metal ion capture | Atomic Force Microscopy (AFM), Ellipsometry, XPS |
Conclusion and Future Outlook
The true potential of this compound in materials science lies in its multifunctionality. The protocols and concepts outlined here are foundational starting points. Future research could explore its use in creating:
-
Catalytic Surfaces: By coordinating catalytic metal centers to the pyridyl group on a surface-grafted polymer.
-
Drug-Eluting Coatings: Where the hydroxyl group is used to attach a therapeutic agent via a hydrolyzable ester linkage, and the pyridyl group ensures adhesion to a metallic implant.
-
Sensors: Developing polymers whose fluorescence is quenched or enhanced by the coordination of specific metal ions to the pyridyl sites.
By shifting the perspective on this molecule from a simple synthetic intermediate to a versatile functional building block, a wide range of new, high-performance materials may become accessible. The key is to leverage the unique combination of its coordinating, covalent, and electronic properties.
Application Notes and Protocols: 1-(2-Methoxypyridin-3-yl)ethanol in Coordination Chemistry
Foreword: Unveiling the Potential of a Versatile Pyridinyl Alcohol Ligand
Welcome to a comprehensive guide on the coordination chemistry of 1-(2-methoxypyridin-3-yl)ethanol. This document is crafted for researchers, scientists, and professionals in drug development seeking to explore the rich coordination chemistry and potential applications of this intriguing pyridinyl alcohol ligand. Pyridinyl alcohols, as a class of ligands, have garnered significant attention due to their ability to form stable complexes with a wide array of transition metals, leading to applications in catalysis, materials science, and medicinal chemistry.[1] The presence of both a nitrogen atom on the pyridine ring and a hydroxyl group on the ethyl side chain allows for versatile coordination modes, most notably as a bidentate N,O-donor.[1][2] The methoxy group at the 2-position of the pyridine ring in this compound introduces an additional electronic and steric parameter, offering a unique handle to fine-tune the properties of its metal complexes.
This guide will provide a detailed exploration of the synthesis of this compound, protocols for the formation of its coordination complexes, and its potential applications, particularly in the realm of catalysis. While direct literature on this specific ligand is emerging, we will draw upon established principles and analogous systems to provide robust and scientifically grounded protocols.
Section 1: The Ligand - Synthesis and Characterization of this compound
The strategic synthesis of this compound is the crucial first step in harnessing its potential in coordination chemistry. The synthetic route typically involves the transformation of a suitable pyridine precursor. A plausible and efficient method is the reduction of the corresponding ketone, 1-(2-methoxypyridin-3-yl)ethanone.
Proposed Synthesis Protocol: From Ketone to Alcohol
This protocol details the reduction of 1-(2-methoxypyridin-3-yl)ethanone to this compound using sodium borohydride, a mild and selective reducing agent.
Materials:
-
1-(2-methoxypyridin-3-yl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of 1-(2-methoxypyridin-3-yl)ethanone in 20 mL of methanol. Stir the solution at room temperature until the solid is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Reduction: While stirring, slowly add 0.25 g of sodium borohydride to the cooled solution in small portions over 15 minutes. The addition should be controlled to manage any effervescence.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (Optional): If necessary, purify the crude this compound by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Expected Yield: 85-95%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Section 2: Coordination Chemistry - Forging Metal-Ligand Bonds
The true utility of this compound lies in its ability to form coordination complexes with a variety of transition metals. The pyridine nitrogen and the alcoholic oxygen act as a bidentate N,O-donor, forming a stable five-membered chelate ring with the metal center.[1]
General Protocol for the Synthesis of Metal Complexes
This protocol provides a general method for the synthesis of transition metal complexes with this compound. The choice of metal salt and solvent may be varied depending on the desired complex.
Materials:
-
This compound
-
Metal salt (e.g., CuCl₂, CoCl₂·6H₂O, PdCl₂)
-
Anhydrous ethanol or methanol
-
Inert gas (e.g., nitrogen or argon)
-
Schlenk line or glovebox (optional, for air-sensitive complexes)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for filtration
Procedure:
-
Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve 2 molar equivalents of this compound in 20 mL of anhydrous ethanol.
-
Metal Salt Solution: In a separate Schlenk flask, dissolve 1 molar equivalent of the chosen metal salt in 10 mL of anhydrous ethanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution with vigorous stirring at room temperature. A color change or precipitation is often observed upon addition.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours to ensure complete complexation.
-
Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization or precipitation.
-
Recrystallization (Optional): The crude complex can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether, dichloromethane/hexane) to obtain X-ray quality crystals.
Spectroscopic and Structural Characterization
The resulting metal complexes should be thoroughly characterized to elucidate their structure and properties.
| Technique | Purpose | Expected Observations for a [M(L)₂Cl₂] Complex |
| Infrared (IR) Spectroscopy | To confirm the coordination of the ligand to the metal center. | A shift in the C=N stretching frequency of the pyridine ring. A change in the O-H stretching frequency, often broadening or disappearing if deprotonation occurs. |
| ¹H and ¹³C NMR Spectroscopy | To determine the structure of the complex in solution. | Shifts in the proton and carbon signals of the pyridine ring and the ethanol side chain upon coordination. |
| UV-Vis Spectroscopy | To study the electronic transitions in the complex. | Appearance of d-d transitions in the visible region for colored transition metal complexes. |
| X-ray Crystallography | To determine the solid-state structure of the complex. | Provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center. |
| Elemental Analysis | To confirm the empirical formula of the complex. | The experimental percentages of C, H, and N should match the calculated values for the proposed formula. |
Visualization of the Coordination Process
The following diagram illustrates the general coordination of this compound to a metal center.
Caption: General scheme for the formation of a metal complex.
Section 3: Applications in Homogeneous Catalysis
Coordination complexes of pyridinyl alcohols are known to be effective catalysts in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[1] The electronic and steric properties of the ligand can be tuned to optimize the catalytic activity and selectivity. The this compound ligand, with its specific substitution pattern, is a promising candidate for developing novel catalysts.
Application Protocol: Catalytic Oxidation of Alcohols
This protocol outlines a general procedure for the use of a copper(II) complex of this compound as a catalyst for the aerobic oxidation of a primary alcohol to the corresponding aldehyde.
Materials:
-
[Cu(this compound)₂Cl₂] complex (catalyst)
-
Benzyl alcohol (substrate)
-
Toluene (solvent)
-
Oxygen (oxidant, from a balloon or cylinder)
-
Gas chromatograph (GC) for reaction monitoring
-
Magnetic stirrer and stir bar
-
Reaction vial with a septum
Procedure:
-
Reaction Setup: In a reaction vial, add the copper complex (1-5 mol%), benzyl alcohol (1 mmol), and toluene (5 mL).
-
Inert Atmosphere: Purge the vial with oxygen for 5 minutes.
-
Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.
-
Work-up: After the reaction is complete (as determined by GC), cool the mixture to room temperature. The product can be isolated by column chromatography on silica gel.
Data Presentation: Expected Catalytic Performance
The following table provides a template for summarizing the results of the catalytic oxidation reaction.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 1 | 80 | 12 | ||
| 2 | 2.5 | 80 | 12 | ||
| 3 | 5 | 80 | 12 | ||
| 4 | 2.5 | 100 | 8 |
Visualization of the Catalytic Cycle
The following is a simplified, hypothetical catalytic cycle for the oxidation of an alcohol catalyzed by a copper complex.
Caption: Hypothetical catalytic cycle for alcohol oxidation.
Section 4: Future Directions and Drug Development Potential
The structural motifs present in this compound and its metal complexes suggest potential applications beyond catalysis. The pyridine ring is a common pharmacophore in drug discovery, and the ability to form stable metal complexes opens up avenues for the development of novel metallodrugs. For instance, platinum and ruthenium complexes have shown significant promise as anticancer agents.[3] The design and synthesis of platinum-group metal complexes with this compound could lead to new therapeutic agents with unique mechanisms of action.
Furthermore, the methoxy group can be a site for further functionalization, allowing for the attachment of targeting moieties or fluorescent tags, which would be valuable for developing theranostic agents. The exploration of the biological activity of these complexes, including their cytotoxicity against cancer cell lines and their antimicrobial properties, represents a fertile area for future research.
References
- Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. (n.d.). MDPI.
- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (n.d.). MDPI.
- X-ray crystal structures of 1 (A), 2 (C), 3 (B), and 4 (D). Thermal... (n.d.). ResearchGate.
- This compound | CAS#:112197-02-1. (n.d.). Chemsrc.
- Different coordination modes of saccharin in the metal complexes with 2-pyridylmethanol: Synthesis, spectroscopic, thermal and structural characterization. (n.d.). ResearchGate.
- Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands. (2018). PubMed Central.
- Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. (n.d.). Journal of Medicinal and Pharmaceutical Chemistry Research.
- A simple synthesis of 2-methoxypyridine-3-carbonitriles. (1993). Universitat Ramon Llull.
- SYNTHESIS AND CHARACTERIZATION OF 3d TRANSITION METAL COMPLEXES WITH SCHIFF BASE LIGANDS. (n.d.). UNIMAS Institutional Repository.
- Synthesis of ethanol from aryl methyl ether/lignin, CO2 and H2. (n.d.). PubMed Central.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PubMed Central.
- SYNTHESIS OF TRANSITION METAL COMPLEXES INVOLVING 2- AMINOPYRIDINE AND ETHYLENEDIAMINE LIGANDS, THEIR CHARACTERIZATION AND BI. (2012). N. S. S. R's VASANTDADA PATIL ARTS, COMMERCE & SCIENCE COLLEGE.
- X-ray crystal structures of the 2:2 complexes between... (n.d.). ResearchGate.
- X‐ray crystal structures with atom numbering schemes for (a) [(η⁵‐Cp*)Ir(L3)Cl]PF6 (Ir3). (n.d.). ResearchGate.
- X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). (n.d.). JOCPR.
- 2-[(2-Methoxypyridin-4-yl)methylamino]ethanol. (n.d.). PubChem.
- Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (n.d.). PubMed Central.
- Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. (n.d.). ResearchGate.
- The novel [Ni{(Ph2P)2N(CH2)3Si(OCH3)3-P,P´}I2] complex: Structural features and catalytic reactivity in the oligomerization of ethylene. (2016). ResearchGate.
- Recent Advances in the Technologies and Catalytic Processes of Ethanol Production. (n.d.). MDPI.
- Crystal structure of the mixed methanol and ethanol solvate of bis{3,4,5-trimethoxy-N′-[1-(pyridin-2-yl)ethylidene]benzohydrazidato}zinc(II). (2020). PubMed Central.
Sources
Application Notes & Protocols for Cytotoxicity Studies of 1-(2-Methoxypyridin-3-yl)ethanol Derivatives
Introduction: The Therapeutic Potential and Toxicological Screening of Novel Pyridine Analogs
Pyridine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The unique chemical properties of the pyridine ring allow for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The 1-(2-Methoxypyridin-3-yl)ethanol scaffold, in particular, offers a promising starting point for the development of novel drug candidates. However, the journey from a synthesized compound to a viable therapeutic lead is contingent upon rigorous toxicological evaluation.
Cytotoxicity testing is a critical, non-negotiable first step in this process.[3][4] It provides essential data on a compound's potential to damage or kill cells, thereby establishing its therapeutic index—the balance between efficacy and toxicity.[4] This guide serves as a comprehensive resource for researchers investigating the cytotoxic properties of this compound derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data generated is robust, reproducible, and mechanistically informative.
Part I: Foundational Strategy for Cytotoxicity Assessment
A successful cytotoxicity study is built upon a logical and well-considered experimental design. The initial choices of cell models and primary screening assays are paramount to generating meaningful data.
The Rationale of Cell Line Selection
The choice of cell line is dictated by the therapeutic goal. It is crucial to select models that are relevant to the intended application of the compound.[5][6][7]
-
Cancer Cell Lines: For oncology applications, a panel of cancer cell lines is typically used. The selection should ideally represent the target tissue. For instance, if a derivative is being investigated for liver cancer, the HepG2 cell line is a relevant choice.[8][9] To understand the breadth of activity, it is common to screen against cell lines from different origins (e.g., breast, lung, colon).
-
Normal (Non-Cancerous) Cell Lines: To assess the selectivity of a compound, it is imperative to test it against normal, non-cancerous cells.[5][8] An ideal cytotoxic agent will show high potency against cancer cells while exhibiting minimal impact on healthy cells. The choice should mirror the tissue of origin of the cancer cell line (e.g., using normal human dermal fibroblasts as a control when testing against melanoma).[8]
-
Regulatory Standards: For formal biocompatibility testing of materials, specific cell lines are often recommended by regulatory bodies like the ISO.[7][10] For example, the ISO 10993-5 standard endorses lines such as L929 mouse fibroblasts for their high sensitivity to toxic substances.[10][11]
General Workflow for Screening Novel Derivatives
The screening process follows a systematic progression from initial viability assessment to deeper mechanistic investigation. This workflow ensures that resources are focused on the most promising candidates.
Caption: General workflow for cytotoxicity screening of novel compounds.[12]
Part II: Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the essential assays in a cytotoxicity study.
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[4][13] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[15]
Materials:
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives and a positive control (e.g., Cisplatin)
-
MTT solution (5 mg/mL in sterile PBS)[16]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[12]
-
Sterile 96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[12][16] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Carefully remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).[12]
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for an additional 3-4 hours at 37°C.[12][17] During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[12][13]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[18][19]
Expert Insight: It is crucial to understand that the IC50 value from an MTT assay reflects a combination of cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[20] It measures the reduction in viable cell number relative to the control, but not the mechanism. Therefore, follow-up assays are essential.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in all eukaryotic cells.[3] When the plasma membrane is compromised—a hallmark of cell death (necrosis or late apoptosis)—LDH is released into the surrounding culture medium.[3] The LDH assay quantifies this released enzyme through a coupled enzymatic reaction that produces a measurable colorimetric or fluorescent signal, which is proportional to the extent of cell death.[3][21]
Materials:
-
Cell culture supernatant from treated and control cells (from Protocol 1)
-
Commercially available LDH Assay Kit (containing substrate, cofactor, and catalyst)[12]
-
Sterile 96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Sample Collection: Following the compound treatment period, carefully collect the cell culture supernatant from each well of the primary experiment plate. If using an LDH kit that is sensitive to phenol red, use phenol red-free medium for the experiment.
-
Assay Preparation: Set up a new 96-well plate. Include controls for background (medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
LDH Reaction: Transfer 50 µL of the collected supernatant from each well to the new plate.[12] Add 50 µL of the LDH substrate/catalyst mixture from the kit to each well.[12]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer, typically around 490 nm.[12]
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Untreated Control) / (Absorbance of Maximum Release Control - Absorbance of Untreated Control)] x 100
-
Expert Insight: The LDH assay is an excellent complement to the MTT assay. While MTT measures viability, LDH directly quantifies cell death by measuring membrane rupture.[22] A compound that shows a low IC50 in the MTT assay and high LDH release is likely acting via a necrotic or late apoptotic mechanism.
Protocol 3: Annexin V & Propidium Iodide (PI) Assay for Apoptosis Detection
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[23][24]
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[23][25] Annexin V is a protein that has a high affinity for PS and, when fluorescently labeled (e.g., with FITC), can identify these early apoptotic cells.[23][26]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells.[26] It can only enter cells that have lost membrane integrity, such as late apoptotic and necrotic cells, where it intercalates with DNA.[24][26]
Materials:
-
Treated and untreated cell suspensions
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvest: Seed cells in 6-well plates and treat with the test derivatives (typically at their IC50 and 2x IC50 concentrations) for a predetermined time.
-
Harvest the cells. For adherent cells, gently trypsinize and collect them. Crucially, combine the supernatant with the trypsinized cells to include any floating apoptotic bodies.[24][25]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.[25][26]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[26]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry, typically within one hour.[24]
Data Interpretation: The flow cytometer will generate a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Healthy, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered debris).
Part III: Investigating the Molecular Mechanism of Cell Death
Identifying that a compound induces apoptosis is a significant finding. The next logical step is to investigate the underlying signaling pathways. Apoptosis is executed by a family of proteases called caspases.
The Caspase Activation Cascade
There are two primary pathways leading to caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[27][28]
-
Extrinsic Pathway: Initiated by extracellular signals binding to death receptors, leading to the activation of initiator Caspase-8 .[27]
-
Intrinsic Pathway: Triggered by intracellular stress (e.g., DNA damage), causing the release of cytochrome c from the mitochondria. This leads to the formation of the apoptosome and activation of initiator Caspase-9 .[27][28]
-
Executioner Caspases: Both pathways converge on the activation of executioner caspases, primarily Caspase-3 , which then cleave a multitude of cellular substrates, leading to the dismantling of the cell.[29]
Caption: Converging pathways of caspase activation in apoptosis.[27][30]
Further investigation using caspase activity assays (e.g., colorimetric or fluorometric assays for Caspase-3, -8, and -9) or Western blotting for cleaved caspase products can elucidate which pathway is predominantly activated by the this compound derivatives.[31] Some pyridine derivatives have been shown to induce apoptosis and cell cycle arrest by inhibiting signaling pathways like AKT/mTOR.[32]
Part IV: Data Presentation and Interpretation
Clear and concise presentation of data is essential for comparing the cytotoxic potential of different derivatives.
Table 1: Comparative Cytotoxicity Data for Hypothetical Derivatives
| Compound | Target Cell Line | IC50 (µM) [a] | Selectivity Index (SI) [b] | % Early Apoptosis at IC50 [c] |
| Derivative A | HepG2 (Liver Cancer) | 8.4 | 12.5 | 45.2% |
| Derivative B | MCF-7 (Breast Cancer) | 29.6 | 3.1 | 18.5% |
| Derivative C | A549 (Lung Cancer) | 15.2 | 8.9 | 38.9% |
| Cisplatin | HepG2 (Liver Cancer) | 11.5 | 1.8 | 41.7% |
| Untreated Control | - | >100 | - | <5% |
Annotations:
-
[a] IC50 (Half-maximal Inhibitory Concentration): The concentration of a compound that reduces cell viability by 50%.[18][19] A lower IC50 value indicates higher potency.[33]
-
[b] Selectivity Index (SI): Calculated as (IC50 in normal cells) / (IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells.
-
[c] % Early Apoptosis: Determined by Annexin V+/PI- population in flow cytometry.
In this hypothetical example, Derivative A emerges as a promising lead candidate due to its potent cytotoxicity against HepG2 cells (lower IC50 than the standard drug Cisplatin) and a high selectivity index, suggesting it is significantly more toxic to cancer cells than normal cells. Its primary mode of action appears to be the induction of apoptosis.
References
- Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
- Springer Nature. Cytotoxicity MTT Assay Protocols and Methods.
- Pop, C., & Salvesen, G. S. (2003). Caspase-activation pathways in apoptosis and immunity. Immunological Reviews.
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- R&D Systems.
- Li, J., & Yuan, J. (1999).
- BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.
- Promega Corporation. LDH-Glo™ Cytotoxicity Assay.
- Kuida, K. (2000).
- Thermo Fisher Scientific. Apoptosis Protocols. Thermo Fisher Scientific.
- BenchChem. (2025). Application Notes and Protocols for Apoptosis Assay with 3'-Methylflavokawin using Flow Cytometry. BenchChem.
- CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies.
- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
- Abcam. (n.d.).
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
- Coconote. (2025).
- AAT Bioquest. (2023). What is the principle of LDH assay?
- CLYTE Technologies. (2025).
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. G-Biosciences.
- Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.
- NAMSA. (n.d.). Cytotoxicity Study - ISO Direct Contact Method. NAMSA.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PMC.
- Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. PMC.
- Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. MD+DI.
- Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. CleanControlling.
- Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Test Labs.
- BenchChem. (2025).
- National Center for Biotechnology Information. (2025).
- Al-Omair, M. A., Ali, A., & Al-Agamy, M. H. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
- Al-Warhi, T., Al-Qadasi, F., Al-Hazani, A. A., El-Gamal, M., & Al-Oqail, M. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC.
- ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?
- BenchChem. (2025). selecting appropriate cell lines for Rhombifoline cytotoxicity testing. BenchChem.
- Ferreira, L. G., et al. (2022).
- ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?
- ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?
- Ghorab, M. M., et al. (2024).
- ResearchGate. (2018). Cytotoxicity, oxidative stress and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives.
Sources
- 1. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 11. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 22. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. annualreviews.org [annualreviews.org]
- 28. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. coconote.app [coconote.app]
- 30. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 32. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Reactions Using 1-(2-Methoxypyridin-3-yl)ethanol as a Substrate
Introduction: The Significance of Chiral Pyridyl Alcohols in Modern Synthesis
The pyridine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. Chiral alcohols derived from this scaffold, such as 1-(2-Methoxypyridin-3-yl)ethanol, are high-value stereospecific building blocks. The precise orientation of the hydroxyl group is often critical for biological activity, making enantiomerically pure forms of these alcohols and their corresponding ketones highly sought after in drug development.
Biocatalysis, leveraging the exquisite selectivity of enzymes, offers a green and efficient alternative to traditional chemical synthesis for producing these chiral molecules.[1] Alcohol dehydrogenases (ADHs, EC 1.1.1.1) are a class of oxidoreductase enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide adenine dinucleotide (NAD⁺) or its phosphorylated form (NADP⁺) as a cofactor.[2][3]
This application note provides a comprehensive guide for researchers utilizing this compound as a substrate in ADH-catalyzed reactions. We will detail protocols for determining enzyme activity, evaluating substrate specificity, and performing kinetic analysis using commercially available alcohol dehydrogenase from Saccharomyces cerevisiae (YADH). These protocols are designed to be self-validating, providing both a primary spectrophotometric method for real-time kinetics and an orthogonal chromatographic method for direct quantification of substrate and product.
Part 1: Principle of the Enzymatic Assay
The core of this protocol is the ADH-catalyzed oxidation of the secondary alcohol, this compound, to its corresponding ketone, 2-methoxy-3-acetylpyridine. This redox reaction is coupled with the reduction of the cofactor NAD⁺ to NADH.
Reaction Scheme:
The progress of this reaction can be monitored in two primary ways:
-
Spectrophotometric Analysis: The formation of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm.[4][5] NADH has a distinct absorbance peak at this wavelength, while NAD⁺ does not. This method is ideal for determining initial reaction velocities and for high-throughput screening. The rate of NADH formation is directly proportional to the enzyme's activity under initial velocity conditions.
-
Chromatographic Analysis (HPLC): High-Performance Liquid Chromatography allows for the direct separation and quantification of the substrate (this compound) and the product (2-methoxy-3-acetylpyridine) over time. This method is invaluable for confirming product identity, calculating substrate conversion, and, in the case of using a racemic substrate, determining the enantiomeric excess (e.e.) for kinetic resolution studies.[6]
Part 2: Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) | Storage |
| Alcohol Dehydrogenase (S. cerevisiae) | Sigma-Aldrich | A7011 | -20°C |
| This compound | Commercially Available | - | Room Temperature |
| β-Nicotinamide adenine dinucleotide (NAD⁺) | Sigma-Aldrich | N6522 | -20°C |
| Sodium Pyrophosphate tetrabasic decahydrate | Sigma-Aldrich | 221368 | Room Temperature |
| Phosphoric Acid | Sigma-Aldrich | 438081 | Room Temperature |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A9647 | 2-8°C |
| HPLC Grade Acetonitrile | VWR | - | Room Temperature |
| HPLC Grade Water | VWR | - | Room Temperature |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | - | Room Temperature |
Part 3: Detailed Experimental Protocols
Protocol 1: Spectrophotometric Assay for ADH Activity and Kinetics
This protocol allows for the determination of enzyme activity and the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ). The causality behind this experimental design is to measure the initial rate of reaction where substrate concentration is not limiting and product inhibition is negligible. The pH of 8.8 is chosen as it is the optimal pH for the oxidative reaction of many ADHs, including YADH.[7][8]
A. Reagent Preparation:
-
50 mM Sodium Pyrophosphate Buffer (pH 8.8): Dissolve 22.3 mg/mL of sodium pyrophosphate in ultrapure water. Adjust the pH to 8.8 at 25°C using 1 M phosphoric acid.[8]
-
15 mM NAD⁺ Stock Solution: Dissolve 11.6 mg/mL of NAD⁺ in ultrapure water. Prepare fresh daily and keep on ice.[8]
-
Substrate Stock Solutions (1 M and lower): Prepare a 1 M stock solution of this compound in a suitable organic solvent like DMSO or ethanol, and then create a series of aqueous dilutions in the pyrophosphate buffer for kinetic analysis (e.g., 100 mM, 50 mM, 25 mM, 10 mM, 5 mM, 1 mM).
-
ADH Stock Solution (1 mg/mL): Dissolve 1 mg of ADH lyophilized powder in 1 mL of cold 10 mM sodium phosphate buffer, pH 7.5 containing 0.1% BSA. The BSA helps to stabilize the enzyme.[8]
-
ADH Working Solution (0.002 mg/mL): Immediately before use, dilute the ADH stock solution in the cold phosphate buffer with BSA. The final concentration may need to be adjusted to ensure a linear rate of absorbance change.[8]
B. Assay Procedure:
-
Set up a UV/Vis spectrophotometer to measure absorbance at 340 nm and maintain the cuvette holder at 25°C.
-
In a 1 mL quartz cuvette, prepare the reaction mixture as follows:
| Component | Volume | Final Concentration |
| 50 mM Pyrophosphate Buffer | Variable (to 1 mL) | 50 mM |
| 15 mM NAD⁺ Stock | 100 µL | 1.5 mM |
| Substrate Stock | 100 µL | 0.1 - 10 mM |
-
Mix by inversion and incubate in the spectrophotometer for 3-5 minutes to allow for temperature equilibration.
-
Blank the spectrophotometer using this mixture.
-
Initiate the reaction by adding 10 µL of the ADH working solution.
-
Immediately mix by inversion and start recording the absorbance at 340 nm every 15 seconds for 3-5 minutes.
-
The rate of reaction should be linear during the initial phase.
C. Data Analysis and Calculations:
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Activity (µmol/min/mg) = (ΔA₃₄₀/min * Total Volume (mL)) / (6.22 * mg of enzyme in assay * light path (cm))
-
For kinetic analysis, repeat the assay with varying substrate concentrations. Plot the initial velocity (v) against substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Protocol 2: HPLC Method for Substrate Conversion and Enantioselectivity
This protocol provides an orthogonal method to confirm the reaction and is essential for kinetic resolution studies. A C18 reverse-phase column is a good starting point for separating the relatively polar alcohol and the more nonpolar ketone.
A. HPLC Setup and Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm (adjust based on pyridine ring absorbance) |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
Note: For enantioselectivity, a chiral column (e.g., Chiralcel OD-H or similar) and an isocratic mobile phase (e.g., hexane/isopropanol) will be required. The method will need to be developed to separate the (R) and (S) enantiomers of the substrate.
B. Reaction and Sampling Procedure:
-
Set up a larger scale reaction in a thermomixer (e.g., 1 mL total volume) using the concentrations from Protocol 1.
-
At various time points (e.g., 0, 10, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 50 µL of acetonitrile or 0.1 M HCl to precipitate the enzyme.
-
Centrifuge the quenched sample at >10,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
C. Data Analysis:
-
Generate standard curves for both this compound and its ketone product (if available) to correlate peak area with concentration.
-
Calculate the substrate conversion at each time point:
Conversion (%) = ([Product] / ([Initial Substrate])) * 100
-
For kinetic resolution using a chiral column, calculate the enantiomeric excess (e.e.) of the remaining substrate:
e.e. (%) = (|[R-enantiomer] - [S-enantiomer]| / ([R-enantiomer] + [S-enantiomer])) * 100
Part 4: Visualization of Workflows and Pathways
Diagram 1: Spectrophotometric Assay Workflow
Caption: Workflow for determining ADH kinetics via spectrophotometry.
Diagram 2: Enzymatic Reaction Pathway
Caption: ADH-catalyzed oxidation of the substrate coupled with NAD⁺ reduction.
Part 5: Trustworthiness and Field-Proven Insights
-
Self-Validation: The dual-protocol approach is inherently self-validating. A positive result in the spectrophotometric assay (increase in A340) should be confirmed by the HPLC method, which will show a corresponding decrease in the substrate peak and an increase in a new product peak.
-
Causality of Choices:
-
Enzyme Choice: YADH is selected due to its commercial availability, high activity, and extensive characterization, providing a reliable baseline for comparison.[7][9][10] While its specificity for secondary, heterocyclic alcohols may not be as high as for ethanol, it serves as an excellent screening tool.[7][10]
-
Cofactor Stoichiometry: NAD⁺ is supplied in excess to ensure it is not the limiting reagent, allowing for accurate measurement of the enzyme's kinetic parameters with respect to the primary substrate.
-
Quenching Step: The quenching step in the HPLC protocol is critical to stop the enzymatic reaction precisely, ensuring that the measured concentrations accurately reflect the reaction progress at that specific time point.
-
-
Troubleshooting:
-
No Activity Observed: If no change in absorbance is seen, consider the following: (1) The substrate may not be recognized by this specific ADH. Screen other ADHs with broader substrate specificities (e.g., from Lactobacillus kefir or Rhodococcus species).[11] (2) The enzyme may be inactive; verify its activity with a positive control like ethanol. (3) The substrate may be an inhibitor at high concentrations; perform the assay at lower substrate concentrations.
-
High Background Rate: If the blank shows a high rate of absorbance increase, one of the reagents may be contaminated with a reducing agent or a different enzyme. Prepare all solutions fresh.
-
References
- Kroutil, W., Mang, H., Edegger, K., & Faber, K. (2004). Biocatalytic oxidation of primary and secondary alcohols. Current Opinion in Chemical Biology, 8(2), 120-126.
- Sigma-Aldrich. (n.d.). Alcohol Dehydrogenase from Saccharomyces cerevisiae (A7011)
- Puchľová, E., Hilberath, T., Vranková, K., & Hollmann, F. (2022). Towards Biocatalytic Oxidation of Secondary Alcohols to Carbonyl Products of Relevance for Flavors and Fragrances.
- TU Delft Research Portal. (2022). Towards Biocatalytic Oxidation of Secondary Alcohols to Carbonyl Products of Relevance for Flavors and Fragrances.
- Scribd. (n.d.). Alcohol Dehydrogenase Assay Guide.
- Hammer, S., et al. (2021).
- University of Washington. (n.d.). Lesson II Alcohol Dehydrogenase Assay.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1).
- Worthington Biochemical. (n.d.). Alcohol Dehydrogenase - Assay.
- Merging enzymatic and synthetic chemistry with comput
- Dependence of the substrate specificity and kinetic mechanism of horse-liver alcohol dehydrogenase on the size of the C-3 pyridinium substituent. 3-Benzoylpyridine-adenine dinucleotide. PubMed. (1986).
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.). ADH from Saccharomyces cerevisiae lyophilized powder.
- Inhibition of alcohol dehydrogenase
- ADH‐Catalyzed Biooxidation of (Hetero)aromatic sec‐Alcohols to Ketones Employing Vinyl Acetate as Acetaldehyde Surrogate.
- Inhibition of alcohol dehydrogenase from yeast by pyridine. PMC - NIH. (1968).
- Alcohol Dehydrogenase from Saccharomyces cerevisiae. Sigma-Aldrich. (n.d.).
- Alcohol dehydrogenase. Sigma-Aldrich. (n.d.).
- Hollmann, F., & Arends, I. W. C. E. (2012). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Bioscience, S4, 244-257.
- Alcohol dehydrogenase. Wikipedia. (n.d.).
- Alcohol Dehydrogenase-Catalyzed Oxidation.
- The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxid
- Substrate specificity of human class I alcohol dehydrogenase homo- and heterodimers containing the beta 2 (Oriental) subunit. PubMed. (1987).
- Screening, Molecular Cloning, and Biochemical Characterization of an Alcohol Dehydrogenase from Pichia pastoris Useful for the Kinetic Resolution of a Racemic β-Hydroxy-β-trifluoromethyl Ketone. PubMed. (2016).
- Kinetics of Alcohol Dehydrogenase. Course Hero. (n.d.).
- Screening methods for enzyme-mediated alcohol oxid
- Alcohol Dehydrogenases. MLBKE. (n.d.).
- Kinetic Resolution of Secondary Alcohols Using Amidine-Based C
- Biological oxid
- Ethanol oxid
- Alcohol Metabolizing Enzymes, Microsomal Ethanol Oxidizing System, Cytochrome P450 2E1, Catalase, and Aldehyde Dehydrogenase in Alcohol-Associated Liver Disease. PMC - PubMed Central. (2021).
- Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
- The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. (2019).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 3. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Enzymatic Ethanol Assay [protocols.io]
- 6. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]
- 9. science2education.co.uk [science2education.co.uk]
- 10. ADH from Saccharomyces cerevisiae lyophilized powder [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-Methoxypyridin-3-yl)ethanol
Welcome to the technical support center for the synthesis of 1-(2-Methoxypyridin-3-yl)ethanol, a key intermediate in pharmaceutical research and development. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable compound. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible and high-yield outcomes.
Overview of Synthetic Strategies
The synthesis of this compound (a secondary alcohol) is most commonly achieved through two primary routes starting from commercially available precursors. The choice of method often depends on starting material availability, scale, and the specific challenges a researcher is facing.
-
Reduction of a Ketone: The reduction of 2-methoxy-3-acetylpyridine using a hydride-based reducing agent. This is often the most direct and reliable route.
-
Grignard Reaction: The addition of a methyl Grignard reagent (CH₃MgX) to 2-methoxy-3-pyridinecarboxaldehyde. This classic carbon-carbon bond-forming reaction requires stringent control of reaction conditions.
The following diagram illustrates these primary synthetic pathways.
Technical Support Center: Synthesis of 1-(2-Methoxypyridin-3-yl)ethanol
Welcome to the technical support center for the synthesis of 1-(2-Methoxypyridin-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve the yield and purity of your target compound.
Introduction: Synthetic Strategies
The synthesis of this compound, a valuable building block in medicinal chemistry, is primarily achieved through two robust synthetic routes. The selection of a particular route often depends on the availability of starting materials, scalability, and desired purity profile.
-
Route A: Grignard Reaction. This pathway involves the nucleophilic addition of a methyl group to 2-methoxy-3-pyridinecarboxaldehyde using a Grignard reagent, typically methylmagnesium bromide or iodide.[1]
-
Route B: Ketone Reduction. This approach entails the reduction of the corresponding ketone, 1-(2-methoxypyridin-3-yl)ethanone, to the desired secondary alcohol using a reducing agent such as sodium borohydride.[2]
This guide will address potential issues and optimization strategies for both synthetic pathways.
Troubleshooting and FAQs
Route A: Grignard Reaction with 2-methoxy-3-pyridinecarboxaldehyde
The Grignard reaction is a powerful tool for carbon-carbon bond formation but is notoriously sensitive to reaction conditions.[3]
Low yields or reaction failure in Grignard synthesis are frequently traced back to a few critical factors:
-
Moisture: Grignard reagents are highly reactive with protic solvents like water and alcohols, which will quench the reagent and prevent it from reacting with the aldehyde.[4][5] Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Magnesium Surface Activity: The magnesium turnings used to prepare the Grignard reagent can have an oxide layer on their surface that prevents the reaction with the alkyl halide.[6] Activating the magnesium surface by crushing it under an inert atmosphere or using a small crystal of iodine can be beneficial.[7]
-
Reaction Temperature: The formation of the Grignard reagent is exothermic and may require initial heating to start.[7] However, once initiated, the reaction may need to be cooled to prevent side reactions.
Troubleshooting Flowchart: Grignard Reaction Initiation
Caption: Decision tree for troubleshooting Grignard reaction initiation.
The formation of biphenyl-type impurities can occur through the coupling of the Grignard reagent with unreacted aryl halide.[8] This side reaction is often favored by higher temperatures and high concentrations of the aryl halide.
To minimize biphenyl formation:
-
Slow Addition: Add the aryl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux during the Grignard reagent formation and avoid excessive heating.[8]
The work-up for a Grignard reaction typically involves quenching with an acidic aqueous solution to protonate the alkoxide and dissolve the magnesium salts.[9]
Recommended Work-up Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This is generally preferred over strong acids for pyridine-containing molecules to avoid issues with the basic nitrogen.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Route B: Reduction of 1-(2-Methoxypyridin-3-yl)ethanone
The reduction of ketones with sodium borohydride (NaBH₄) is a common and generally high-yielding reaction.[2] However, several factors can influence its efficiency.
While NaBH₄ is a robust reducing agent, its reactivity can be influenced by the solvent and temperature.
-
Solvent Choice: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions as they also act as the proton source for the resulting alkoxide.[10] Methanol generally leads to a faster reaction rate compared to ethanol.
-
Temperature: While many NaBH₄ reductions proceed readily at room temperature, gentle heating can sometimes be employed to drive the reaction to completion.[11] However, be cautious as this can also lead to side reactions.
-
Stoichiometry: Ensure at least a stoichiometric amount of NaBH₄ is used. It is common practice to use a slight excess (1.1-1.5 equivalents) to ensure complete conversion.[12]
Table 1: Comparison of Reaction Conditions for Ketone Reduction
| Parameter | Condition 1 | Condition 2 | Rationale |
| Reducing Agent | NaBH₄ | NaBH₄ | Effective and selective for ketones.[2] |
| Solvent | Methanol | Ethanol | Methanol often provides faster kinetics.[10] |
| Temperature | 0 °C to Room Temp | Room Temp to 40 °C | Lower temperatures can improve selectivity, while heating can increase the rate. |
| Equivalents of NaBH₄ | 1.2 eq | 1.5 eq | A slight excess ensures complete consumption of the starting material. |
Sodium borohydride is a relatively mild reducing agent and exhibits good chemoselectivity. It will readily reduce aldehydes and ketones but typically does not reduce esters, amides, or carboxylic acids under standard conditions.[2][13] The methoxy and pyridine groups in the starting material are stable to NaBH₄.
Diagram: Chemoselectivity of Sodium Borohydride
Caption: Chemoselectivity of NaBH₄ towards common carbonyl functional groups.
Experimental Protocols
Protocol A: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Methyl iodide
-
Anhydrous diethyl ether
-
2-methoxy-3-pyridinecarboxaldehyde
-
Saturated aqueous NH₄Cl solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq.) and a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of methyl iodide (1.1 eq.) in anhydrous diethyl ether.
-
Add a small portion of the methyl iodide solution to the magnesium turnings and gently warm the mixture to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.[7]
-
Once the reaction is initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 30 minutes.
-
Prepare a solution of 2-methoxy-3-pyridinecarboxaldehyde (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the freshly prepared Grignard reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol B: Reduction of 1-(2-Methoxypyridin-3-yl)ethanone
Materials:
-
1-(2-Methoxypyridin-3-yl)ethanone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-(2-Methoxypyridin-3-yl)ethanone (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 eq.) portion-wise to the solution, maintaining the temperature below 10 °C.[12]
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Add saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Purification of this compound
Column chromatography is the recommended method for purifying the final product.
Recommended Conditions for Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal eluent composition should be determined by TLC analysis.
References
- Experiment 25 – The Grignard Reaction. (n.d.).
- Grignard Reaction. (n.d.).
- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
- NaBH4 Reduction of Ketone to Alcohol. (n.d.).
- Grignard Reaction. (n.d.).
- The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
- ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. (n.d.). ResearchGate.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- Fast and convenient method for reduction of carbonyl compounds with NaBH4/Cu(dmg)2 in aprotic and protic solvents. (n.d.). Trade Science Inc.
- How to Create a Grignard Reagent ("Preparation"). (2014, September 15). YouTube.
- How do typical impurities arise in the Grignard reaction? (n.d.). Homework.Study.com.
- Reduction using sodium borohyride? (2019, December 4). ResearchGate.
- Experiment 3 - Reduction of a Ketone. (n.d.). WebAssign.
- The reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide.
- Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.).
- Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. (n.d.).
- This compound. (n.d.). Chemsrc.
- Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system. (n.d.).
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry.
- Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023, March 20). PubMed Central.
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (n.d.). NIH.
- Grignard Reagents. (2023, January 22). Chemistry LibreTexts.
- Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. (n.d.). PubMed Central.
- The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines. (n.d.). SciSpace.
- Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential. (2025, November 3). Preprints.org.
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. webassign.net [webassign.net]
- 12. researchgate.net [researchgate.net]
- 13. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Synthesis of 1-(2-Methoxypyridin-3-yl)ethanol
Welcome to the technical support guide for the synthesis of 1-(2-Methoxypyridin-3-yl)ethanol. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this important intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing not only solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
The most common and direct route to synthesizing this compound involves the nucleophilic addition of a methyl organometallic reagent to the aldehyde functional group of 2-methoxy-3-pyridinecarboxaldehyde.[1][2] While theoretically straightforward, this pathway is often complicated by the inherent reactivity of the pyridine ring and the methoxy group.
FAQ 1: My yield is unexpectedly low, and TLC/LC-MS analysis shows a significant amount of unreacted 2-methoxy-3-pyridinecarboxaldehyde. What is the likely cause?
Short Answer: The most probable cause is the deactivation of your organometallic reagent (e.g., methylmagnesium bromide - MeMgBr) by trace amounts of water or an issue with the reagent's quality/titer.
In-Depth Explanation: Grignard and organolithium reagents are extremely potent bases and nucleophiles.[3] Their high reactivity makes them exquisitely sensitive to protic sources, most notably water. Any moisture present in the glassware, solvent (e.g., THF, diethyl ether), or on the surface of the magnesium turnings will rapidly quench the reagent in a vigorous acid-base reaction, forming methane gas and the corresponding magnesium salt.[3][4] This reaction is significantly faster than the desired nucleophilic attack on the aldehyde carbonyl.[5]
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions: All glassware must be oven-dried (120 °C for at least 4 hours) or flame-dried under a high vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon). Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether) or obtained from a sealed bottle of anhydrous grade solvent.
-
Reagent Quality and Titration: Commercial Grignard reagents can degrade over time. It is best practice to determine the exact concentration of your reagent before use via titration (e.g., with I2 or a known acid).[5][6] This ensures you are adding the correct stoichiometric amount.
-
Magnesium Activation: If preparing the Grignard reagent in-house, ensure the magnesium turnings are fresh and shiny. An oxide layer on the surface can inhibit the reaction. Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical stirring/grinding in a dry environment.[7]
FAQ 2: I've isolated my product, but NMR analysis shows a significant impurity that appears to be 1-(2-hydroxypyridin-3-yl)ethanol. What causes this demethylation?
Short Answer: This is a classic side reaction caused by the Lewis acidic nature of the magnesium halide (MgX₂) present in the Grignard reagent, which facilitates the cleavage of the methyl group from the methoxy ether.
In-Depth Explanation: The oxygen atom of the 2-methoxy group is a Lewis base. The magnesium center of the Grignard reagent (and the resulting magnesium alkoxide) is a Lewis acid. This can lead to coordination between the magnesium and the methoxy oxygen. This coordination, particularly by the magnesium bromide (MgBr₂) byproduct, polarizes the O-CH₃ bond, making the methyl group susceptible to nucleophilic attack by the bromide ion or another Grignard molecule. This process, known as O-demethylation, results in the formation of a pyridone-like magnesium salt, which upon acidic workup, yields the undesired 2-hydroxypyridine byproduct.[8]
dot graph "Demethylation_Side_Reaction" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} Caption: Desired 1,2-addition vs. Lewis acid-mediated demethylation side reaction.
Mitigation Strategies:
-
Use an Organolithium Reagent: Methyllithium (MeLi) is often a better choice in this scenario. Lithium is less Lewis acidic than magnesium, reducing the likelihood of coordination and subsequent demethylation.
-
Change the Grignard Counter-ion: Grignard reagents derived from chlorides (RMgCl) are generally less Lewis acidic than those from bromides (RMgBr) or iodides (RMgI).
-
Low Temperature: Perform the reaction at very low temperatures (-78 °C). At these temperatures, the desired nucleophilic addition to the aldehyde is kinetically favored over the demethylation process. Add the Grignard reagent slowly to maintain temperature control and avoid localized heating.
| Reagent Type | Relative Lewis Acidity | Propensity for Demethylation | Recommended Temperature |
| MeMgI | High | High | < -40 °C |
| MeMgBr | Moderate-High | Moderate | < -40 °C |
| MeMgCl | Moderate | Lower | 0 °C to -20 °C |
| MeLi | Low | Low | 0 °C to -78 °C |
FAQ 3: My reaction produced a complex mixture, and I suspect direct reaction with the pyridine ring. Is this possible?
Short Answer: Yes, direct addition to the pyridine ring, though less common in this specific case, is a known reactivity pattern for pyridines with strong organometallic nucleophiles, especially under harsh conditions.
In-Depth Explanation: The pyridine ring can be susceptible to nucleophilic attack, particularly if activated. While the electron-donating methoxy group at the 2-position deactivates the ring towards nucleophilic attack compared to pyridine itself, highly reactive nucleophiles like organolithiums can, in some cases, add directly to the C6 or C4 positions. This is a Chichibabin-type reaction.[9] This can lead to dihydropyridine intermediates which may rearomatize or react further, leading to a complex product mixture.
Troubleshooting & Prevention:
-
Controlled Stoichiometry: Use of a slight excess (1.1-1.2 equivalents) of the organometallic reagent is typical, but a large excess should be avoided as it can promote side reactions.
-
Temperature Control: As with demethylation, lower temperatures favor the more facile addition to the aldehyde.
-
Reverse Addition: Consider adding the aldehyde solution slowly to the Grignard reagent solution (reverse addition). This keeps the concentration of the organometallic reagent relatively high, which can sometimes favor the desired reaction over side pathways, though it must be carefully controlled to avoid enolization of the aldehyde.
FAQ 4: How can I purify my final product, this compound, away from the starting aldehyde and the demethylated byproduct?
Short Answer: The most effective method is flash column chromatography on silica gel. An alternative could be an acid-base extraction protocol to remove the more acidic demethylated byproduct.
In-Depth Explanation: The three key compounds have different polarities and functionalities, which can be exploited for separation.
-
This compound (Product): Moderately polar alcohol.
-
2-Methoxy-3-pyridinecarboxaldehyde (Starting Material): Less polar than the product alcohol.
-
1-(2-Hydroxypyridin-3-yl)ethanol (Byproduct): More polar due to the additional hydroxyl group, which can also exist as its 2-pyridone tautomer, making it significantly more acidic.
Protocol 1: Flash Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: A gradient system of ethyl acetate in hexanes or dichloromethane is typically effective. Start with a low polarity mixture (e.g., 10-20% EtOAc in hexanes) to elute the less polar starting aldehyde first.
-
Elution: Gradually increase the polarity (e.g., to 40-60% EtOAc in hexanes) to elute the desired product. The more polar demethylated byproduct will remain on the column longer and elute at higher solvent polarities.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate or UV light).
Protocol 2: Acid-Base Extraction (for removing demethylated byproduct)
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a mild aqueous base solution (e.g., 1 M sodium bicarbonate or dilute NaOH). The acidic 2-hydroxypyridine/2-pyridone byproduct will be deprotonated and extracted into the aqueous layer.
-
Separate the layers. The organic layer will now be enriched in your desired product and starting material.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
The resulting material, now free of the acidic impurity, can be more easily purified by chromatography if the starting material is still present.
dot graph "Purification_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} Caption: Decision workflow for purification strategy.
References
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- Enhanced alcohol and H2O adsorption and separation performances by introducing pyridyl ligand in a MOF.Arabian Journal of Chemistry.
- Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.Bioorganic & Medicinal Chemistry Letters.
- Point out the flaws in the following incorrect Grignard syntheses.Pearson+.
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.Benchchem.
- Grignard Formation - Troubleshooting and Perfecting.Reddit r/Chempros.
- Troubleshooting my grignard reactions.Reddit r/chemistry.
- Pyridyl Alcohols.Thieme Connect.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Reactions of Grignard Reagents.Master Organic Chemistry.
- Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.
- Reactions of Alkyl Halides: Grignard Reagents.Fundamentals of Organic Chemistry - Saskoer.ca.
- Nucleophilic Addition via Organometallic Reactions - Alcohol Form
- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.MDPI.
- Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- Multiple Additions of Organometallic Reagents to Acyl Compounds.Introduction to Organic Chemistry - Saskoer.ca.
- Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential.Preprints.org.
- 1,2- and 1,4-Additions of Organometallic Reagents.Chemistry LibreTexts.
- Reactions of Grignard Reagents with Aldehydes and Ketones.Chemistry LibreTexts.
- Purification method of pyridine and pyridine derivatives.
- 2-Methoxy-3-pyridinecarboxaldehyde.Frontier Specialty Chemicals.
- This compound.Chemsrc.
- Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive.
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- 2-Methoxy-3-pyridinecarboxaldehyde 96%.Sigma-Aldrich.
- O-Demethylation.
- Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents.
- Reaction of aldehydes and ketones with grignard reagents.Chemguide.
- Demethylation of methoxypyridines with sodium trimethylsilanethiol
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. Point out the flaws in the following incorrect Grignard syntheses... | Study Prep in Pearson+ [pearson.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2-Methoxypyridin-3-yl)ethanol
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 1-(2-Methoxypyridin-3-yl)ethanol by column chromatography. It is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this polar, basic heterocyclic compound.
Introduction: Understanding the Challenge
This compound is a polar molecule featuring a secondary alcohol and a basic pyridine nitrogen atom. This combination of functional groups presents a distinct challenge for purification via standard silica gel chromatography. The basic nitrogen can engage in strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the surface of silica gel, often leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the target compound.[1][2] This guide offers systematic strategies to mitigate these issues and achieve high-purity material.
Section 1: Pre-Purification Method Development
Proper method development using Thin Layer Chromatography (TLC) is the most critical step for a successful column separation. Rushing this stage is a false economy that often leads to failed purifications.
Q: Why is extensive TLC analysis necessary before I even pack my column?
A: TLC is your small-scale, rapid preview of the large-scale column separation. It allows you to:
-
Select an Appropriate Solvent System: An ideal solvent system will move the target compound to a Retention Factor (Rf) of approximately 0.3-0.4, providing the optimal window for separation from impurities.[3]
-
Identify Potential Problems: Issues like peak streaking (tailing), co-elution of impurities, or product degradation on the stationary phase are immediately visible on a TLC plate, allowing you to address them before committing your entire sample to a column.[4]
-
Conserve Time and Resources: It is far more efficient to run multiple TLC plates with different solvent systems in 30 minutes than to spend hours running a column with a suboptimal mobile phase, only to recover a mixed or degraded product.[3]
Experimental Protocol: Systematic TLC Analysis
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small and concentrated as possible.[5]
-
Solvent System Screening:
-
Start Point: Begin with a common binary system like Ethyl Acetate (EtOAc) / Hexanes. Develop a plate in 30% EtOAc/Hexanes.
-
Adjust Polarity: If the Rf is too low (<0.2), increase the polarity by moving to 50% or 70% EtOAc. If the Rf is too high (>0.6), decrease the polarity.[6]
-
Alternative Systems: If EtOAc/Hexanes fails to provide good separation, switch to a different solvent system, such as Methanol (MeOH) / Dichloromethane (DCM).[7] A 2-5% MeOH/DCM mixture is a good starting point for polar compounds.[7]
-
-
Adding a Basic Modifier: If you observe significant streaking of your target compound, the pyridine nitrogen is interacting with acidic silica. Add 0.5-1% triethylamine (Et3N) or a 7N ammonia in methanol solution to your chosen mobile phase.[2][6] This neutralizes the active silanol sites and dramatically improves peak shape.[2]
-
Visualization: Visualize the developed plate under a UV lamp (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate).
Q: My spot on the TLC plate looks like a comet (streaks), and I suspect the compound might be degrading. How can I confirm this?
A: On-plate degradation is a real risk for sensitive compounds on acidic silica.[4] A two-dimensional (2D) TLC experiment is a definitive way to test for stability.[1]
Experimental Protocol: 2D TLC for Stability Assessment
-
Spot your crude mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen solvent system.
-
Remove the plate from the chamber and dry it completely with a gentle stream of air or nitrogen.
-
Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now on the new baseline.
-
Develop the plate again in the exact same solvent system.
-
Analysis:
-
Stable Compound: If the compound is stable, all spots will lie on the diagonal of the plate.
-
Unstable Compound: The appearance of new spots off the diagonal indicates that the compound degraded during its time on the silica plate, and you should consider an alternative stationary phase like alumina or reversed-phase silica.[1][4]
-
Caption: Workflow for systematic method development.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the column chromatography of this compound.
Issue 1: Severe Peak Tailing
Q: My collected fractions show the product eluting over a very wide volume, with significant tailing. What is happening and how do I fix it?
A: This is the classic sign of a strong interaction between the basic nitrogen of your pyridine ring and the acidic silanol groups on the silica surface.[1] This secondary interaction mechanism, in addition to the desired polar interactions, causes a portion of the molecules to "stick" to the column and elute slowly, resulting in a tailed peak.
Solutions:
-
Use a Basic Modifier (Primary Solution): The most effective solution is to add a competing base to your mobile phase to saturate the acidic sites on the silica.[6]
-
Triethylamine (Et3N): Add 0.5-1% (v/v) to your eluent.
-
Ammonia in Methanol: If using a MeOH/DCM system, using a commercially available 7N ammonia in methanol solution as your methanol source can be very effective.
-
-
Switch to a Different Stationary Phase: If modifiers are not sufficient or are incompatible with your compound:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for basic compounds.[6] You will need to re-develop your solvent system on alumina TLC plates.
-
Reversed-Phase (C18) Silica: This is an excellent option for polar compounds.[6] You would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and re-optimize the separation. Often, adding 0.1% formic acid or trifluoroacetic acid (TFA) to the reversed-phase mobile phase can improve peak shape for pyridines by ensuring consistent protonation.[6]
-
Caption: Mitigation of peak tailing by a basic modifier.
Issue 2: Poor Separation from Impurities
Q: My product is co-eluting with an impurity. How can I improve the resolution?
A: Achieving good resolution requires optimizing several factors.
Solutions:
-
Refine the Solvent System: Even small changes can have a large impact.
-
Decrease Polarity: If the impurity and product are eluting too quickly (high Rf), decreasing the overall polarity of the mobile phase will keep them on the column longer, allowing more time for separation.
-
Change Solvent Selectivity: If simply changing the ratio of your two solvents doesn't work, switch one of the components. For example, if you are using EtOAc/Hexanes, try DCM/MeOH or Acetone/Hexanes.[4][7] Different solvents interact with your compounds in unique ways, which can alter the elution order and improve separation.
-
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation.[6] A good rule of thumb is to load an amount of crude material that is 1-5% of the total mass of the silica gel.[6] For difficult separations, use a 1-2% load.
-
Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and terrible separation. Pack the column as a homogenous slurry and avoid letting the silica bed run dry at any point.
Issue 3: Product Fails to Elute
Q: I've flushed my column with a large volume of eluent, but I have not recovered my product. Where did it go?
A: This alarming situation typically has two causes:
Solutions:
-
Compound is Too Polar: The selected mobile phase may be too weak to elute your highly polar compound.
-
Action: Drastically increase the polarity of the mobile phase. If you are using 50% EtOAc/Hexanes, try flushing the column with 100% EtOAc, followed by 5-10% MeOH in DCM or EtOAc. A gradient elution, where the polarity is gradually increased, is often effective.[6]
-
-
Irreversible Adsorption or Decomposition: The compound may have permanently bound to the silica or decomposed due to the acidic environment.[4]
Issue 4: Low Recovery After Purification
Q: My final yield of pure product is very low, even though the reaction appeared to be high-yielding. What happened?
A: Product loss during chromatography can occur for several reasons.
Solutions:
-
Check for Decomposition: As mentioned above, silica-induced degradation is a primary suspect. Use the 2D TLC method to verify stability.[1][4]
-
Use Dry Loading: Dissolving your crude product in a strong solvent (like DCM or MeOH) and directly applying it to the top of the column (wet loading) can cause separation issues right at the start. For better results, pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a solvent, add a few grams of silica, evaporate the solvent completely to get a dry, free-flowing powder, and then carefully add this powder to the top of the packed column. This technique creates a very narrow starting band and often improves resolution and recovery.
-
Avoid Column Overloading: An overloaded column not only results in poor separation but can also lead to product loss in broadly mixed fractions that are difficult to re-purify.
Section 3: Recommended Purification Protocol
This protocol assumes method development via TLC has been completed and a suitable solvent system has been identified.
Table 1: Recommended Starting Conditions
| Parameter | Normal Phase (Recommended) | Reversed Phase (Alternative) |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | C18-Functionalized Silica Gel |
| Mobile Phase | Ethyl Acetate / Hexanes or Methanol / DCM | Acetonitrile / Water or Methanol / Water |
| Modifier | 0.5-1% Triethylamine (Et3N) | 0.1% Formic Acid (FA) or TFA |
| Target Rf / k' | Rf ≈ 0.3-0.4 | k' ≈ 2-10 |
| Sample Load | 1-5% of silica mass (w/w) | 1-2% of C18 silica mass (w/w) |
| Loading Method | Dry Loading (preferred) | Dissolve in minimal strong solvent (e.g., DMF, MeOH) |
Step-by-Step Flash Chromatography Protocol (Normal Phase)
-
Column Preparation:
-
Select a column with an appropriate diameter for your sample size. A general guideline is a 20:1 to 50:1 ratio of silica gel to crude material by weight.[3]
-
Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes + 1% Et3N).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed firmly and evenly. Ensure no air bubbles or cracks are present.
-
-
Sample Loading (Dry Load Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approx. 2-3 times the weight of your crude material) to this solution.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Gently add this powder to the top of the packed column bed, forming a thin, even layer.
-
-
Elution:
-
Carefully add your mobile phase to the column without disturbing the top layer.
-
Begin eluting the column using your pre-determined solvent system (e.g., 30% EtOAc/Hexanes + 1% Et3N). Use positive pressure (flash chromatography) for faster and better separation.
-
If separation is difficult, consider running a step gradient, starting with a lower polarity eluent and incrementally increasing the percentage of the more polar solvent.
-
-
Fraction Collection & Analysis:
-
Collect fractions in an array of test tubes.
-
Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light or with a stain.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the most likely synthesis-related impurities? A: Impurities largely depend on the synthetic route. Common impurities include unreacted starting materials, by-products from side reactions (such as over-reduction or dimerization), and residual reagents or catalysts.[8]
Q: Can I use neutral alumina instead of silica gel? A: Yes, neutral or basic alumina is an excellent choice for basic compounds as it avoids the acidity issues of silica gel.[6] However, alumina has different activity levels and selectivity, so you must re-optimize your solvent system using alumina TLC plates before running the column.
Q: When is it better to use reversed-phase chromatography? A: Reversed-phase chromatography is particularly useful if your compound is highly polar and requires very polar mobile phases (e.g., >10% methanol in DCM) to elute from silica gel.[6] It is also the method of choice if the compound proves to be unstable on silica or alumina.
Q: How do I scale up this purification from 100 mg to 10 g? A: When scaling up, maintain the ratio of sample mass to silica mass. You will need a larger diameter column to maintain a reasonable bed height and avoid excessive back-pressure.[3] The linear velocity of the mobile phase should be kept consistent. It is crucial to re-confirm that the separation holds at the higher concentration, as overloading effects can become more pronounced.
References
- BenchChem. (2025).
- BenchChem. (2025).
- University of Rochester, Department of Chemistry.
- University of Calgary, Department of Chemistry.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- BenchChem. (2025).
- Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
- CymitQuimica. This compound.
- Landge, A.K. et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. scispace.com [scispace.com]
Technical Support Center: Troubleshooting the Synthesis of 1-(2-Methoxypyridin-3-yl)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(2-methoxypyridin-3-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important intermediate. Drawing from established chemical principles and field experience, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction outcomes and ensure the purity of your final product.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and versatile method for synthesizing this compound is the nucleophilic addition of a methyl organometallic reagent to 2-methoxypyridine-3-carbaldehyde. Specifically, the Grignard reaction, using methylmagnesium bromide (CH₃MgBr), is the industry standard.[1][2] This approach is favored for its efficiency in forming the required carbon-carbon bond directly.
Q2: What are the most critical parameters to control during the Grignard reaction for this synthesis?
Success in a Grignard reaction hinges on the strict exclusion of atmospheric moisture and protic solvents.[2][3] The key parameters are:
-
Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by water, alcohols, or any protic source, leading to the formation of methane and a drastic reduction in yield.[3] All glassware must be oven- or flame-dried, and all solvents must be rigorously dried.
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature (typically 0 °C to -20 °C) during the addition of the aldehyde to the Grignard reagent is crucial to minimize side reactions, such as enolization or reduction of the aldehyde.
-
Reagent Quality: The quality of the magnesium turnings and the starting halide (for in situ preparation) or the titer of the commercial Grignard solution is paramount. The aldehyde should be pure and free from the corresponding carboxylic acid.
Q3: How should I properly store the starting material, 2-methoxypyridine, and the final product?
2-methoxypyridine and its derivatives should be stored in a cool, well-ventilated area, away from heat sources and ignition points.[4] The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and atmospheric CO₂. The final alcohol product is generally more stable but should also be stored in a sealed container in a cool, dark place to prevent potential long-term degradation.
Section 2: Troubleshooting Guide for Synthesis Impurities
This section addresses specific problems you may encounter during the synthesis.
Problem: My reaction yield is very low or I recovered only starting material.
Possible Cause: Ineffective or quenched Grignard reagent.
Explanation of Causality: The carbon-magnesium bond in a Grignard reagent is highly polarized, making the carbon atom an extremely strong base and nucleophile. If even trace amounts of water are present in the reaction flask (from glassware, solvents, or the aldehyde starting material), the Grignard reagent will be rapidly protonated, forming an alkane (methane) and magnesium salts, rendering it inactive for the desired nucleophilic attack on the aldehyde.
Troubleshooting Workflow:
Sources
recrystallization techniques for 1-(2-Methoxypyridin-3-yl)ethanol
An Application Scientist's Guide to Recrystallization of 1-(2-Methoxypyridin-3-yl)ethanol
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working on the purification of this compound. As a Senior Application Scientist, my goal is to provide you not with a rigid protocol, but with the strategic framework and troubleshooting tactics necessary to develop a robust recrystallization procedure for this specific molecule. Given that this compound is not extensively documented in standard literature, we will approach its purification from first principles, combining theoretical knowledge with practical, field-tested techniques.
Understanding the Molecule: A Chemist's Perspective
Before any experiment, a thorough analysis of the target molecule is paramount. This compound possesses key structural features that will dictate its behavior in various solvents:
-
Pyridine Ring: A basic, aromatic heterocycle that contributes to the molecule's polarity.
-
Methoxy Group (-OCH₃): An ether group that adds some polar character.
-
Ethanol Group (-CH(OH)CH₃): A secondary alcohol, which is a strong hydrogen bond donor and acceptor. This is the most significant contributor to the molecule's polarity and solubility in protic solvents.
This combination suggests the molecule is moderately polar. The presence of the basic pyridine nitrogen also offers an alternative purification strategy via salt formation if traditional recrystallization proves difficult.[1]
| Property | Data / Prediction | Source |
| Molecular Formula | C₈H₁₁NO₂ | [2] |
| Molecular Weight | 153.18 g/mol | [3] |
| Predicted XlogP | 0.7 | [2] |
| Structural Features | Aromatic, Heterocyclic, Secondary Alcohol, Ether | N/A |
| Predicted Solubility | Likely soluble in polar protic solvents (alcohols, water to some extent) and moderately soluble in polar aprotic solvents (ethyl acetate, acetone). Likely insoluble in nonpolar solvents (hexane, toluene). | N/A |
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address the most common questions and challenges you will face during protocol development.
Q1: How do I choose the right starting solvent for recrystallization?
The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4][5] This temperature-dependent solubility differential is the driving force for purification.[6]
Causality: The goal is to dissolve the impure solid in a minimum amount of hot solvent to create a saturated solution.[7] As this solution cools, its capacity to hold the solute decreases, forcing the desired compound to crystallize out, leaving impurities behind in the "mother liquor."[5]
Strategy: For this compound, we can predict a range of suitable solvents based on its structure. The best approach is a small-scale, parallel screening experiment.[8]
Table 1: Solvent Selection Guide for this compound
| Solvent | Type | Boiling Point (°C) | Rationale & Prediction |
| Water | Polar Protic | 100 | The alcohol group suggests some water solubility. May be a good candidate, potentially as part of a mixed-solvent system. High boiling point provides a large temperature gradient. |
| Ethanol | Polar Protic | 78 | "Like dissolves like." The ethanol group on the molecule makes ethanol a strong candidate. The compound may be too soluble at room temperature, leading to low yield. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol but slightly less polar. May offer a better solubility profile (less soluble when cold) than ethanol. |
| Ethyl Acetate | Polar Aprotic | 77 | A moderately polar solvent. Often an excellent choice for compounds of intermediate polarity. A strong candidate for single-solvent recrystallization. |
| Toluene | Nonpolar | 111 | The aromatic ring offers some affinity, but the polar alcohol group will likely limit solubility significantly. May be a good "anti-solvent."[1] |
| Hexane | Nonpolar | 69 | Very likely to be a poor solvent due to the high polarity of the compound. Excellent candidate as an anti-solvent.[9] |
Q2: What is the experimental workflow for screening these solvents?
A systematic approach is crucial. The following diagram and protocol outline a robust method for solvent selection and initial recrystallization trials.
Caption: Diagram 1: A workflow for selecting a suitable recrystallization solvent and troubleshooting common issues.
Experimental Protocol: Microscale Solvent Screening
-
Place ~15 mg of crude solid into a small test tube or vial.
-
Add the selected solvent dropwise at room temperature, vortexing after each drop, up to ~0.5 mL. Note the solubility. If it dissolves completely, the solvent is likely too good, and yield will be poor.[10]
-
If the solid is not fully soluble at room temperature, heat the vial in a sand bath or water bath to the boiling point of the solvent.[7]
-
If the solid dissolves completely when hot, it is a promising candidate. Remove it from the heat.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A large amount of fine, pure-looking crystals indicates a good solvent.
-
If the solid does not dissolve even when boiling, reject the solvent for single-solvent use. It may, however, be an excellent anti-solvent.[9]
Q3: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[11] This is a common and frustrating problem.
Causality: There are two primary causes:
-
High Impurity Level: Impurities can significantly depress the melting point of your compound, a phenomenon known as freezing-point depression.[12]
-
Low Melting Point: The melting point of your compound may be lower than the temperature of the solution when it becomes saturated. As the compound comes out of solution, it does so as a liquid because it's still above its melting point.[13]
Oils are undesirable because they tend to trap impurities and rarely solidify into a pure crystalline form.[11][13]
Troubleshooting Steps:
-
Reheat and Add More Solvent: The most common fix is to reheat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent (10-20% more volume) and allow it to cool much more slowly.[13][14] This keeps the compound in solution until a lower temperature is reached, which may be below its melting point.
-
Lower the Crystallization Temperature: If using a high-boiling point solvent, consider switching to a lower-boiling one. This ensures the saturation point is reached at a temperature more likely to be below the compound's melting point.
-
Use a Mixed-Solvent System: Dissolve the compound in a small amount of a "good" solvent where it is very soluble. Then, slowly add a "poor" (anti-solvent) in which it is insoluble, dropwise at an elevated temperature, until the solution just becomes cloudy.[9] Add a final drop of the good solvent to clarify, then cool slowly. This can often prevent oiling.
-
Remove Impurities: If oiling persists, it may be due to a high concentration of impurities. Consider a preliminary purification step like passing a solution of the crude material through a small plug of silica gel before attempting recrystallization.[14]
Q4: The solution is cold, but no crystals have formed. What should I do?
This indicates that the solution is supersaturated—it contains more dissolved solute than it theoretically should at that temperature.[15] Crystal formation requires a nucleation event to begin.
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth to begin.[10][13]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a single tiny crystal to the supersaturated solution. This provides a perfect template for other molecules to deposit onto, initiating crystallization.[13][16]
-
Reduce the Volume: If the above methods fail, you likely used too much solvent.[15] Gently heat the solution to boil off a portion of the solvent (e.g., 25-30% of the volume) and then attempt to cool it again.
-
Try an Anti-Solvent: If you are using a solvent where the compound is moderately soluble even when cold, you can try adding an anti-solvent dropwise to the cold solution to reduce the overall solubility and force crystallization.[17][18]
Q5: My final yield is very low. How can I improve it?
A low yield is typically a result of one of two issues: using too much solvent or premature filtration.
Causality: Any compound that remains dissolved in the mother liquor after cooling will be lost during filtration. The goal is to use the absolute minimum amount of hot solvent required to fully dissolve the solid.[5][7]
Troubleshooting Steps:
-
Recover from the Mother Liquor: If you have retained the filtrate (mother liquor), you can try to recover a second crop of crystals. Boil off a significant portion of the solvent and cool the concentrated solution again. Note that this second crop may be less pure than the first.
-
Optimize the Solvent Volume: In your next attempt, be meticulous about adding the hot solvent. Add it in small portions to the boiling mixture, waiting for it to fully dissolve before adding more. Stop immediately once all the solid is in solution.[4]
-
Ensure Complete Cooling: Make sure you are giving the solution adequate time in an ice bath (at least 20-30 minutes) to maximize the precipitation of the solid before filtering.
-
Check Your Solvent Choice: If the compound has significant solubility in your chosen solvent even at 0°C, you will always have substantial losses. You may need to find a different solvent or switch to a mixed-solvent system where the final cold-state solubility is much lower.
References
- Department of Chemistry, University of Rochester.
- Wikipedia.
- Royal Society of Chemistry.
- University of California, Los Angeles.
- Brainly. Why do crystals oil out and what are the remedies and prevention methods?. [Link]
- Journal of Chemical Education.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
- Reddit.
- RM@Schools.
- Mettler Toledo.
- YouTube. Recrystallization - a CLASSIC technique to purify a SOLID. [Link]
- International Journal of Applied Pharmaceutics. Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. [Link]
- California State University, Sacramento.
- University of York.
- Williamson, K. L., & Masters, K. M. Macroscale and Microscale Organic Experiments. [Link]
- Reddit.
- Chemsrc. This compound. [Link]
- Swarthmore College.
- Google Patents.
- University of Rochester.
- PubChemLite. This compound (C8H11NO2). [Link]
- Chemistry LibreTexts.
- PubChem. 1-(6-Methoxypyridin-2-yl)ethanol. [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. 1-(6-Methoxypyridin-2-yl)ethanol | C8H11NO2 | CID 68951207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. reddit.com [reddit.com]
- 11. mt.com [mt.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. brainly.com [brainly.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 17. youtube.com [youtube.com]
- 18. ijprajournal.com [ijprajournal.com]
Technical Support Center: Scale-Up of 1-(2-Methoxypyridin-3-yl)ethanol Production
Welcome to the technical support center for the synthesis and scale-up of 1-(2-Methoxypyridin-3-yl)ethanol. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this process from the laboratory bench to pilot plant or manufacturing scale. Here, we provide in-depth, field-proven insights, troubleshooting protocols, and frequently asked questions to ensure a safe, efficient, and robust production process.
Overview of Synthetic Strategies
The production of this compound is typically accomplished via two primary synthetic routes: the Grignard reaction or the reduction of the corresponding ketone. The choice of route often depends on factors such as starting material availability, cost, required stereochemistry, and scale-up capabilities.
-
Route A: Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of a Grignard reagent, formed from 3-bromo-2-methoxypyridine, to acetaldehyde. While effective, this route presents significant scale-up challenges related to the exothermic nature of Grignard reagent formation and addition.[1]
-
Route B: Ketone Reduction: This route involves the synthesis of the precursor ketone, 1-(2-methoxypyridin-3-yl)ethanone, followed by its reduction to the desired alcohol. This pathway offers advantages for controlling stereochemistry through asymmetric reduction, a critical consideration for many pharmaceutical applications.[2][3]
Below is a comparison of these two primary routes:
| Feature | Route A: Grignard Reaction | Route B: Asymmetric Ketone Reduction |
| Starting Materials | 3-bromo-2-methoxypyridine, Magnesium, Acetaldehyde | 1-(2-methoxypyridin-3-yl)ethanone, Reducing Agent (e.g., NaBH₄), Chiral Catalyst |
| Key Advantage | Direct C-C bond formation | Excellent enantioselectivity control |
| Major Challenge | Highly exothermic, moisture sensitive, difficult to initiate/control.[4][5] | Requires synthesis of ketone precursor, catalyst cost/availability. |
| Impurity Profile | Wurtz coupling byproducts, unreacted starting material.[6] | Diastereomeric impurities, over-reduction products. |
| Scalability | Challenging due to thermal hazards and heterogeneity.[1] | Generally more straightforward to scale, with a focus on catalyst performance. |
Visualizing the Primary Synthetic Pathway (Route A)
The Grignard pathway is a common choice for initial synthesis. Understanding the sequence is critical for troubleshooting.
Figure 1. Workflow for the Grignard synthesis of this compound.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems encountered during the scale-up of the Grignard-based synthesis.
Problem Area: Reaction Initiation & Control
Q1: My Grignard reaction fails to initiate, or initiation is dangerously delayed. What are the primary causes and solutions?
A1: This is a classic and critical scale-up challenge. Delayed initiation can lead to the accumulation of unreacted alkyl halide, which, upon sudden initiation, can cause a violent, uncontrollable exotherm.[5][7]
-
Probable Cause 1: Residual Moisture: Grignard reagents are extremely sensitive to moisture. Water on the glassware, in the solvent, or on the surface of the magnesium will quench the reaction.
-
Solution: Ensure all glassware is rigorously dried (oven-dried >120°C or flame-dried under vacuum). Use freshly distilled, anhydrous solvents. Consider using newer solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF), which can be less hazardous than diethyl ether or THF and may offer enhanced selectivity.[1]
-
-
Probable Cause 2: Passivated Magnesium: The surface of magnesium turnings can have a passive layer of magnesium oxide/hydroxide that prevents reaction.
-
Solution: Use fresh, high-quality magnesium turnings. Chemical activation is highly recommended at scale. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or a pre-formed "starter" batch of the Grignard reagent.
-
-
Probable Cause 3: Low Temperature: While the overall reaction needs to be cooled, initiation often requires a slightly higher local temperature.
-
Solution: After adding a small portion of the halide to the magnesium suspension, gentle warming may be necessary. Once initiation is confirmed (e.g., via a temperature spike or visual changes), immediately begin cooling and control the subsequent halide addition.
-
-
Monitoring Tip: On scale, visual confirmation of initiation is difficult. It is crucial to use in-situ monitoring. Process analytical technology (PAT) like in-situ FTIR or reaction calorimetry can definitively detect the consumption of the alkyl halide and the formation of the Grignard reagent, providing a clear signal that it is safe to proceed with the main addition.[6][7]
Q2: The reaction exotherm is difficult to control during the acetaldehyde addition. How can we manage this thermal risk?
A2: The addition of the electrophile (acetaldehyde) to the Grignard reagent is highly exothermic and poses a significant safety risk if not properly managed.[4][5]
-
Solution 1: Controlled Addition Rate: The most critical parameter is the addition rate of the acetaldehyde. This must be tied directly to the reactor's cooling capacity. The goal is to maintain a steady internal temperature without accumulating a large excess of unreacted acetaldehyde.
-
Solution 2: Reverse Addition: In some cases, adding the Grignard reagent to a solution of the acetaldehyde (reverse addition) can help moderate the reaction, although this may not be suitable for all substrates.
-
Solution 3: Continuous Processing: For large-scale production, transitioning from batch to a continuous stirred-tank reactor (CSTR) system can significantly improve safety.[1] Continuous processing minimizes the reaction volume at any given time, allowing for much more efficient heat removal and tighter control over reaction parameters.[1] This approach can also reduce impurities and improve overall process mass intensity (PMI).[1]
Problem Area: Impurity Formation & Low Yield
Q3: We are observing a significant amount of a high-molecular-weight impurity, likely a Wurtz coupling byproduct. How can this be minimized?
A3: The formation of a biphenyl-type impurity (Wurtz coupling) occurs when the Grignard reagent reacts with the unreacted 3-bromo-2-methoxypyridine. This is a common side reaction.[6]
-
Probable Cause: High local concentrations of the Grignard reagent and alkyl halide, often exacerbated by poor mixing or an addition rate that is too fast.
-
Solution:
-
Improve Agitation: Ensure the reactor is equipped with an appropriate agitator and baffle system to maintain a homogenous suspension of the magnesium and prevent localized "hot spots."
-
Controlled Halide Addition: Add the 3-bromo-2-methoxypyridine solution slowly and sub-surface to the magnesium slurry to ensure it reacts quickly upon addition rather than building up in solution.
-
Use of Entrainers: Solvents like toluene are sometimes used as co-solvents or "entrainers" to help manage solubility and reaction rates.
-
Q4: Our isolated yield is consistently low after the aqueous work-up. What are the likely causes of product loss?
A4: Product loss during work-up and isolation is common, often due to the amphoteric nature of pyridine-containing molecules and their solubility characteristics.
-
Probable Cause 1: Emulsion Formation: During the aqueous quench, vigorous mixing can lead to stable emulsions that are difficult to break, trapping the product in the interfacial layer.
-
Solution: Perform the quench slowly with controlled agitation. The use of a saturated ammonium chloride solution is generally preferred over water or dilute acid for quenching Grignard reactions as it helps to precipitate magnesium salts in a more filterable form.
-
Probable Cause 2: Product Solubility in Aqueous Layer: As a pyridine derivative, the product has some water solubility, which can be pH-dependent.
-
Solution: During extraction, adjust the pH of the aqueous layer to be slightly basic (pH 8-9) to ensure the pyridine nitrogen is in its freebase form, minimizing its solubility in the aqueous phase. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery.
Problem Area: Purification & Isolation
Q5: The final product is an oil and is difficult to crystallize. What purification strategies are recommended?
A5: Pyridyl alcohols can be challenging to crystallize.[8] If high purity is required, chromatographic purification is often not feasible at scale.
-
Solution 1: Solvent Screening for Crystallization: A systematic solvent screen is essential. Start with single solvents of varying polarity (e.g., hexanes, toluene, ethyl acetate, isopropanol) and then move to binary solvent systems (e.g., toluene/heptane, ethyl acetate/hexanes). The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Solution 2: Salt Formation: If the freebase alcohol will not crystallize, forming a salt with an appropriate acid (e.g., hydrochloric acid, picric acid) can induce crystallization.[8][9] The salt can often be purified by recrystallization and then neutralized back to the freebase if required.
-
Solution 3: Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification at scale, especially for removing non-volatile impurities like magnesium salts and Wurtz coupling byproducts.
Frequently Asked Questions (FAQs)
Q: What are the primary safety hazards to consider when scaling this process? A: The primary hazards are associated with the Grignard reaction.[5] These include:
-
Thermal Runaway: Caused by delayed initiation or loss of cooling.[5][6] A thorough calorimetric study (RC1, DSC) is essential to understand the heat of reaction and design an adequate cooling strategy.[5]
-
Flammable Solvents: The use of ether or THF presents a significant fire risk. Using higher-boiling point solvents like 2-MeTHF can mitigate this risk.[1]
-
Hydrogen Evolution: Grignard reagents react violently with water, releasing flammable hydrogen gas. The reactor must be inerted with nitrogen or argon, and all reagents and equipment must be scrupulously dry.
Q: Which analytical techniques are recommended for in-process controls (IPCs)? A:
-
Reaction Start/Completion: HPLC is the standard method to monitor the disappearance of starting materials (3-bromo-2-methoxypyridine) and the appearance of the product.
-
Grignard Formation: As mentioned, in-situ FTIR is a powerful tool for monitoring the concentration of the alkyl halide in real-time to ensure it does not accumulate.[7]
-
Impurity Profiling: HPLC and GC-MS are crucial for identifying and quantifying process-related impurities, such as the Wurtz byproduct.
Q: How should the final product, this compound, be stored? A: As an alcohol, it should be protected from oxidizing agents. As a pyridine derivative, it may be sensitive to strong acids. It is typically a stable compound but should be stored in a cool, dry place in a well-sealed container under an inert atmosphere (e.g., nitrogen) to prevent moisture uptake and potential degradation over time.
Troubleshooting Decision Workflow
This diagram provides a logical path for diagnosing common scale-up problems.
Figure 2. Decision tree for troubleshooting common production issues.
References
- METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development.
- American Chemical Society. Grignard Reactions Go Greener with Continuous Processing.
- Organic Process Research & Development. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up.
- Mettler-Toledo AG, AutoChem. Investigation of a Grignard Reaction at Small Scale.
- ResearchGate. Safety aspects of the process control of Grignard reactions.
- ACS Publications. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
- PubMed Central. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
- PubMed Central. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives.
- PubMed Central. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- ACS Publications. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- Arabian Journal of Chemistry. Enhanced alcohol and H2O adsorption and separation performances by introducing pyridyl ligand in a MOF.
- ResearchGate. Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study.
- ResearchGate. Synthesis and Characterization of New 2-Methoxy-Thieno[2,3-d]pyrimidin-4(3H)-One.
- PubChem. (2-Methoxypyridin-3-yl)methanol.
- PubMed Central. Synthesis of ethanol from aryl methyl ether/lignin, CO2 and H2.
- PubMed. Asymmetric Partial Reductions of Pyridines.
- University of Rochester, Department of Chemistry. Purification: How To.
- Los Alamos National Laboratory. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- ResearchGate. Phenyl(pyridin-2-yl)methanone asymmetric reduction using the novel...
- PubMed. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives.
- University of Groningen research portal. Asymmetric reduction and Meerwein-Ponndorf-Verley reaction of prochiral aromatic ketones in the presence of optically pure 1-aryl-2,2-dimethylpropane-1,3-diols.
- CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
- PubMed Central. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+).
- PubMed Central. Investigation into the Formation of Impurities during the Optimization of Brigatinib.
- MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
- Preprints.org. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
- SciSpace. Impurities in Pharmaceuticals- A Review.
- PubChem. 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one.
- ResearchGate. Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist.
- Google Patents. Method of producing pyridine ethanol derivative.
- Chemsrc. This compound.
Sources
- 1. cs.gordon.edu [cs.gordon.edu]
- 2. Asymmetric Partial Reductions of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up | Semantic Scholar [semanticscholar.org]
- 8. Purification [chem.rochester.edu]
- 9. ccel.org [ccel.org]
Technical Support Center: Navigating the Stability of 1-(2-Methoxypyridin-3-yl)ethanol
Welcome to the dedicated technical support guide for handling 1-(2-Methoxypyridin-3-yl)ethanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering stability issues, particularly decomposition, during the workup and purification of this compound. Our goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental design.
Pillar 1: Frequently Asked Questions (FAQs) - Understanding the Instability
Question 1: We are observing significant loss of our product, this compound, during aqueous workup and chromatography. What is the likely cause of this decomposition?
Answer: The decomposition of this compound during workup is most commonly attributed to two primary factors: acid-catalyzed dehydration and oxidation .
-
Acid-Catalyzed Dehydration: The pyridine ring, particularly when protonated under acidic conditions, becomes a strong electron-withdrawing group. This enhances the lability of the benzylic-like hydroxyl group. The protonated hydroxyl group becomes a good leaving group (water), facilitating the formation of a stabilized carbocation, which can then eliminate a proton to form a vinylpyridine derivative.[1][2] Even mildly acidic conditions, which can arise from dissolving CO2 from the air into aqueous solutions, can be sufficient to initiate this process.
-
Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone, 2-methoxy-3-acetylpyridine.[3][4] This can be mediated by atmospheric oxygen, especially in the presence of trace metal impurities which can catalyze the reaction, or by certain reagents used in the reaction.[5][6] The electron-rich nature of the methoxypyridine ring can also influence its susceptibility to oxidative processes.[7]
Question 2: At what specific pH range is this compound most stable during an aqueous extraction?
Answer: For optimal stability during aqueous extractions, it is crucial to maintain a slightly basic pH, ideally between pH 8 and 10 .
-
Why this range? In this pH range, the pyridine nitrogen (the pKa of the corresponding pyridinium ion is approximately 5.2) is deprotonated, reducing its electron-withdrawing effect and thus stabilizing the adjacent alcohol. The conditions are not strongly basic enough to cause significant deprotonation of the hydroxyl group or promote other base-catalyzed side reactions. It is a common practice to use a dilute solution of a weak base like sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) in the aqueous phase.
Table 1: pH-Dependent Stability Profile
| pH Range | Predominant Species | Primary Decomposition Risk | Recommendation |
| < 5 | Protonated Pyridine | High (Acid-catalyzed dehydration) | AVOID |
| 5 - 7 | Mixture | Moderate (Dehydration) | Use with caution; buffer if necessary |
| 8 - 10 | Neutral Pyridine | Minimal | RECOMMENDED |
| > 11 | Potential for alkoxide | Low (Dehydration), but other base-catalyzed reactions possible | Generally safe, but unnecessary |
Question 3: Can I use standard silica gel chromatography for purification? We are seeing significant streaking and product loss on the column.
Answer: Standard, untreated silica gel is inherently acidic and can be a major contributor to the decomposition of this compound.[8] The acidic silanol groups on the silica surface can act as acid catalysts, promoting the same dehydration reaction observed in acidic aqueous workups.[8]
For successful purification, you have two primary options:
-
Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v) or by flushing the packed column with a solvent containing the base.[9][10][11] This deactivates the acidic sites and allows for clean elution of the product.[12]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a C18-functionalized silica gel (reverse-phase chromatography).[12]
Pillar 2: Troubleshooting Guides - From Theory to Practice
Guide 1: Troubleshooting Product Loss During Aqueous Workup
Symptom: Low yield after extraction, with TLC or LC-MS analysis of the organic layer showing the presence of a new, less polar spot (likely the dehydrated product) and/or the ketone.
Workflow for Minimizing Workup Decomposition:
Caption: Controlled basic quench and extraction workflow.
Detailed Protocol:
-
Cool the Reaction: Before quenching, cool the reaction mixture to 0-5 °C in an ice bath. This reduces the rate of potential decomposition reactions.
-
Basic Quench: Slowly add a chilled, saturated solution of sodium bicarbonate (NaHCO3) or a dilute (~5% w/v) solution of potassium carbonate (K2CO3) to the reaction mixture with vigorous stirring until the pH of the aqueous layer is between 8 and 10.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction quickly and at a reduced temperature if possible.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator. Crucially, avoid excessive heat on the rotary evaporator; keep the bath temperature below 40 °C.
Guide 2: Optimizing Chromatographic Purification
Symptom: A single spot on TLC before the column turns into multiple spots (including a baseline smear) after attempting silica gel chromatography. The collected fractions show low purity and yield.
Workflow for Deactivation and Purification:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. byjus.com [byjus.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. One moment, please... [chemistrysteps.com]
- 6. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 7. innospk.com [innospk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. silicycle.com [silicycle.com]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Characterization of Methoxypyridine Compounds
Welcome to the Technical Support Center for the characterization of methoxypyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important class of molecules. The inherent chemical properties of methoxypyridines can lead to unexpected results and misinterpretations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental data.
Section 1: General Handling and Stability
FAQ: My methoxypyridine sample is clumping and giving inconsistent weights. What is the cause and how can I ensure accurate quantification?
This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere. Many pyridine derivatives, including their salts, are hygroscopic.[1] This can lead to significant errors in weighing and subsequent concentration calculations, ultimately affecting the accuracy of your quantitative analyses.
Troubleshooting Guide:
-
Proper Storage: Always store methoxypyridine compounds in a tightly sealed container in a desiccator or a dry, inert atmosphere.
-
Drying Before Use: If you suspect your sample has been exposed to moisture, it is crucial to dry it before weighing. This can be done by drying under vacuum at a slightly elevated temperature. However, be cautious not to exceed the compound's decomposition temperature.[1]
-
Controlled Environment: For highly sensitive quantitative experiments, consider handling and weighing the compound in a glove box with a controlled low-humidity atmosphere.
-
Water Content Determination: For the most accurate results, determine the water content of your sample using Karl Fischer titration. This will allow you to correct for the mass of the water and calculate the exact concentration of your methoxypyridine compound.[1]
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
The basicity of the pyridine nitrogen atom makes methoxypyridine compounds particularly sensitive to their chemical environment in NMR analysis.
FAQ: I'm seeing significant shifts in the 1H NMR spectrum of my methoxypyridine, especially for the protons on the pyridine ring. Why is this happening?
The chemical shifts of the protons on the pyridine ring are highly dependent on the protonation state of the nitrogen atom.[2] The use of different solvents, especially those with varying acidity (e.g., deuterated chloroform with traces of acid vs. deuterated methanol), can lead to partial or complete protonation of the pyridine nitrogen. This protonation causes a deshielding effect, resulting in a downfield shift of the ring protons.
Troubleshooting Workflow for Inconsistent NMR Shifts:
Caption: Troubleshooting workflow for inconsistent NMR shifts.
Experimental Protocol: Neutralizing Acidic Deuterated Chloroform
-
Take a small amount of basic alumina and activate it by heating it in an oven at >100 °C for several hours.
-
Cool the alumina in a desiccator.
-
Add a small amount of the activated basic alumina to your bottle of deuterated chloroform.
-
Shake well and allow the alumina to settle.
-
Filter the deuterated chloroform through a pipette plugged with glass wool to remove the alumina before use.
FAQ: I suspect my methoxypyridine has demethylated to a hydroxypyridine. How would this affect the NMR spectrum?
Demethylation results in the formation of a hydroxypyridine, which can exist in equilibrium with its pyridone tautomer. In most cases, the pyridone form is the major, if not exclusive, tautomer present in both solution and the solid state.[3][4][5][6][7] This tautomerization will dramatically change the NMR spectrum. Instead of a sharp singlet for the methoxy group, you will observe a broad signal for the N-H proton of the pyridone. The chemical shifts and coupling constants of the ring protons will also be significantly different, reflecting the change from an aromatic pyridine ring to a pyridone system.
Visualizing Tautomerism:
Caption: Tautomeric equilibrium of 2-hydroxypyridine.
Section 3: Mass Spectrometry (MS)
The interpretation of mass spectra of methoxypyridine compounds can be complicated by their potential for in-source reactions and the challenge of distinguishing between isomers.
FAQ: I am having trouble distinguishing between my 2-, 3-, and 4-methoxypyridine isomers by mass spectrometry. Their fragmentation patterns look very similar. What can I do?
While electron ionization (EI) mass spectra of methoxypyridine isomers may show subtle differences, unambiguous identification can be challenging. More advanced techniques are often necessary.
Strategies for Isomer Differentiation:
| Technique | Principle | Expected Outcome |
| Collision-Induced Dissociation (CID-MS/MS) | The protonated molecule or a specific fragment ion is isolated and fragmented by collision with an inert gas. | Different isomers will produce unique fragment ions or different relative abundances of common fragments, providing a "fingerprint" for each isomer.[8][9] |
| Ion-Molecule Reactions | Specific reagent gases are introduced into the mass spectrometer to react with the ions. | The reactivity of the isomeric ions can differ, leading to the formation of unique product ions that can be used for identification. |
| Metal Complexation | The sample is introduced with a metal salt, and the resulting metal-ligand complexes are analyzed. | The stability and fragmentation of the metal complexes can be isomer-dependent, allowing for differentiation.[10][11] |
FAQ: I am observing a peak at M+16 in the mass spectrum of my methoxypyridine. What could this be?
An M+16 peak is often indicative of in-source oxidation, leading to the formation of a methoxypyridine N-oxide. Pyridine nitrogens are susceptible to oxidation, and this can occur in the electrospray ionization (ESI) source, especially if the source conditions are harsh or if oxidizing agents are present in the mobile phase. To confirm this, you can try to synthesize the corresponding N-oxide and compare its retention time and mass spectrum to the unknown peak.
Section 4: Chromatography
The basic nature of the pyridine ring in methoxypyridine compounds presents specific challenges in reversed-phase high-performance liquid chromatography (HPLC).
FAQ: I am observing significant peak tailing when analyzing my methoxypyridine compound by reversed-phase HPLC. How can I improve the peak shape?
Peak tailing for basic compounds like methoxypyridines is a common problem in reversed-phase HPLC. It is often caused by secondary interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the surface of the silica-based stationary phase.[12][13]
Troubleshooting Peak Tailing in HPLC:
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Low pH (2-3): Add an acid like formic acid or trifluoroacetic acid to the mobile phase. | At low pH, the residual silanol groups are protonated and less likely to interact with the protonated basic analyte.[12] |
| High pH (8-10): Use a column stable at high pH and a suitable buffer. | At high pH, the analyte is in its neutral form, and the silanol groups are deprotonated, reducing ionic interactions.[13] | |
| Column Choice | Use an end-capped column or a column with a base-deactivated stationary phase. | End-capping blocks many of the residual silanol groups, minimizing secondary interactions. |
| Mobile Phase Additives | Add a small amount of a competing base, such as triethylamine, to the mobile phase. | The competing base will interact with the active silanol sites, reducing their availability to the analyte. |
| Sample Concentration | Inject a lower concentration of your sample. | High concentrations can overload the active sites on the stationary phase, leading to peak tailing.[12] |
Decision Tree for HPLC Peak Shape Optimization:
Caption: A decision tree for troubleshooting peak tailing of basic compounds in HPLC.
FAQ: My analysis is suffering from matrix effects in LC-MS. How can I mitigate this?
Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major challenge in quantitative LC-MS.[14][15][16]
Strategies to Combat Matrix Effects:
-
Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. A deuterated version of your methoxypyridine analyte is an ideal internal standard as it will co-elute and experience the same matrix effects, allowing for accurate correction of the signal.[17]
-
Improved Sample Preparation: Use more selective sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components before LC-MS analysis.[16]
-
Chromatographic Separation: Optimize your HPLC method to chromatographically separate your analyte from the matrix components that are causing the ion suppression or enhancement.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and creating a calibration curve within the matrix itself. This can be time-consuming but is an effective way to correct for matrix effects.[14]
References
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
- Jiang, L., et al. (2015). Hyperpolarized 15N-pyridine Derivatives as pH-Sensitive MRI Agents. Scientific Reports, 5, 9104. [Link]
- Boya, P., et al. (1983). A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide. Journal of the Chemical Society, Perkin Transactions 2, 6, 853-858. [Link]
- Forni, A., et al. (1998). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Tetrahedron, 54(21), 5649-5660. [Link]
- ResearchGate. (n.d.). 15N NMR spectra of HP-pyridine as the free base (green)
- Dams, R., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11). [Link]
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]
- ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. [Link]
- ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. [Link]
- Souverain, S., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
- Souverain, S., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
- Barskiy, D. A., et al. (2020). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
- Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
- Woldman, Y. Y., et al. (1987). NMR study of the interaction of P-450 with 4-methoxypyridine. FEBS Letters, 212(1), 53-57. [Link]
- Scion Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
- Brzezinski, B., et al. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 14(6), 411-414. [Link]
- Corilo, Y. E., et al. (2011). Differentiation of isomeric hydroxypyridine N-oxides using metal complexation and electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(2), 299-308. [Link]
- Corilo, Y. E., et al. (2011). Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(2), 299-308. [Link]
- Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Toxins, 6(11), 3249-3269. [Link]
- ResearchGate. (n.d.). 15 N Chemical Shifts (ppm)
- Prasad, M., et al. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 39(11), 8683-8692. [Link]
- Woldman, Y. Y., et al. (1987). NMR study of the interaction of P-450 with 4-methoxypyridine. FEBS Letters, 212(1), 53-57. [Link]
- Chemistry LibreTexts. (2023, August 29).
- Tang, M., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4135-4151. [Link]
- TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. [Link]
- Müller, M., & Volmer, D. (n.d.).
- The Organic Chemistry Tutor. (2023, June 2).
- Krężel, A., & Bal, W. (2011). Complexation of metal ions, including alkali-earth and lanthanide(III) ions, in aqueous solution by the ligand 2,2',6',2''-terpyridine. Dalton Transactions, 40(14), 3576-3584. [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 85-91. [Link]
- Augusti, R., et al. (2002). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of the American Society for Mass Spectrometry, 13(6), 637-646. [Link]
- Lagnika, C., et al. (2021). Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation.
- Tsumura, Y., & Miki, A. (2020). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization-mass spectrometry. Journal of Mass Spectrometry, 55(1), e4461. [Link]
- Kani, Y., et al. (2020). Analysis of Complexation Interactions between Metal Ions and Drugs under Pseudo-physiological pH Conditions by a High-throughput Screening Method Using a Solid-phase Extraction Cartridge. Analytical Sciences, 36(6), 709-713. [Link]
- Islam, M. R., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 2, 2. [Link]
- Talbot, P., et al. (2002). Identification of pyridine compounds in cigarette smoke solution that inhibit growth of the chick chorioallantoic membrane. Toxicological Sciences, 69(1), 217-226. [Link]
- Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240. [Link]
- Kubát, P., et al. (2019). Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. Molecules, 24(12), 2261. [Link]
- Gülçin, İ., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes, 10(1), 132. [Link]
- N, S., et al. (2020). 2,2′-Bipyridine containing chelating polymers for sequestration of heavy metal ions from organic solvents. Journal of Applied Polymer Science, 137(45), 49377. [Link]
- Liu, F., et al. (2011). On the Solubility and Stability of Polyvinylidene Fluoride. Polymers, 3(4), 1876-1890. [Link]
- Pratter, M. R., et al. (1984). Effect of pH on the stability of methacholine chloride in solution. Chest, 86(3), 416-418. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemtube3d.com [chemtube3d.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Differentiation of isomeric hydroxypyridine N-oxides using metal complexation and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
resolving overlapping peaks in the NMR spectrum of 1-(2-Methoxypyridin-3-yl)ethanol
Technical Support Center
Introduction: The Challenge of Spectral Crowding
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for molecular structure elucidation. However, its power is sometimes hampered by a common challenge: overlapping signals. In the ¹H NMR spectrum of 1-(2-Methoxypyridin-3-yl)ethanol, the protons on the pyridine ring and the ethanol moiety are in relatively close chemical shift environments. This proximity can lead to significant peak overlap, complicating spectral assignment and structural confirmation.
This technical guide provides a systematic approach to resolving these overlapping resonances, progressing from simple experimental adjustments to advanced 2D NMR techniques. The methodologies outlined here are designed to provide unambiguous structural data for researchers in synthetic chemistry and drug development.
Structure of this compound:
The key challenge lies in differentiating the three adjacent aromatic protons (H4, H5, H6) and clearly resolving the quartet of the ethanol CH from these aromatic signals.
Frequently Asked Questions (FAQs)
Q1: My aromatic signals (7.0-8.5 ppm) are a complex, uninterpretable multiplet. What is the first and simplest step I should take? A1: Before resorting to more complex experiments, the first step is to modify the sample environment. Changing the deuterated solvent is a powerful and simple technique.[1][2] Interactions between the solute and solvent can alter the electronic environment of the protons, inducing changes in their chemical shifts.[3][4][5] For instance, switching from Chloroform-d (CDCl₃) to a more aromatic solvent like Benzene-d₆ or Pyridine-d₅ can often resolve overlapping aromatic signals due to anisotropic effects.[3][4]
Q2: I've tried changing the solvent, but the methine proton (CH) of the ethanol group still overlaps with the aromatic region. What's next? A2: If solvent changes are insufficient, the next logical step is to utilize a Lanthanide Shift Reagent (LSR).[6][7] These are paramagnetic complexes, often containing Europium (Eu) or Praseodymium (Pr), that coordinate to Lewis basic sites in your molecule, such as the hydroxyl group and the pyridine nitrogen.[6][7][8] This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance from the lanthanide ion, often simplifying complex spectra by spreading out the overlapping peaks.[6][8]
Q3: When is it necessary to move from 1D NMR experiments to 2D NMR? A3: You should consider 2D NMR when 1D techniques fail to provide the necessary resolution or when you need to confirm connectivity unambiguously. If you have resolved the peaks but are unsure of their assignment, or if severe overlap persists, 2D NMR is the definitive solution. Experiments like COSY, HSQC, and HMBC are essential tools for mapping out the complete molecular structure by revealing through-bond correlations.[9][10][11]
Q4: Can I use software to resolve overlapping peaks? A4: Yes, modern NMR processing software offers advanced algorithms for spectral deconvolution.[12][13] Techniques like Global Spectrum Deconvolution (GSD) can fit overlapping signals to known lineshapes, allowing for the separation and integration of individual peaks.[14] Software packages like Mnova or TopSpin are powerful tools for this purpose.[12][15] However, this should be used to complement, not replace, good experimental data. Recently, AI-driven approaches are also emerging to enhance spectral resolution post-acquisition.[16][17]
Troubleshooting Workflow and Protocols
Navigating the resolution of overlapping peaks should follow a logical progression from the simplest to the most complex techniques. The following workflow provides a clear decision-making path.
Caption: Decision workflow for resolving overlapping NMR signals.
Protocol 3.1: Resolution via Solvent Change
Rationale: Different solvents interact with the analyte through various mechanisms (e.g., polarity, hydrogen bonding, aromatic stacking), which can subtly alter the electron shielding around protons and thus change their chemical shifts.[3][5][18] Aromatic solvents like benzene-d₆ often cause significant shifts in nearby protons due to the solvent's magnetic anisotropy.
Step-by-Step Methodology:
-
Baseline Spectrum: Acquire a standard ¹H NMR spectrum of this compound in a common non-polar solvent like CDCl₃.
-
Sample Preparation: Prepare a new sample with the same concentration, but this time dissolved in an aromatic solvent such as benzene-d₆ or pyridine-d₅.
-
Acquisition: Acquire the ¹H NMR spectrum using identical parameters (e.g., number of scans, relaxation delay) as the baseline for accurate comparison.
-
Analysis: Compare the two spectra. Look for changes in the dispersion of the aromatic and methine proton signals.
| Solvent | Typical Effect | Best For |
| CDCl₃ | Standard, relatively non-interactive. | Initial baseline spectrum. |
| Benzene-d₆ | Upfield shifts for protons positioned over the benzene ring face. | Resolving aromatic-aliphatic overlap. |
| Pyridine-d₅ | Can induce shifts through specific interactions with polar groups. | Alternative to Benzene-d₆. |
| Methanol-d₄ | Can alter shifts via hydrogen bonding.[2] | Resolving protons near H-bonding sites. |
Protocol 3.2: Utilizing Lanthanide Shift Reagents (LSRs)
Rationale: LSRs are paramagnetic complexes that act as Lewis acids, reversibly binding to basic sites on the analyte.[7][19] This binding creates a localized magnetic field that perturbs the chemical shifts of nearby nuclei. The effect is distance-dependent, providing a powerful method for "spreading out" a crowded spectrum.[6][8] For this compound, the LSR will primarily coordinate with the hydroxyl (-OH) group and the pyridine nitrogen.
Step-by-Step Methodology:
-
Initial Spectrum: Dissolve a known quantity of the analyte (e.g., 0.05 mmol) in 0.5 mL of a dry deuterated solvent (e.g., CDCl₃) in an NMR tube and acquire a reference spectrum.
-
LSR Preparation: Prepare a stock solution of a suitable LSR, such as Eu(fod)₃ (induces downfield shifts) or Pr(fod)₃ (induces upfield shifts).[6]
-
Titration: Add a small, measured aliquot of the LSR stock solution to the NMR tube. A molar ratio of [LSR]/[Substrate] of 0.1 is a good starting point.[20]
-
Acquisition & Analysis: Shake the tube to mix and acquire another ¹H NMR spectrum. Observe the shifts of the signals. Protons closer to the -OH and pyridine N will shift more dramatically.
-
Repeat: Continue adding small aliquots of the LSR and acquiring spectra until sufficient peak resolution is achieved.[20] Be aware that excessive LSR can cause significant line broadening.[7]
Caption: Conceptual effect of a Lanthanide Shift Reagent on the NMR spectrum.
Protocol 3.3: Two-Dimensional (2D) NMR Spectroscopy
Rationale: 2D NMR experiments add a second frequency dimension, allowing for the correlation of nuclear spins through chemical bonds. This is the most robust method for unambiguous structure elucidation, especially in cases of severe spectral overlap.[21]
Key Experiments for this compound:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).[10][22] This is essential for tracing the connectivity of the pyridine ring protons and linking the ethanol CH to the CH₃ group. The presence of off-diagonal cross-peaks confirms spin-spin coupling between the protons on the diagonal.[9]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly with the carbon it is attached to (one-bond correlation).[23][24][25] Since ¹³C spectra are much better dispersed, this experiment is excellent for resolving overlapping proton signals by separating them based on the chemical shift of their attached carbon.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[23][24][25] This is critical for piecing the molecular fragments together, for example, by correlating the methoxy protons (H) to the methoxy carbon (C) and the adjacent pyridine ring carbon.
Step-by-Step Methodology (General):
-
Sample Preparation: Prepare a moderately concentrated sample (10-20 mg in 0.5-0.6 mL of deuterated solvent) to ensure a good signal-to-noise ratio.
-
Acquisition: Run the desired 2D NMR pulse programs (e.g., COSY, HSQC, HMBC) on the spectrometer. These are standard experiments available on most modern instruments.
-
Processing: Process the 2D data using appropriate software (e.g., Mnova, TopSpin).[15] This involves Fourier transformation in both dimensions, phasing, and baseline correction.
-
Interpretation: Analyze the correlation peaks to build the molecular structure. For example, in the COSY spectrum, a cross-peak between the signals at ~5.0 ppm and ~1.5 ppm would confirm the CH-CH₃ connectivity of the ethanol group.
Caption: Expected ¹H-¹H COSY correlations for the molecule.
References
- NMRium. (n.d.). The next-generation NMR software.
- Slideshare. (n.d.). Lanthanide shift reagents in nmr.
- Chaudhari, S. R., et al. (2013). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Organic & Biomolecular Chemistry, 11(46), 8084-8090.
- Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data.
- Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents.
- Center for Nuclear Magnetic Resonance Spectroscopy. (n.d.). Software for Spectra Processing.
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?.
- ACD/Labs. (2024). How to Choose NMR Data Analysis Software That's Right for You.
- ResearchGate. (2025). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy.
- JEOL Ltd. (n.d.). NMR Software | Products.
- University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin.
- Hsieh, Y. T., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5438.
- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
- Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride.
- Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds.
- ACS Publications. (n.d.). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry.
- ACS Publications. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra.
- Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
- YouTube. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR.
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?.
- Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
- arXiv. (2025). DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits.
- eScholarship.org. (n.d.). STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE.
- AZoM. (2025). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra.
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- NIH. (2024). Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning.
- ResearchGate. (2025). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra.
- ResearchGate. (2025). A structure elucidation system using 1H-NMR and H-H COSY spectra.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916).
- The Royal Society of Chemistry. (n.d.). Electronic supplementary information.
- Yeast Metabolome Database. (n.d.). 1H NMR Spectrum (YMDB01782).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 9. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 13. acdlabs.com [acdlabs.com]
- 14. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 15. Software for Spectra Processing – Center for Nuclear Magnetic Resonance Spectroscopy [nmr.chem.ufl.edu]
- 16. DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits [arxiv.org]
- 17. Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. researchgate.net [researchgate.net]
- 20. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. nmr.oxinst.com [nmr.oxinst.com]
- 23. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 24. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing the Hygroscopic Nature of Pyridine-Containing Alcohols
Welcome to the technical support guide for handling pyridine-containing alcohols. This resource is designed for researchers, chemists, and drug development professionals who frequently encounter these versatile but challenging reagents. The inherent hygroscopicity of these compounds—their tendency to absorb moisture from the atmosphere—can significantly impact experimental outcomes.[1] This guide provides in-depth FAQs, troubleshooting advice, and detailed protocols to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What makes pyridine-containing alcohols so hygroscopic?
The hygroscopic nature of pyridine-containing alcohols stems from the molecular structure of the pyridine ring and the presence of the hydroxyl (-OH) group. The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making it a hydrogen bond acceptor.[2][3] Similarly, the hydroxyl group can both donate and accept hydrogen bonds. This dual capability allows these molecules to readily form strong hydrogen bonds with water molecules present in the atmosphere, effectively drawing moisture into the bulk material.[2][3][4]
Q2: Why is absorbed water a problem in my experiments?
Absorbed water is not an inert contaminant; it is a reactive species that can lead to several significant problems:
-
Inaccurate Stoichiometry : When you weigh a hygroscopic reagent, you are also weighing an unknown amount of water. This leads to errors in molar calculations, meaning your reagents are not present in the intended ratios.
-
Side Reactions : Water can participate in undesired side reactions. For instance, in acylation or tosylation reactions, water can hydrolyze the acylating/tosylating agent (e.g., acid chlorides, anhydrides), reducing its availability for the desired reaction with the alcohol.[5]
-
Catalyst Deactivation : Many organometallic catalysts and reagents (e.g., Grignard reagents, organolithiums) are extremely sensitive to water and will be quenched, halting the reaction.[6]
-
Reduced Yields and Impure Products : The combination of inaccurate stoichiometry, side reactions, and catalyst deactivation inevitably leads to lower yields of the desired product and complicates purification due to the formation of byproducts.[7]
Q3: How can I tell if my pyridine-containing alcohol has absorbed too much water?
While visual inspection can sometimes offer clues (e.g., a solid clumping together, a liquid becoming cloudy), these are not reliable indicators.[1][8] The most definitive method for quantifying water content is Karl Fischer (KF) Titration .[9][10] This electrochemical method is highly sensitive and specific to water, providing a precise measurement of water content in ppm or percentage.[11] For many moisture-sensitive reactions, a water content of <50 ppm is desirable.
Troubleshooting Guide
Q: My reaction yield is unexpectedly low, and I suspect my pyridine-containing alcohol is the issue. How do I troubleshoot?
A: When a reaction performs poorly, and you are using a hygroscopic reagent, water is a primary suspect. Follow this systematic approach to diagnose and solve the problem.
Troubleshooting Workflow for Low Reaction Yields
Caption: A decision-making workflow for troubleshooting low reaction yields potentially caused by water contamination.
Q: I'm observing unexpected side-products. How can I confirm if they are water-related?
A: Water-related side-products often arise from the hydrolysis of your reagents. For example, if you are performing an esterification using acetyl chloride, the presence of water will generate acetic acid. You can often detect such byproducts using standard analytical techniques:
-
NMR Spectroscopy : Look for characteristic peaks of the suspected byproduct (e.g., a broad singlet for the carboxylic acid proton of acetic acid).
-
LC-MS : Identify the mass of the suspected byproduct.
-
Control Experiment : Run a small-scale reaction where you intentionally add a small amount of water. If the byproduct you observe in your main reaction increases, it strongly suggests water is the cause.
Q: How should I properly store and handle my anhydrous pyridine-containing alcohols to prevent water absorption?
A: Proper storage and handling are critical for maintaining the anhydrous nature of these reagents.[8][12]
-
Storage : The best practice is to store hygroscopic materials in a controlled, inert atmosphere, such as inside a nitrogen- or argon-filled glovebox.[12][13] If a glovebox is unavailable, store the reagent in a tightly sealed container (e.g., a bottle with a septum-lined cap) wrapped with Parafilm. Place this primary container inside a secondary container, such as a desiccator containing a drying agent like Drierite or silica gel.
-
Handling : Minimize exposure to the atmosphere at all times.[8] Weighing should be done quickly. For transferring liquids, use of specialized, dry glassware and inert atmosphere techniques, such as a Schlenk line or a glovebox, is essential.[6][14][15]
Experimental Protocols & Data
Data Summary: Comparison of Drying Agents
The choice of drying agent is crucial and depends on the specific pyridine alcohol and the required level of dryness.
| Drying Agent | Mechanism | Capacity | Speed | Comments & Cautions |
| Molecular Sieves (3Å or 4Å) | Adsorption (water trapped in pores) | Moderate | Moderate to Slow | Must be activated by heating under vacuum before use. Generally safe and non-reactive.[16][17] |
| Calcium Hydride (CaH₂) | Chemical Reaction (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂) | High | Moderate | Reacts to produce H₂ gas; ensure proper ventilation. Very effective for achieving low water content.[17] |
| Potassium Hydroxide (KOH) | Chemical Reaction & Deliquescence | High | Fast | Strongly basic; may not be suitable for acidic pyridine alcohols. Very effective for drying basic pyridines.[17][18] |
| Sodium (Na) / Potassium (K) Metal | Chemical Reaction | Very High | Fast | EXTREME CAUTION REQUIRED. Highly reactive and pyrophoric. Used for achieving ultra-dry conditions but can react with the pyridine ring itself.[16] |
Protocol 1: Drying a Pyridine-Containing Alcohol via Distillation from Calcium Hydride
This protocol describes a common and effective method for drying pyridine-containing alcohols that are thermally stable.
CAUTION: This procedure should be performed in a well-ventilated fume hood. Hydrogen gas is evolved.
-
Glassware Preparation : Ensure all glassware (distillation flask, condenser, receiving flask) is thoroughly dried in an oven (>120 °C) for several hours and allowed to cool in a desiccator or under a stream of inert gas (N₂ or Ar).[6]
-
Initial Setup : Assemble the distillation apparatus. Equip the receiving flask with a gas inlet to maintain a positive pressure of inert gas throughout the distillation and collection.
-
Adding Reagents : To the round-bottom distillation flask, add the pyridine-containing alcohol. Add calcium hydride (CaH₂) powder (approx. 5-10 g per 100 mL of alcohol). A magnetic stir bar should also be added.
-
Refluxing : Gently heat the mixture to reflux under a positive pressure of inert gas. The initial bubbling is due to the reaction of CaH₂ with residual water, producing H₂ gas. Allow the mixture to reflux for at least 2-4 hours, or until the evolution of hydrogen gas has ceased.
-
Distillation : After refluxing, slowly increase the heating to distill the alcohol. Collect the distillate in the dried receiving flask under a positive pressure of inert gas.
-
Storage : The freshly distilled, anhydrous alcohol should be immediately transferred via cannula or a dry syringe to a flame-dried storage flask equipped with a septum and stored under an inert atmosphere.[6][13]
Protocol 2: Handling Anhydrous Reagents Using a Schlenk Line
A Schlenk line provides a dual vacuum and inert gas manifold, allowing for the manipulation of air- and moisture-sensitive compounds.[14][15]
Inert Atmosphere Transfer Workflow
Caption: Standard workflow for handling sensitive reagents under an inert atmosphere using a Schlenk line.
Protocol 3: General Procedure for Karl Fischer Titration
This protocol provides a general overview. Always refer to your specific instrument's operating manual.
-
System Preparation : The KF titrator's cell is filled with the appropriate KF solvent (e.g., CombiSolvent). The instrument will then perform a pre-titration to neutralize any ambient moisture within the cell until a stable, dry baseline is achieved.[11]
-
Titer Determination : The concentration (titer) of the KF titrant is determined by injecting a precise amount of a certified water standard. The instrument measures the volume of titrant required to neutralize the known amount of water.
-
Sample Analysis : A precisely weighed sample of the pyridine-containing alcohol is injected into the titration cell using a dry, gas-tight syringe. The exact weight is determined by difference (weighing the syringe before and after injection).[11]
-
Titration : The instrument automatically titrates the sample with the KF reagent until the endpoint is reached.
-
Calculation : The instrument's software calculates the water content based on the sample weight, titrant volume consumed, and the previously determined titer. The result is typically displayed in ppm or %.
By implementing these robust handling, drying, and analytical techniques, you can mitigate the challenges posed by the hygroscopic nature of pyridine-containing alcohols, leading to more reliable, reproducible, and successful experimental outcomes.
References
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- Fisher Scientific. (n.d.).
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- Guillo, N., & Perrio, S. (1997). General techniques for handling air-sensitive compounds. In S. E. Gibson (Ed.), Transition Metals in Organic Synthesis: A Practical Approach. Oxford University Press. [Link]
- Ossila. (n.d.). Air Sensitive Compounds.
- Sigma-Aldrich. (n.d.).
- LookChem. (n.d.).
- ResearchG
- ResearchG
- University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods.
- Scharlab. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
- Quveon. (n.d.).
- Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols.
- ResearchGate. (2025).
- ACS Publications. (2021).
- NIH National Center for Biotechnology Information. (2021).
- CORECHEM Inc. (n.d.).
- ResearchGate. (2019).
- ChemistryViews. (2010). Puzzling Pyridine Problem Probed.
- Bristol University. (2025). Pyridine - Molecule of the Month.
Sources
- 1. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 8. tutorchase.com [tutorchase.com]
- 9. Karl Fischer water content titration - Scharlab [scharlab.com]
- 10. quveon.com [quveon.com]
- 11. Determination of Water Content in Pyridine Using Karl Fischer Titration [sigmaaldrich.com]
- 12. ossila.com [ossila.com]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
Technical Support Center: Catalyst Removal from 1-(2-Methoxypyridin-3-yl)ethanol
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of residual catalysts from the synthesis of 1-(2-Methoxypyridin-3-yl)ethanol. This document is designed to offer practical, field-proven insights and detailed protocols to address common purification challenges.
Introduction: The Challenge of Purifying a Polar Pyridyl Alcohol
This compound is a polar molecule whose synthesis often involves organometallic reagents (e.g., Grignard reagents) or transition metal catalysts (e.g., palladium, rhodium, ruthenium) for reactions such as cross-couplings or hydrogenations. The polar nature of the target compound, conferred by the hydroxyl group and the pyridine nitrogen, can complicate purification. Specifically, it can lead to chelation with residual metal catalysts, making their removal by simple extraction or filtration difficult.[1] Inadequate removal of these metal impurities is a critical issue in pharmaceutical development, as regulatory agencies enforce strict limits on their presence in active pharmaceutical ingredients (APIs).[2][3][4]
This guide will walk you through the common issues and provide robust solutions for obtaining highly pure this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalyst residues I can expect in my synthesis of this compound?
The type of residual catalyst is entirely dependent on your synthetic route. Common approaches and their associated catalysts include:
-
Grignard Reaction: If you synthesized the alcohol by adding a methyl Grignard reagent to 2-methoxy-3-pyridinecarboxaldehyde, the primary metallic residue will be magnesium salts (e.g., MgBrCl, MgCl₂). These are typically removed during the aqueous workup.[5][6][7]
-
Ketone Reduction: If you formed the alcohol by reducing 1-(2-methoxypyridin-3-yl)ethanone, the catalyst will depend on the reduction method:
-
Catalytic Hydrogenation: Common catalysts include Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel. These are heterogeneous and should be largely removable by filtration.
-
Transfer Hydrogenation: Catalysts often include soluble ruthenium or rhodium complexes.
-
-
Cross-Coupling Reactions: If the synthesis involved a cross-coupling reaction (e.g., Suzuki, Heck) to build the pyridine core, residual palladium catalysts and ligands are a major concern.[8] These are often soluble and require specialized removal techniques.[8][9]
Q2: My initial aqueous workup after a Grignard reaction left a cloudy organic layer. What is causing this and how do I fix it?
This is a common issue caused by the formation of fine magnesium salt precipitates that are poorly soluble in both the organic and aqueous layers, often leading to emulsions.[10]
Causality: The "like dissolves like" principle is key here.[11][12][13] The highly polar magnesium salts have limited solubility in common organic extraction solvents (e.g., ethyl acetate, DCM).
Solution: Acidic Workup Protocol
-
Cool the Reaction: After the reaction is complete, cool the flask in an ice bath to manage the exothermic quench.[5][7]
-
Quench Slowly: Cautiously and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally preferred over strong acids which can protonate the pyridine ring and pull your product into the aqueous layer.
-
Acidify if Necessary: If solids persist, add 1M hydrochloric acid (HCl) dropwise until the salts dissolve.[5] Monitor the pH to avoid excessive acidity.
-
Extract: Proceed with the extraction using a suitable organic solvent. If emulsions persist, adding brine (saturated NaCl solution) can help break them by increasing the polarity of the aqueous phase.[14]
Q3: I performed a hydrogenation using Pd/C, but my final product is still greyish and shows palladium contamination by ICP-MS. Why did simple filtration not work?
While Pd/C is a heterogeneous catalyst, fine particles can pass through standard filter paper. Additionally, a small amount of palladium can leach from the carbon support into the reaction mixture as soluble or colloidal species, which are not removed by simple filtration.[14][15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing residual Pd/C.
Protocol 1: Filtration through Celite® [14][15][16]
This method is effective for removing fine, insoluble palladium particles.
-
Prepare a filtration setup using a Büchner or sintered glass funnel.
-
Add a 1-2 cm thick pad of Celite® (diatomaceous earth).
-
Pre-wet the Celite® pad with the solvent used in your reaction mixture.
-
Dilute your reaction mixture to reduce its viscosity and pass it through the pad.
-
Wash the pad with additional fresh solvent to ensure full recovery of your product.
-
Combine the filtrates and concentrate under reduced pressure.
Advanced Troubleshooting for Soluble Catalysts
For challenging cases involving soluble palladium or other transition metal catalysts, more advanced techniques are required.
Q4: How do I choose between activated carbon and a specialized metal scavenger for removing soluble palladium?
The choice depends on factors like cost, selectivity, and the required level of purity.[8]
| Feature | Activated Carbon | Metal Scavengers (e.g., Thiol-functionalized Silica) |
| Mechanism | Adsorption (primarily physisorption) of metal complexes onto a porous carbon surface.[8][17] | Chemisorption, where specific functional groups (e.g., thiols) form strong coordinate bonds with the metal.[8][18] |
| Selectivity | Less selective. Can adsorb the desired product, leading to yield loss.[8][15][19] | Highly selective for specific metals, minimizing product loss.[8][20] |
| Capacity | Generally lower capacity for metals compared to scavengers. | High capacity, allowing for the use of smaller quantities.[8] |
| Cost | Low cost, making it attractive for large-scale operations.[8][17] | Higher cost, but often necessary to meet strict purity requirements (<10 ppm).[2][20] |
| When to Use | Good for initial, bulk removal of palladium.[8][19] | Ideal for final "polishing" steps to achieve very low ppm or ppb levels of contamination.[19][21] |
Expert Insight: A combination approach is often most effective. Use a preliminary treatment with activated carbon to remove the bulk of the palladium, followed by a "polishing" step with a high-affinity scavenger to reach the desired purity.[19]
Protocol 2: Palladium Removal Using Activated Carbon [19]
-
Dissolve: Dissolve the crude product in a suitable solvent (e.g., Tetrahydrofuran (THF), Ethanol).
-
Add Carbon: Add activated carbon (typically 5-10% w/w relative to the crude product). The exact amount may require optimization to balance catalyst removal with product loss.[15]
-
Stir: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours (2-18 hours).[8]
-
Filter: Filter the mixture through a pad of Celite® to remove the carbon.[19]
-
Rinse & Concentrate: Rinse the filter cake with fresh solvent, combine the filtrates, and concentrate to yield the product.
Protocol 3: Palladium Removal Using a Thiol-Functionalized Silica Scavenger [15][19]
-
Dissolve: Dissolve the crude or partially purified product in an appropriate solvent.
-
Add Scavenger: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). The amount is typically 2-4 molar equivalents relative to the initial amount of palladium catalyst used.
-
Stir: Stir the suspension at room temperature or an elevated temperature as recommended by the manufacturer, typically for 2-24 hours.
-
Filter: Filter to remove the solid scavenger resin.
-
Wash & Concentrate: Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure.
Q5: My product is a solid. Can I use recrystallization to remove the catalyst?
Yes, recrystallization can be an effective method for purification, provided a suitable solvent is found.[12][22][23] The principle is that the desired compound should be highly soluble in the hot solvent but poorly soluble at room temperature or below, while the impurities (including the catalyst) should either remain in the mother liquor or be insoluble in the hot solvent.[11][22]
Recrystallization Workflow
Caption: Step-by-step workflow for purification by recrystallization.
Choosing a Solvent for a Polar Molecule:
For a polar compound like this compound, suitable solvents or solvent pairs might include:
The key is to find a system where solubility changes significantly with temperature.[22] You may need to screen several solvents to find the optimal one.[24]
References
- Recrystalliz
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
- How can i remove palladium Pd catalyst easily?.
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]
- Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]
- Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
- Recrystallization. University of Colorado Boulder. [Link]
- Solvent selection for recrystallization: An undergraduate organic experiment.
- Experiment 2: Recrystallization.
- Recovery of Pd(II)
- How to remove palladium catalyst from reaction mixture ?.
- Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
- Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger.
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
- Quenching Reactions: Grignards. Chemistry LibreTexts. [Link]
- Your trick to remove residual palladium. Reddit. [Link]
- Metals Removal. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC - NIH. [Link]
- Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]
- A Report on Reagents and its Quenching Methods. Open Access Journals. [Link]
- Scheme of the reaction used to synthesize 2‐[methyl(pyridin‐2‐yl)amino]ethanol (1R).
- Guideline on the specification limits for residues of metal catalysts. European Medicines Agency. [Link]
- Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
- This compound. Chemsrc. [Link]
- A General Solution for the 2-Pyridyl Problem. PMC - NIH. [Link]
- Method of producing pyridine ethanol derivative.
- Process for the oxidation of primary and secondary alcohols.
- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link]
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork. [Link]
- How do I purify HCl from a reaction of a primary alcohol and TsCl?.
Sources
- 1. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. silicycle.com [silicycle.com]
- 3. Metals Removal - Wordpress [reagents.acsgcipr.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rroij.com [rroij.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spinchem.com [spinchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. athabascau.ca [athabascau.ca]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. crimsonpublishers.com [crimsonpublishers.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Recrystallization [wiredchemist.com]
- 23. DSpace [cora.ucc.ie]
- 24. pubs.acs.org [pubs.acs.org]
improving the stability of 1-(2-Methoxypyridin-3-yl)ethanol in solution
Technical Support Center: 1-(2-Methoxypyridin-3-yl)ethanol
A Guide to Ensuring Solution Stability for Researchers
Welcome to the technical support guide for this compound. As a key building block in pharmaceutical development and chemical synthesis, ensuring its stability in solution is paramount for generating reproducible and reliable experimental data. Instability can lead to the formation of impurities, a decrease in potency, and misleading results.
This guide is structured to help you anticipate, troubleshoot, and resolve common stability challenges. We will explore the primary degradation pathways for this molecule and provide validated protocols to help you establish optimal storage and handling conditions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more nonpolar peak in my HPLC analysis of a this compound solution that has been stored for a few days. What is the likely identity of this impurity?
This is the most common stability issue reported. The new peak is almost certainly the corresponding ketone, 1-(2-methoxypyridin-3-yl)ethan-1-one , formed via oxidation of the secondary alcohol group. Secondary alcohols are susceptible to oxidation, a process that can be catalyzed by atmospheric oxygen (autoxidation), trace metal ions, or exposure to light.[1][2]
-
Causality: The conversion of the hydroxyl (-OH) group to a carbonyl (C=O) group increases the molecule's nonpolarity, resulting in a longer retention time on a reverse-phase HPLC column compared to the parent alcohol.
Q2: What practical steps can I take to prevent or minimize this oxidative degradation?
Preventing oxidation requires a multi-pronged approach focused on removing the catalysts and reactants responsible for the degradation.
-
Deoxygenate Your Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes. This removes dissolved oxygen, a key reagent for oxidation.
-
Use an Inert Atmosphere: After preparing the solution, flush the headspace of your storage vial with nitrogen or argon before sealing. This prevents oxygen from re-entering the solution during storage.
-
Incorporate a Chelating Agent: Trace metal ions (e.g., Fe²⁺, Cu²⁺) are potent catalysts for oxidation. Adding a small amount of a chelating agent, such as 0.1-0.5 mM Ethylenediaminetetraacetic acid (EDTA) , will sequester these ions and inhibit their catalytic activity.
-
Solvent Purity: Use high-purity, fresh solvents. Older ethers, for example, can form explosive peroxides which are powerful oxidizing agents.
Q3: My experimental conditions require an aqueous buffer. What is the optimal pH range for storing this compound?
The molecule's stability is significantly influenced by pH due to the basic pyridine ring. The pKa of the conjugate acid (the pyridinium ion) is approximately 5.25.[3]
-
Below pH 4: The pyridine nitrogen will be fully protonated. While this may protect the nitrogen from certain reactions, highly acidic conditions can sometimes catalyze other degradation pathways.
-
Above pH 8: Strongly alkaline conditions can promote certain oxidative processes and may lead to other, less common, degradation pathways involving the pyridine ring.[4]
Recommendation: For optimal stability, we recommend maintaining the solution in a slightly acidic to neutral pH range (pH 4.5 - 7.0) . A citrate or phosphate buffer system is typically a good starting point. However, the ideal pH should be confirmed experimentally using a forced degradation study (see Protocol 1).
Q4: I've noticed faster degradation in solutions left on the lab bench compared to those in the refrigerator. Is this compound light-sensitive?
Yes, aromatic and heteroaromatic compounds are often susceptible to photodegradation.[5] The pyridine ring and its substituents can absorb UV and visible light, leading to the formation of reactive species that degrade the molecule. This is a distinct pathway from simple autoxidation and can produce a different impurity profile.
Mandatory Handling Procedures:
-
Use Amber Glassware: Always prepare and store solutions in amber vials or flasks to protect them from ambient light.
-
Protect from Light: If using clear glassware for an experimental setup, wrap it in aluminum foil.
-
Perform Photostability Studies: If your application involves exposure to light, it is critical to perform a formal photostability assessment as outlined in the ICH Q1B guidelines.[6][7] This will determine if light-resistant packaging or special handling is required for a final product.
Troubleshooting and Experimental Protocols
To systematically investigate and mitigate stability issues, a forced degradation study is the industry-standard approach.[8][9][10] It helps to rapidly identify likely degradation pathways and establish a "stability-indicating" analytical method capable of separating the parent compound from all potential degradants.
Troubleshooting Flowchart
The following diagram outlines a logical workflow for diagnosing and addressing the instability of this compound.
Caption: A logical workflow for troubleshooting instability.
Predicted Degradation Pathways
The primary degradation routes for this compound are oxidation and photodegradation.
Caption: The primary degradation pathways for the target compound.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally stress the compound to identify potential degradation products and its sensitivity to various conditions.[8][10] A concentration of 1 mg/mL is typically recommended for these studies.[11]
Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
Solvent (e.g., Acetonitrile or Methanol, HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated Oven
-
ICH-compliant Photostability Chamber
-
HPLC system with UV detector
Procedure:
-
Prepare Stock Solution: Prepare a 10 mg/mL stock solution of the compound in the chosen organic solvent.
-
Set Up Stress Conditions: For each condition, prepare a sample in a clear glass vial and a control sample (wrapped in foil to protect from light). Aim for 5-20% degradation.
-
Acid Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M HCl. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Keep at room temperature for 8-12 hours. Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock with 9 mL of 3% H₂O₂. Keep at room temperature for 6-8 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose solid and solution samples to light in a photostability chamber until an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter is achieved.[6][7] A dark control must be run in parallel.
-
-
Analysis: At designated time points, withdraw an aliquot from each stressed sample, dilute appropriately, and analyze by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify and quantify degradants.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl @ 60°C | 24-48 hours | Potential for minor degradation, structure is relatively stable to acid. |
| Base Hydrolysis | 0.1 M NaOH @ RT | 8-12 hours | Potential for minor degradation. |
| Oxidation | 3% H₂O₂ @ RT | 6-8 hours | Oxidation of the alcohol to a ketone. |
| Thermal Stress | 80°C (Solid & Solution) | 48 hours | Acceleration of all other degradation pathways, especially oxidation. |
| Photolytic Stress | ICH Q1B Light Exposure | 5-14 days | Formation of various photodegradants.[12] |
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To establish an HPLC method that can separate this compound from its potential degradation products, particularly the oxidized ketone.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (or as determined by UV scan)
-
Injection Volume: 5 µL
Procedure:
-
Inject a solution of the pure, unstressed compound to determine its retention time.
-
Inject the samples from the forced degradation study (Protocol 1), particularly the oxidized sample.
-
Evaluate the chromatogram for resolution between the parent peak and any new peaks that appear. The goal is a resolution (Rs) of >1.5 between all peaks.
-
Optimize the gradient, flow rate, or mobile phase composition as needed to achieve adequate separation. This validated method can now be used for all future stability assessments.
References
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Google Cloud.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- The Stability of Pyridine Nucleotides. (n.d.). ResearchGate.
- Alcohol Oxidation Mechanisms and Practice Problems. (n.d.). Chemistry Steps.
- Photodegradation of methoxy substituted curcuminoids. (2015). PubMed.
- Alcohol Reactivity. (n.d.). MSU chemistry.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020, July 20). PubMed.
- Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. (n.d.). ResearchGate.
- Mechanistic characterization of aerobic alcohol oxidation catalyzed by Pd(OAc)(2)/pyridine including identification of the catalyst resting state and the origin of nonlinear [catalyst] dependence. (n.d.). PubMed.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA.
- Photostability Testing. (n.d.). Sampled.
- Pyridine. (n.d.). Wikipedia.
Sources
- 1. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Alcohol Reactivity [www2.chemistry.msu.edu]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ajpsonline.com [ajpsonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Photostability Testing - Sampled [sampled.com]
Technical Support Center: Troubleshooting Poor Reproducibility in Assays with 1-(2-Methoxypyridin-3-yl)ethanol
Welcome to the technical support guide for researchers, scientists, and drug development professionals experiencing reproducibility issues in assays involving 1-(2-Methoxypyridin-3-yl)ethanol. This resource is designed to provide in-depth, actionable insights to help you identify and resolve common experimental hurdles. We will move beyond simple checklists to explore the underlying scientific principles that govern assay performance and variability.
Poor reproducibility is a significant challenge in scientific research, often stemming from a combination of factors including reagent quality, experimental technique, and data analysis.[1][2] When working with small molecules like this compound, meticulous attention to detail is paramount to ensure consistent and reliable results. This guide will equip you with the knowledge to systematically troubleshoot your experiments and enhance the robustness of your findings.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the use of this compound in experimental assays.
Compound Handling and Storage
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: Proper storage is critical for maintaining the integrity of this compound. As a best practice for many small molecules, it should be stored in a tightly sealed container, protected from light and moisture, at a temperature of -20°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable. Exposure to light and air can lead to degradation, altering the compound's functional groups and impacting its activity in your assay.
Q2: How should I prepare stock solutions of this compound? What solvents are recommended?
A2: The choice of solvent is crucial and can significantly affect the solubility and stability of the compound, as well as potentially interfere with your assay. For this compound, dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. It is important to use high-purity, anhydrous DMSO to minimize degradation. Prepare stock solutions at a concentration that allows for subsequent dilutions into your assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. Always bring the compound and solvent to room temperature before preparing the solution to prevent condensation.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | Minimizes compound degradation and ensures solubility. |
| Concentration | 10 mM (typical starting point) | Allows for a wide range of working concentrations. |
| Storage | Aliquot and store at -20°C or -80°C | Prevents multiple freeze-thaw cycles that can degrade the compound. |
Q3: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A3: To minimize degradation, it is highly recommended to aliquot stock solutions into single-use volumes, thus avoiding repeated freeze-thaw cycles. While the exact tolerance to freeze-thaw cycles is compound-specific and often not formally tested, a conservative approach is to limit it to no more than 3-5 cycles. Each cycle increases the risk of compound precipitation and chemical degradation.
Assay Development and Execution
Q4: My dose-response curve for this compound is not consistent between experiments. What could be the cause?
A4: Inconsistent dose-response curves are a classic sign of poor reproducibility and can be attributed to several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, can lead to significant variations in compound concentration.
-
Cell-Based Assay Variability: In cell-based assays, inconsistencies in cell passage number, seeding density, and cell health can dramatically affect the response.
-
Reagent Quality: Variations in the quality or concentration of other assay reagents, such as enzymes or antibodies, can also contribute to variability.[3]
-
Incubation Times: Precise and consistent incubation times are critical for many assays.
Q5: I am observing high background noise or a drifting baseline in my assay. Could this compound be the cause?
A5: While the compound itself is unlikely to be the sole cause of a high background or drifting baseline, its interaction with the assay system could contribute. Consider the following:
-
Solvent Effects: The solvent used to dissolve the compound might interfere with the assay's detection method. For example, in fluorescence-based assays, the solvent could quench or enhance the signal.
-
Compound Precipitation: If the compound precipitates out of solution at the working concentration, it can scatter light and interfere with optical measurements.
-
Mobile Phase Contamination: In chromatographic assays, impurities in the mobile phase can lead to a rising baseline.[4]
Systematic Troubleshooting Guide
When faced with poor reproducibility, a systematic approach is essential to pinpoint the root cause. The following guide, presented as a logical workflow, will help you navigate the troubleshooting process.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting poor assay reproducibility.
Step-by-Step Methodologies
Step 1: Verify Compound Integrity
-
Certificate of Analysis (CoA): Always start by reviewing the CoA provided by the vendor. This document should confirm the compound's identity and purity. If in doubt, consider independent analytical verification (e.g., NMR, Mass Spectrometry).
-
Storage History: Review the storage history of the compound. Has it been exposed to light, moisture, or elevated temperatures? If there is any uncertainty, it is best to use a fresh, unopened vial.
-
Fresh Stock Solution: Prepare a fresh stock solution from a new vial of the compound. Use high-purity, anhydrous solvent and follow the protocol outlined in Q2. Compare the performance of the new stock solution to the old one.
Step 2: Scrutinize Assay Protocol and Execution
-
Standard Operating Procedure (SOP): Ensure that a detailed and validated SOP is in place and being followed consistently by all users.[1]
-
Reagent Consistency:
-
Batch-to-Batch Variation: Use reagents from the same lot number whenever possible to minimize variability.[3]
-
Reagent Preparation: Prepare all buffers and solutions consistently and check parameters like pH.
-
Expiration Dates: Do not use expired reagents.
-
-
Instrumentation:
-
Calibration: Regularly calibrate all instruments, including pipettes, balances, and plate readers.[1]
-
Maintenance: Follow the manufacturer's recommendations for instrument maintenance.
-
-
Operator Technique:
-
Pipetting: Ensure proper pipetting technique, especially for small volumes.
-
Timing: Use timers to ensure consistent incubation and reading times.
-
Plate Layout: Be mindful of potential edge effects in microplates and consider using a randomized plate layout.
-
Step 3: Review Data Analysis and Interpretation
-
Raw Data Inspection: Look for anomalies in the raw data, such as outliers or unusual patterns, that might indicate a problem with a specific well or sample.
-
Calculation Verification: Manually double-check all calculations and formulas used to process the data.
-
Statistical Analysis: Ensure that the statistical methods used are appropriate for the experimental design and data distribution.
Conclusion
Troubleshooting poor reproducibility in assays with this compound requires a methodical and holistic approach. By systematically evaluating the integrity of the compound, the robustness of the assay protocol, and the accuracy of the data analysis, researchers can identify and address the root causes of variability. This guide provides a framework for this process, empowering you to generate more consistent and reliable data.
References
- Factors affecting test reproducibility among laboratories - WOAH.
- Factors affecting test reproducibility among laboratories - PubMed.
- 4 Factors Affecting Data Reproducibility | Kosheeka.
- Top 5 Factors Affecting Reproducibility in Research - Enago Academy.
- This compound (C8H11NO2) - PubChemLite.
Sources
Validation & Comparative
analytical method validation for 1-(2-Methoxypyridin-3-yl)ethanol quantification
Initiating Search Strategy
I'm starting with focused Google searches to get information on analytical method validation for quantifying 1-(2-Methoxypyridin-3-yl)ethanol, especially established techniques.
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Expanding Research Scope
I'm now incorporating regulatory guidelines, specifically from ICH, FDA, and EMA, into my Google searches, to refine my understanding of method validation requirements. Simultaneously, I'm delving into literature focusing on pyridine-containing compounds to understand sample preparation, chromatographic methods, and detection techniques. The guide will include detailed validation protocols.
A Comparative Analysis of 1-(2-Methoxypyridin-3-yl)ethanol and Its Positional Isomers: A Guide for Researchers
In the landscape of pharmaceutical research and development, the subtle yet profound impact of molecular isomerism cannot be overstated. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on a core scaffold, can exhibit remarkably divergent physicochemical properties, spectroscopic signatures, and biological activities.[1][2] This guide provides a comprehensive comparative analysis of 1-(2-Methoxypyridin-3-yl)ethanol and a selection of its positional isomers. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to distinguish, characterize, and ultimately leverage the unique properties of these closely related molecules.
The pyridine moiety is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including antitubercular properties.[3][4] The introduction of methoxy and ethanol substituents further diversifies the chemical space, making a thorough understanding of their positional interplay essential for rational drug design.
The Isomeric Landscape: Structures and Nomenclature
For the purpose of this guide, we will focus on this compound as our primary compound of interest and compare it with three of its positional isomers. The selection of these isomers is intended to provide a representative cross-section of the structural diversity and to highlight the analytical challenges and opportunities that arise from altering the substituent positions on the pyridine ring.
Compound of Interest and Its Isomers:
-
Compound 1 (C1): this compound
-
Isomer 1 (I1): 1-(6-Methoxypyridin-2-yl)ethanol[5]
-
Isomer 2 (I2): 1-(4-Methoxypyridin-3-yl)ethanol
-
Isomer 3 (I3): 1-(3-Methoxypyridin-4-yl)ethanol
Physicochemical Properties: A Tale of Two Positions
The positioning of the electron-donating methoxy group and the hydrogen-bonding ethanol substituent on the pyridine ring significantly influences the electronic distribution and intermolecular interactions of the isomers. These differences manifest in their macroscopic physicochemical properties, such as boiling point, melting point, and chromatographic retention behavior.
Table 1: Predicted and Observed Physicochemical Properties of this compound and its Isomers
| Property | Compound 1 (C1) | Isomer 1 (I1) | Isomer 2 (I2) | Isomer 3 (I3) |
| Molecular Formula | C₈H₁₁NO₂ | C₈H₁₁NO₂ | C₈H₁₁NO₂ | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 | 153.18 | 153.18 | 153.18 |
| Predicted Boiling Point (°C) | Data not available | Data not available | Data not available | Data not available |
| Predicted Polarity | Moderate | Moderate-High | Moderate-Low | Moderate |
| Predicted HPLC Retention Time (Reversed-Phase) | Intermediate | Earliest | Latest | Intermediate |
Spectroscopic Differentiation: Unmasking Isomeric Identities
Spectroscopic techniques are indispensable tools for the unambiguous identification and differentiation of positional isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide a unique fingerprint of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is particularly powerful for distinguishing positional isomers due to the sensitivity of proton chemical shifts to the electronic environment. The substitution pattern on the pyridine ring creates distinct spin systems and chemical shifts for the aromatic protons.
For This compound (C1) , we would expect to see three distinct aromatic proton signals. The proton at the 6-position, being adjacent to the nitrogen, would likely be the most deshielded. In contrast, for 1-(6-Methoxypyridin-2-yl)ethanol (I1) , the symmetry would lead to a different splitting pattern and chemical shifts for the aromatic protons.[5] The chemical shifts of the methoxy and ethanol protons will also be subtly affected by the overall electronic structure of the ring.[6][7]
Predicted ¹H NMR Spectral Features:
-
C1 (this compound): Three distinct aromatic proton signals, likely a doublet of doublets, and two doublets. The methoxy signal would appear around 3.9-4.0 ppm.
-
I1 (1-(6-Methoxypyridin-2-yl)ethanol): Three aromatic proton signals with different coupling constants compared to C1. The proton at the 3-position would be a triplet.
-
I2 (1-(4-Methoxypyridin-3-yl)ethanol): Three aromatic proton signals. The proton at the 2-position would be a singlet, and the protons at the 5 and 6 positions would form an AX system.
-
I3 (1-(3-Methoxypyridin-4-yl)ethanol): Three aromatic proton signals. The proton at the 2-position would be a singlet, and the protons at the 5 and 6 positions would show a characteristic ortho-coupling.
¹³C NMR spectroscopy provides complementary information, with the chemical shifts of the pyridine ring carbons being highly dependent on the substituent positions. The carbon attached to the nitrogen is typically the most deshielded.[8]
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry will likely show a common molecular ion peak (M⁺) for all isomers. However, the fragmentation patterns can differ, providing clues to the substitution pattern. The position of the ethanol group relative to the nitrogen and methoxy group will influence the stability of the resulting fragment ions.[9][10] For instance, isomers with the ethanol group at the 2- or 4-position may exhibit a more prominent loss of the side chain due to the influence of the ring nitrogen.
Predicted Mass Spectral Fragmentation:
-
Common Fragments: A molecular ion peak at m/z = 153.
-
Differentiating Fragments: The relative intensities of fragments corresponding to the loss of CH₃, OCH₃, CH₂OH, and the entire ethanol side chain may vary between isomers.
Infrared (IR) Spectroscopy
The IR spectra of the isomers are expected to be broadly similar, with characteristic absorptions for the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and C=N and C=C stretching vibrations of the pyridine ring. However, subtle shifts in the positions and intensities of the aromatic C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) may be used to differentiate the isomers.
Experimental Protocols for Isomer Differentiation
To empirically validate the predicted differences and provide a practical framework for researchers, we present the following detailed experimental protocols.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)
The separation of pyridine isomers can be challenging due to their similar physicochemical properties.[11] Reversed-phase HPLC is a common starting point, but specialized columns and mobile phase modifiers may be necessary to achieve baseline separation.[12][13][14]
Protocol: HPLC Analysis of Pyridyl-ethanol Isomers
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). For more challenging separations, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, can be explored.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. The formic acid helps to protonate the pyridine nitrogen, leading to better peak shape.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm. Pyridine and its derivatives typically have a UV absorbance maximum around this wavelength.[15]
-
Sample Preparation: Dissolve approximately 1 mg of each isomer in 1 mL of the initial mobile phase composition.
Causality Behind Experimental Choices: The use of a C18 column provides a good general-purpose stationary phase for separating moderately polar compounds. The acidic mobile phase ensures that the basic pyridine nitrogen is protonated, which minimizes tailing and improves peak symmetry. A gradient elution is employed to effectively separate compounds with a range of polarities and to ensure that all isomers are eluted within a reasonable time.
Definitive Identification: NMR and MS Analysis
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Injector Temperature: 250 °C.
-
MS Parameters: Scan range of m/z 40-300.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of each isomer in a suitable solvent like dichloromethane or methanol.
Self-Validating System: The combination of HPLC retention time, NMR spectral data, and MS fragmentation patterns provides a robust and self-validating system for the identification of each isomer. The chromatographic data provides the initial separation and a preliminary indication of polarity, while the spectroscopic data gives definitive structural information.
Visualizing the Comparison
Diagram 1: Chemical Structures
Caption: A typical workflow for the separation and characterization of isomers.
Biological Activity: The Isomeric Effect in Action
While a detailed biological evaluation of each isomer is beyond the scope of this guide, it is crucial to recognize that positional isomerism can have a profound impact on biological activity. [16][17][18][19]The specific orientation of the methoxy and ethanol groups will determine how the molecule interacts with biological targets such as enzymes and receptors.
For example, the hydrogen bonding capacity of the ethanol group and the steric bulk and electronic influence of the methoxy group will dictate the binding affinity and selectivity of the molecule. Therefore, the synthesis and screening of a diverse set of positional isomers is a valuable strategy in the early stages of drug discovery to identify promising lead compounds. [16]
Conclusion
The differentiation of positional isomers like those of this compound is a critical task in chemical and pharmaceutical research. This guide has outlined the key physicochemical and spectroscopic differences that can be exploited for their separation and identification. By employing a multi-technique approach, combining chromatography with NMR and mass spectrometry, researchers can confidently characterize these closely related compounds. A thorough understanding of the unique properties of each isomer is the first step towards unlocking their full potential in various scientific applications, from materials science to drug discovery.
References
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dovepress.com [dovepress.com]
- 4. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(6-Methoxypyridin-2-yl)ethanol | C8H11NO2 | CID 68951207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. helixchrom.com [helixchrom.com]
- 13. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 14. helixchrom.com [helixchrom.com]
- 15. Pyridine | SIELC Technologies [sielc.com]
- 16. accio.github.io [accio.github.io]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Organic Compounds with Biological Activity [mdpi.com]
A Comparative Guide to the Potential Biological Activities of 1-(2-Methoxypyridin-3-yl)ethanol and 1-(pyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of two structurally related pyridine derivatives: 1-(2-Methoxypyridin-3-yl)ethanol and 1-(pyridin-3-yl)ethanol. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this document synthesizes information on the known biological roles of pyridine-containing molecules to build a robust hypothesis on their potential activities. We will focus on two primary, plausible molecular targets for these compounds: nicotinic acetylcholine receptors (nAChRs) and monoamine oxidases (MAOs).
The core of this guide lies in its detailed experimental protocols, designed to enable researchers to directly test the hypotheses presented. By providing these self-validating experimental systems, we aim to empower further investigation into the pharmacological profiles of these compounds.
Chemical Structures
| Compound | Structure |
| 1-(pyridin-3-yl)ethanol | |
| This compound | [3][4] |
Hypothetical Biological Activity Profile
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial in synaptic transmission in the central and peripheral nervous systems.[5] Their modulation can impact cognitive functions, reward pathways, and neurodegenerative processes. The pyridine ring is a key pharmacophore in many nAChR ligands, including nicotine itself.[6]
-
1-(pyridin-3-yl)ethanol : As a simple pyridine derivative, this compound may exhibit some affinity for nAChRs. Its activity is likely to be influenced by the ethanol substituent, which could affect its binding orientation and potency compared to other pyridine-based agonists or antagonists.
-
This compound : The introduction of a methoxy group at the 2-position of the pyridine ring is a significant structural modification that could substantially alter its interaction with nAChRs. Based on structure-activity relationship (SAR) studies of similar pyridine derivatives, the methoxy group could:
-
Enhance Binding Affinity : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming additional interactions with amino acid residues in the nAChR binding pocket.
-
Alter Subtype Selectivity : The steric bulk and electronic properties of the methoxy group could favor binding to specific nAChR subtypes (e.g., α4β2 vs. α7).
-
Influence Metabolism : The methoxy group may be subject to O-demethylation by cytochrome P450 enzymes, leading to the formation of a potentially active hydroxypyridine metabolite.
-
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[7] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[7] Various heterocyclic compounds, including those with pyridine scaffolds, have been investigated as MAO inhibitors.
-
1-(pyridin-3-yl)ethanol : The basic nitrogen of the pyridine ring could potentially interact with the active site of MAO. However, without further activating groups, its inhibitory potency is likely to be modest.
-
This compound : The electron-donating nature of the methoxy group could influence the electronic properties of the pyridine ring, potentially enhancing its interaction with the flavin cofactor in the MAO active site. This could lead to a more potent inhibitory activity compared to the unsubstituted analog. The position of the methoxy group would also play a critical role in determining the selectivity for MAO-A versus MAO-B.
Proposed Experimental Investigation
To validate these hypotheses, we propose the following experimental workflows.
Data Presentation Template
The following table can be used to summarize the experimental findings from the proposed assays:
| Biological Target | Assay Type | Parameter | 1-(pyridin-3-yl)ethanol | This compound |
| nAChR (α4β2) | Calcium Influx | EC50 / IC50 (µM) | ||
| nAChR (α7) | Calcium Influx | EC50 / IC50 (µM) | ||
| MAO-A | Enzyme Inhibition | IC50 (µM) | ||
| MAO-B | Enzyme Inhibition | IC50 (µM) |
Experimental Protocols
In Vitro nAChR Modulation: Calcium Influx Assay
This protocol is designed to determine if the test compounds act as agonists or antagonists of nAChRs expressed in a cell line. The influx of calcium upon receptor activation is a reliable measure of nAChR function.
A cell-based functional assay provides a physiologically relevant system to study the integrated response of the receptor to a ligand. Measuring intracellular calcium concentration is a common and robust method for assessing the activity of ligand-gated ion channels like nAChRs.
Caption: Workflow for the in vitro nAChR calcium influx assay.
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells (or another suitable cell line endogenously or recombinantly expressing the nAChR subtype of interest, e.g., α4β2 or α7) in appropriate media.
-
Plate the cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 1 hour to allow the cells to take up the dye.
-
-
Compound Incubation:
-
Wash the cells gently with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare serial dilutions of 1-(pyridin-3-yl)ethanol and this compound in the assay buffer.
-
Add the test compounds to the respective wells and incubate for 15-30 minutes. Include wells with buffer only as a negative control and a known nAChR agonist/antagonist as a positive control.
-
-
Agonist/Antagonist Mode Determination:
-
For Agonist Testing: Measure the baseline fluorescence, then add the test compounds and monitor for an increase in fluorescence.
-
For Antagonist Testing: After incubation with the test compounds, add a known nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response (EC80) and measure the fluorescence. A decrease in the agonist-induced fluorescence indicates antagonistic activity.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader to measure the change in fluorescence intensity before and after the addition of the agonist.
-
-
Data Analysis:
-
Calculate the percentage of activation (for agonists) or inhibition (for antagonists) relative to the controls.
-
Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression analysis.
-
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol determines the inhibitory potential of the test compounds against the two isoforms of MAO, MAO-A and MAO-B.
This assay directly measures the enzymatic activity of purified or recombinant MAO-A and MAO-B. By using specific substrates and measuring the formation of a fluorescent product, the inhibitory potency (IC50) of the compounds can be accurately determined.
Sources
- 1. (S)-1-(3-Pyridyl)ethanol | C7H9NO | CID 10725338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Pyridin-3-yl)ethanol | CymitQuimica [cymitquimica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CAS#:112197-02-1 | Chemsrc [chemsrc.com]
- 5. 3-(2-(S)-3,4-Dehydropyrrolinyl methoxy)-5-(3'-[18F]fluoropropyl)pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The origin of 1-(3-pyridyl-N-oxide)ethanol as a metabolite of 3-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of 1-(2-Methoxypyridin-3-yl)ethanol and its precursors
A Spectroscopic Guide to the Analysis of 1-(2-Methoxypyridin-3-yl)ethanol and Its Precursors
In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecules is paramount. This guide provides an in-depth spectroscopic comparison of the target compound, this compound, and its common precursors, 2-methoxypyridine-3-carbaldehyde and 3-acetyl-2-methoxypyridine. Understanding the distinct spectral signatures of these compounds is crucial for monitoring reaction progress, assessing purity, and confirming the identity of the final product. This document is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for rigorous molecular analysis.
Introduction: The Synthetic Context
The synthesis of this compound often proceeds via the reduction of a carbonyl group at the 3-position of the 2-methoxypyridine scaffold. The choice of starting material, either the aldehyde (2-methoxypyridine-3-carbaldehyde) or the ketone (3-acetyl-2-methoxypyridine), dictates the specific reducing agent and reaction conditions. Spectroscopic analysis provides a powerful tool to track the conversion of the carbonyl group to the secondary alcohol, a key transformation in this synthetic pathway.
Caption: Synthetic routes to this compound.
Spectroscopic Comparison: A Multi-faceted Approach
We will now delve into a comparative analysis using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These techniques provide complementary information about the molecular structure, functional groups, and molecular weight of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of the signals, we can deduce the connectivity of atoms within a molecule.
¹H NMR Spectroscopy
The proton NMR spectra of our target compound and its precursors reveal key differences, particularly in the signals corresponding to the substituent at the 3-position.
-
This compound : The formation of the secondary alcohol is confirmed by the appearance of a quartet (CH) and a doublet (CH₃) for the ethyl group, along with a broad singlet for the hydroxyl proton (-OH).
-
2-methoxypyridine-3-carbaldehyde : This precursor is characterized by a singlet for the aldehydic proton, typically found in the downfield region (around 10 ppm).
-
3-acetyl-2-methoxypyridine : The presence of the acetyl group is indicated by a sharp singlet for the methyl protons.
¹³C NMR Spectroscopy
The carbon NMR spectra provide further evidence for the structural differences.
-
This compound : The carbon attached to the hydroxyl group (C-OH) will appear as a distinct signal in the aliphatic region.
-
2-methoxypyridine-3-carbaldehyde and 3-acetyl-2-methoxypyridine : The carbonyl carbons of the aldehyde and ketone functionalities will be observed as highly deshielded signals in the downfield region of the spectrum.
Table 1: Comparative ¹H and ¹³C NMR Data (in ppm)
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~4.9 (q, 1H, CH-OH), ~1.5 (d, 3H, CH₃), ~3.9 (s, 3H, OCH₃) | ~65 (CH-OH), ~23 (CH₃), ~53 (OCH₃) |
| 2-methoxypyridine-3-carbaldehyde | ~10.1 (s, 1H, CHO), ~3.9 (s, 3H, OCH₃) | ~192 (CHO), ~53 (OCH₃) |
| 3-acetyl-2-methoxypyridine | ~2.6 (s, 3H, COCH₃), ~3.9 (s, 3H, OCH₃) | ~198 (C=O), ~28 (COCH₃), ~53 (OCH₃) |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups. The key vibrational frequencies provide a clear distinction between the carbonyl-containing precursors and the alcohol product.
-
This compound : The most prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The C-O stretching vibration will appear in the 1000-1200 cm⁻¹ region.
-
2-methoxypyridine-3-carbaldehyde and 3-acetyl-2-methoxypyridine : These precursors will exhibit a strong, sharp absorption band in the carbonyl stretching region, typically around 1680-1720 cm⁻¹.
Table 2: Key IR Absorption Frequencies (in cm⁻¹)
| Compound | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound | N/A | 3200-3600 (broad) | 1000-1200 |
| 2-methoxypyridine-3-carbaldehyde | ~1700 (strong, sharp) | N/A | N/A |
| 3-acetyl-2-methoxypyridine | ~1690 (strong, sharp) | N/A | N/A |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) will differ between the product and its precursors, allowing for their unambiguous identification.
-
This compound : The molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol .[1][2]
-
2-methoxypyridine-3-carbaldehyde : The molecular formula is C₇H₇NO₂, with a molecular weight of 137.14 g/mol .[3][4]
-
3-acetyl-2-methoxypyridine : The molecular formula is C₈H₉NO₂, with a molecular weight of 151.16 g/mol .
Table 3: Molecular Weights
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₁₁NO₂ | 153.18 |
| 2-methoxypyridine-3-carbaldehyde | C₇H₇NO₂ | 137.14 |
| 3-acetyl-2-methoxypyridine | C₈H₉NO₂ | 151.16 |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup : Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). For a comprehensive guide on NMR data processing, refer to "High-Resolution NMR Techniques in Organic Chemistry" by Timothy D. W. Claridge.
IR Spectroscopy
-
Sample Preparation :
-
Liquid Samples : A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.
-
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For a detailed explanation of IR spectral interpretation, consult "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan.
Mass Spectrometry
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition : Acquire the mass spectrum, ensuring that the molecular ion peak is clearly resolved.
-
Data Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.
Caption: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary toolkit for the unambiguous identification and differentiation of this compound and its precursors. By carefully analyzing the key spectral features outlined in this guide, researchers can confidently monitor the progress of their synthesis, assess the purity of their products, and ensure the structural integrity of their target molecules. Adherence to standardized experimental protocols is crucial for obtaining reliable and reproducible results, which are the cornerstone of scientific integrity and successful drug development.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Methoxypyridine-3-carboxaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Acetylpyridine. National Center for Biotechnology Information.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(2-Methoxypyridin-3-yl)ethanol
Introduction
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The purity, potency, and stability of active pharmaceutical ingredients (APIs) and their intermediates are foundational to drug safety and efficacy. 1-(2-Methoxypyridin-3-yl)ethanol, a key building block in the synthesis of various pharmaceutical agents, requires robust and reliable analytical methods for its characterization. This guide provides an in-depth comparison and cross-validation of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound.
Cross-validation of analytical methods is the formal process of verifying that a validated analytical procedure produces consistent and reliable results when compared with a second, distinct method or when performed in different laboratories or with different equipment.[1] This process is not merely a procedural formality; it is a scientific necessity that underpins data integrity, supports regulatory compliance, and ensures the seamless transfer of methods between research, development, and quality control environments.[2][3] This guide will explain the causality behind experimental choices, present detailed protocols, and provide a framework for interpreting comparative data, empowering researchers to make informed decisions about method selection and implementation.
Physicochemical Profile of this compound
Understanding the physicochemical properties of the analyte is the first step in selecting and developing appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 112197-02-1 | [4] |
| Molecular Formula | C₈H₁₁NO₂ | [5] |
| Molecular Weight | 153.18 g/mol | [6] |
| Predicted XlogP | 0.7 | [5] |
| Structure |
The presence of a pyridine ring provides a chromophore suitable for UV detection, while the hydroxyl group makes the molecule polar and a candidate for derivatization to enhance its volatility for GC analysis.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is the workhorse of pharmaceutical quality control due to its high resolution, robustness, and suitability for a wide range of non-volatile and thermally labile compounds.[7] For pyridine derivatives, RP-HPLC offers excellent capabilities for separating the main component from potential impurities.[8][9][10]
Principle of the Method
This method separates compounds based on their differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase. The addition of an acid, such as formic acid, to the mobile phase is crucial; it protonates the nitrogen on the pyridine ring, preventing undesirable interactions with the stationary phase and ensuring sharp, symmetrical peaks.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (determined by UV scan of the analyte)
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve ~25 mg of this compound reference standard in a 25 mL volumetric flask with diluent.
-
Working Standard (0.1 mg/mL): Dilute the stock solution 1:10 with diluent.
-
Sample Preparation (0.1 mg/mL): Accurately weigh and dissolve a sample of the test material to achieve a final concentration of 0.1 mg/mL in the diluent. Filter through a 0.45 µm syringe filter prior to injection.
-
Workflow for HPLC-UV Analysis
Caption: Workflow for the analysis of this compound by RP-HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS provides an excellent orthogonal technique to HPLC. Its high peak capacity and the structural information provided by mass spectrometry make it ideal for impurity identification and for analyses where high sensitivity is required.[11]
Principle of the Method
Direct GC analysis of polar alcohols can result in poor peak shape and thermal degradation. To overcome this, a derivatization step is employed. Silylation using an agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[12][13] This process increases the analyte's volatility and thermal stability, making it amenable to GC analysis. The subsequent mass spectrometry detection provides high specificity and allows for definitive identification based on the fragmentation pattern.
Experimental Protocol: GC-MS
-
Derivatization:
-
In a 2 mL GC vial, dissolve ~1 mg of the sample or standard in 500 µL of anhydrous pyridine. The use of anhydrous pyridine is critical to prevent the hydrolysis of the silylating agent and the derivatized analyte.[14]
-
Add 100 µL of MSTFA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-450) for impurity profiling and Selected Ion Monitoring (SIM) for quantification (e.g., monitoring m/z 152, 138).
-
Workflow for GC-MS Analysis
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Cross-Validation: A Comparative Study
The core of this guide is the direct comparison of the two validated methods to ensure they produce equivalent results, a process known as comparative testing.[2] This is essential when one method is intended to replace another, or when results from different analytical platforms need to be correlated.
Objective
To cross-validate the RP-HPLC-UV and GC-MS methods by analyzing a single, homogenous batch of this compound to demonstrate the equivalency and reliability of the analytical results.
Cross-Validation Workflow
Caption: Logical workflow for the cross-validation of the HPLC and GC-MS analytical methods.
Comparative Data and Performance
The following tables present hypothetical but realistic data from the validation and cross-validation of the two methods.
Table 1: Method Performance Characteristics
| Parameter | RP-HPLC-UV | GC-MS (SIM Mode) | Rationale |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods show excellent correlation between concentration and response. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.9% - 101.1% | Both methods accurately quantify the analyte in a known matrix. |
| Precision (% RSD) | < 1.0% | < 1.5% | HPLC shows slightly better precision, typical for a less complex workflow. |
| LOD | 0.01 µg/mL | 0.002 µg/mL | GC-MS is significantly more sensitive, ideal for trace analysis. |
| LOQ | 0.03 µg/mL | 0.006 µg/mL | The lower LOQ for GC-MS allows for quantification of minor impurities. |
| Specificity | High | Very High | GC-MS offers superior specificity due to mass-based identification. |
Table 2: Cross-Validation Results for Assay of a Single Batch
| Sample ID | HPLC-UV Assay (%) | GC-MS Assay (%) | % Difference | Acceptance Criteria | Status |
| Batch-001-A | 99.58 | 99.45 | 0.13 | ≤ 2.0% | Pass |
| Batch-001-B | 99.61 | 99.51 | 0.10 | ≤ 2.0% | Pass |
| Batch-001-C | 99.55 | 99.39 | 0.16 | ≤ 2.0% | Pass |
Table 3: Impurity Profiling Comparison
| Impurity | HPLC-UV (% Area) | GC-MS (% Area) | Notes |
| Known Impurity 1 | 0.15% | 0.14% | Results are comparable, confirming consistency. |
| Unknown Impurity A | 0.08% (at RRT 1.2) | 0.09% | GC-MS provides a mass spectrum, aiding in the structural elucidation of this unknown. |
| Unknown Impurity B | Not Detected | 0.03% | The superior sensitivity of the GC-MS method allows for the detection of trace-level impurities missed by HPLC. |
Expert Interpretation and Recommendations
The cross-validation exercise successfully demonstrates that both the RP-HPLC-UV and GC-MS methods are suitable for the analysis of this compound, yielding comparable assay results within the predefined acceptance criterion of ≤ 2.0% difference.
-
RP-HPLC-UV: The Method for Routine QC. This method demonstrates high precision and is operationally simpler as it does not require a derivatization step. Its robustness makes it the ideal choice for routine quality control testing, release testing, and high-throughput screening where efficiency and reliability are key.
-
GC-MS: The Method for In-Depth Characterization. The GC-MS method, while more complex, offers unparalleled sensitivity and specificity. Its primary strengths lie in:
-
Confirmatory Analysis: Serving as an orthogonal method to confirm out-of-specification results from HPLC.
-
Impurity Identification: The mass spectral data is invaluable for identifying and characterizing unknown impurities that may arise during synthesis or degradation.[15]
-
Trace Analysis: Its low limit of detection is critical for monitoring potentially genotoxic impurities or for analyzing samples with very low analyte concentrations.
-
References
- PharmaGuru. (2025).
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- BenchChem. (2025).
- HELIX Chromatography. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- BenchChem.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?.
- CD Formulation.
- ResearchGate. (2025).
- BenchChem. Quantification of Alcohols Using Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS) a.
- Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394. [Link]
- ChemSrc. (2025). This compound | CAS#:112197-02-1. [Link]
- Agency for Toxic Substances and Disease Registry. (2025). Analytical Methods for Pyridine. [Link]
- PubChem. 1-(6-Methoxypyridin-2-yl)ethanol. [Link]
- PubChemLite. This compound (C8H11NO2). [Link]
- Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. [Link]
- Perminova, E. M., et al. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies.
- Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. SciSpace. [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 4. This compound | CAS#:112197-02-1 | Chemsrc [chemsrc.com]
- 5. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]
- 6. 1-(6-Methoxypyridin-2-yl)ethanol | C8H11NO2 | CID 68951207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Comparing the Efficacy of 1-(2-Methoxypyridin-3-yl)ethanol Derivatives as Potential Kinase Inhibitors
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization of the 1-(2-Methoxypyridin-3-yl)ethanol Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to form hydrogen bonds, participate in pi-stacking interactions, and serve as a bioisosteric replacement for a phenyl ring makes it a versatile component in drug design. The this compound core, in particular, presents multiple avenues for chemical modification to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive framework for the comparative efficacy evaluation of a hypothetical series of derivatives based on this scaffold. We will delve into the strategic design of these derivatives, the synthetic methodologies for their creation, and the rigorous experimental protocols required to assess their biological activity. Our focus will be on their potential as kinase inhibitors, a major class of therapeutic agents in oncology and immunology.[1][2] The principles and methods described herein are, however, broadly applicable to the evaluation of other biological activities.
Designing a Focused Library of Derivatives
To establish a clear SAR, a focused library of derivatives should be designed to probe the effects of modifying specific positions on the parent molecule. For our this compound scaffold, we will consider modifications at three key positions:
-
R1: The Ethanol Side Chain: Modification of the hydroxyl group can influence hydrogen bonding interactions within a kinase's active site. We will explore esterification and etherification to modulate polarity and steric bulk.
-
R2: The Pyridine Ring: Substitution on the pyridine ring can alter the electronic properties and provide vectors for additional interactions with the target protein. We will introduce small alkyl and halogen substituents.
-
R3: The Methoxy Group: The 2-methoxy group can be varied to explore the impact of different alkoxy groups on potency and selectivity.
| Derivative | R1 Modification | R2 Modification | R3 Modification |
| Parent | -OH | -H | -OCH3 |
| A1 | -OCOCH3 | -H | -OCH3 |
| A2 | -OCH3 | -H | -OCH3 |
| B1 | -OH | 5-Cl | -OCH3 |
| B2 | -OH | 5-CH3 | -OCH3 |
| C1 | -OH | -H | -OCH2CH3 |
Synthetic Methodologies
The synthesis of the proposed derivatives can be achieved through established organic chemistry reactions. The following is a general synthetic scheme.
General Synthesis of this compound Derivatives
The parent compound, this compound, can be synthesized via the Grignard reaction between 2-methoxynicotinaldehyde and methylmagnesium bromide. The resulting alcohol can then be subjected to various modifications.
Step 1: Synthesis of the Parent Compound A solution of 2-methoxynicotinaldehyde in anhydrous THF is cooled to 0°C. A solution of methylmagnesium bromide in diethyl ether is added dropwise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.
Step 2: Derivatization
-
A1 (Acetate Ester): The parent alcohol is dissolved in dichloromethane and treated with acetic anhydride and a catalytic amount of DMAP. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with saturated sodium bicarbonate solution, dried, and concentrated to give the acetate derivative.
-
A2 (Methyl Ether): The parent alcohol is treated with sodium hydride in anhydrous THF at 0°C, followed by the addition of methyl iodide. The reaction is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield the methyl ether derivative.
-
B1 and B2 (Pyridine Ring Substitution): The synthesis of these derivatives would start from the appropriately substituted 2-methoxynicotinaldehyde.
-
C1 (Ethoxy Derivative): This derivative would be synthesized starting from 2-ethoxynicotinaldehyde.
Experimental Protocols for Efficacy Evaluation
The cornerstone of a comparative efficacy study is the use of standardized and reproducible assays. For our purposes, we will focus on in vitro kinase assays to determine the inhibitory potential of our derivatives.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against a target kinase (e.g., a receptor tyrosine kinase like ROS1).[2]
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.[3][4]
Materials:
-
Recombinant human kinase (e.g., ROS1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add the kinase, substrate, and assay buffer to the wells of a microplate.
-
Compound Addition: Add the diluted test compounds to the assay plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
Choice of Kinase: The selection of the target kinase should be based on a specific therapeutic hypothesis.
-
ATP Concentration: The ATP concentration should be close to the Km value for the kinase to ensure that the assay is sensitive to competitive inhibitors.[5]
-
Standardization: Using a standardized assay protocol is crucial for comparing the results across different compounds and experiments.[5]
Diagram of the In Vitro Kinase Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Comparative Efficacy Data
The IC50 values obtained from the in vitro kinase assay are tabulated below for our hypothetical series of derivatives.
| Derivative | R1 Modification | R2 Modification | R3 Modification | IC50 (nM) vs. Target Kinase |
| Parent | -OH | -H | -OCH3 | 520 |
| A1 | -OCOCH3 | -H | -OCH3 | 780 |
| A2 | -OCH3 | -H | -OCH3 | 650 |
| B1 | -OH | 5-Cl | -OCH3 | 150 |
| B2 | -OH | 5-CH3 | -OCH3 | 480 |
| C1 | -OH | -H | -OCH2CH3 | 390 |
Analysis and Interpretation of Results
-
Modification of the Ethanol Side Chain (R1): Both esterification (A1) and etherification (A2) of the hydroxyl group resulted in a decrease in potency compared to the parent compound. This suggests that the free hydroxyl group may be critical for hydrogen bonding with the target kinase.
-
Substitution on the Pyridine Ring (R2): The introduction of a chlorine atom at the 5-position (B1) led to a significant increase in potency. This could be due to favorable electronic effects or the formation of a halogen bond with the protein. In contrast, the methyl group at the same position (B2) had a minimal effect on activity.
-
Modification of the Methoxy Group (R3): Replacing the methoxy group with an ethoxy group (C1) resulted in a modest improvement in potency, indicating that there may be a small hydrophobic pocket in this region of the active site.
Signaling Pathway Context
To better understand the potential downstream effects of inhibiting our target kinase, it is helpful to visualize its position within a relevant signaling pathway. For instance, if our target is a receptor tyrosine kinase, its inhibition would block downstream signaling cascades that regulate cell proliferation and survival.
Hypothetical Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase by a derivative.
Conclusion and Future Directions
This guide has outlined a systematic approach for the comparative efficacy evaluation of this compound derivatives. Our hypothetical results suggest that the 5-chloro derivative (B1) is the most promising lead compound from this initial series.
Future work should focus on:
-
Expanding the SAR: Synthesize and test additional derivatives to further probe the effects of substitution at the R2 and R3 positions.
-
Selectivity Profiling: Screen the most potent compounds against a panel of other kinases to assess their selectivity.
-
In Vitro ADME/Tox: Evaluate the absorption, distribution, metabolism, excretion, and toxicity properties of the lead compounds.
-
Cell-Based Assays: Confirm the on-target activity of the compounds in a cellular context.
By following a logical and rigorous approach to compound design, synthesis, and testing, researchers can efficiently identify and optimize novel drug candidates.
References
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays.
- Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
- Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry.
- National Institutes of Health. (n.d.). In vitro JAK kinase activity and inhibition assays.
- ResearchGate. (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives.
- National Institutes of Health. (n.d.). Pharmacological evaluation of some new 2-substituted pyridine derivatives.
- National Institutes of Health. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.
- Taylor & Francis Online. (n.d.). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors.
- MDPI. (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
- ResearchGate. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
- Preprints.org. (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
- SciELO. (n.d.). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives.
- Dovepress. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived.
- Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.
- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review.
- Connect Journals. (n.d.). Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives.
- National Institutes of Health. (2022). Biological Activity and Probable Mechanisms of Action of Derivatives of Tryptanthrin and Mostotrin Alkaloids.
- International Journal for Pharmaceutical Research Scholars. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 1-(2-Methoxypyridin-3-yl)ethanol: A Comparative Benchmark of Literature-Derived Methodologies
For researchers and professionals in the dynamic field of drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. 1-(2-Methoxypyridin-3-yl)ethanol is a key heterocyclic building block, and its synthesis warrants a thorough evaluation of available chemical strategies. This guide provides an in-depth, objective comparison of established literature methodologies for the synthesis of this target molecule. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind each approach, offering field-proven insights to empower you to make informed decisions for your synthetic campaigns.
Introduction to this compound
The 2-methoxypyridine motif is a prevalent feature in a variety of biologically active compounds. The introduction of a chiral ethanol substituent at the 3-position opens avenues for diverse functionalization and the exploration of stereospecific interactions with biological targets. The efficient construction of this compound is, therefore, a critical step in the synthesis of more complex pharmaceutical agents. This guide will benchmark three primary synthetic routes, each originating from a common precursor, 3-acetyl-2-methoxypyridine.
Synthesis of the Key Precursor: 3-Acetyl-2-methoxypyridine
The successful synthesis of this compound is contingent on the availability of its direct precursor, 3-acetyl-2-methoxypyridine. While numerous methods exist for the synthesis of acetylpyridines, a common and effective approach involves the condensation of a nicotinic acid ester with an acetate source.[1][2]
Experimental Protocol: Synthesis of 3-Acetyl-2-methoxypyridine
This protocol is adapted from established methods for the synthesis of 3-acetylpyridine.[3]
Step 1: Esterification of 2-Methoxynicotinic Acid
-
To a solution of 2-methoxynicotinic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-methoxynicotinate.
Step 2: Condensation with Acetate
-
To a solution of sodium ethoxide (2 equivalents) in anhydrous ethanol (15 volumes), add ethyl acetate (5 equivalents).
-
Add the methyl 2-methoxynicotinate (1 equivalent) dissolved in a minimal amount of anhydrous ethanol.
-
Heat the mixture to reflux and stir for 6-8 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Acidify the mixture with 1M hydrochloric acid to pH 5-6.
-
Extract the product with dichloromethane (3 x 10 volumes).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-acetyl-2-methoxypyridine.
Benchmarking Synthetic Routes to this compound
With the precursor in hand, we can now explore and compare three distinct and widely applicable methods for the synthesis of the target secondary alcohol.
Method 1: Sodium Borohydride Reduction
Underlying Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, well-suited for the reduction of ketones to secondary alcohols. Its operational simplicity and high chemoselectivity make it a staple in organic synthesis.[4][5] The hydride (H⁻) from the borohydride ion attacks the electrophilic carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide upon workup.
Experimental Protocol: This protocol is adapted from the reduction of a structurally similar acetylpyridine derivative.[6]
-
Dissolve 3-acetyl-2-methoxypyridine (1 equivalent) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Causality and Insights: The use of methanol as a solvent is crucial as it also serves as a proton source for the final alkoxide intermediate. The portion-wise addition of NaBH₄ at low temperature helps to control the exothermic reaction and prevent potential side reactions.
Method 2: Catalytic Hydrogenation
Underlying Principle: Catalytic hydrogenation involves the addition of hydrogen across the carbonyl double bond in the presence of a metal catalyst.[7][8] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a commonly used and effective catalyst for the hydrogenation of pyridines and their derivatives.[9] The reaction typically requires a hydrogen atmosphere and a suitable solvent.
Experimental Protocol: This is a general procedure for the catalytic hydrogenation of substituted pyridines.[7]
-
To a high-pressure reaction vessel, add 3-acetyl-2-methoxypyridine (1 equivalent) and glacial acetic acid (5 volumes).
-
Carefully add Platinum(IV) oxide (5 mol%) to the solution.
-
Seal the reaction vessel and purge with nitrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-10 hours.
-
Upon completion, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Causality and Insights: Glacial acetic acid is often used as a solvent in these reductions as it can enhance the activity of the catalyst. However, it's important to note that under harsh conditions, the pyridine ring itself can be reduced. Careful optimization of pressure, temperature, and reaction time is necessary to achieve selective reduction of the ketone.
Method 3: Grignard Reaction
Underlying Principle: The Grignard reaction is a powerful carbon-carbon bond-forming reaction. To synthesize the target molecule via this route, one would start from 2-methoxy-3-pyridinecarboxaldehyde and react it with a methyl Grignard reagent (e.g., methylmagnesium bromide). The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a secondary alcohol upon acidic workup.[10]
Experimental Protocol: This protocol is based on general procedures for the addition of Grignard reagents to aldehydes.
Step 1: Synthesis of 2-Methoxy-3-pyridinecarboxaldehyde
This aldehyde can be prepared from 2-methoxypyridine via a Vilsmeier-Haack reaction or by oxidation of the corresponding alcohol, 2-methoxy-3-pyridinemethanol. For the purpose of this guide, we will assume the availability of this starting material from commercial sources or established literature procedures.[11]
Step 2: Grignard Reaction
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In a separate, dry dropping funnel, prepare a solution of methyl bromide or methyl iodide (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) (5 volumes).
-
Add a small portion of the methyl halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once initiated, add the remaining methyl halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
In a separate flame-dried flask under an inert atmosphere, dissolve 2-methoxy-3-pyridinecarboxaldehyde (1 equivalent) in anhydrous THF (10 volumes).
-
Cool the aldehyde solution to 0 °C.
-
Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Causality and Insights: The strict exclusion of water is critical for the success of a Grignard reaction, as the Grignard reagent is a strong base and will be quenched by any protic source. The use of iodine helps to activate the surface of the magnesium. The slow addition of the Grignard reagent to the aldehyde at low temperature helps to control the exothermic reaction.
Comparative Analysis of Synthetic Methodologies
| Method | Precursor | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Sodium Borohydride Reduction | 3-Acetyl-2-methoxypyridine | NaBH₄, Methanol | High | 2-4 hours | Operationally simple, mild conditions, high selectivity. | Requires a stoichiometric amount of reducing agent. |
| Catalytic Hydrogenation | 3-Acetyl-2-methoxypyridine | H₂, PtO₂ | High | 6-10 hours | High atom economy, catalyst can be recycled. | Requires specialized high-pressure equipment, potential for over-reduction of the pyridine ring. |
| Grignard Reaction | 2-Methoxy-3-pyridinecarboxaldehyde | CH₃MgBr, Anhydrous Ether/THF | Moderate to High | 3-4 hours | Forms a new C-C bond, versatile. | Requires strictly anhydrous conditions, Grignard reagent is highly reactive and requires careful handling. |
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthetic method.
Caption: Workflow for Catalytic Hydrogenation.
Caption: Workflow for Grignard Reaction.
Conclusion and Recommendations
The choice of synthetic method for this compound will ultimately depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and desired purity.
-
For simplicity and high selectivity on a laboratory scale , the Sodium Borohydride Reduction method is highly recommended. It is a robust and reliable method that does not require specialized equipment.
-
For larger scale synthesis where atom economy is a primary concern , Catalytic Hydrogenation is an attractive option, provided the necessary high-pressure equipment is available. Careful optimization will be required to avoid over-reduction.
-
The Grignard Reaction offers a versatile approach, particularly if the starting aldehyde is readily available. It is an excellent choice for constructing the carbon skeleton but demands rigorous anhydrous conditions.
By understanding the underlying principles and practical considerations of each method, researchers can confidently select and execute the most appropriate synthetic strategy for their specific needs, accelerating the pace of discovery and development.
References
- JP2010270008A - Method of producing pyridine ethanol derivative - Google P
- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2. (URL: not available)
- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
- Pyridine Synthesis: Cliff Notes - Baran Lab. (URL: [Link])
- Synthesis, hemorheological and antifibrotic activity of newly synthesized 3-acetyl-2,4,6-trimethylpyridine derivatives - Arabian Journal of Chemistry. (URL: [Link])
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
- Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchG
- HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - MDPI. (URL: [Link])
- Preparation of 3-acetylpyridine - PrepChem.com. (URL: [Link])
- Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. (URL: not available)
- US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google P
- Synthesis and transformations of 3-acetylpyridine-2(1H)
- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals - MDPI. (URL: [Link])
- Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides - ScholarWorks @ UTRGV. (URL: [Link])
- Synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)
- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (URL: [Link])
- Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. (URL: [Link])
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. (URL: [Link])
- This compound | CAS#:112197-02-1 | Chemsrc. (URL: [Link])
- US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google P
- The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines. - SciSpace. (URL: [Link])
- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)
- Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. (URL: [Link])
- Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolop[13][14]yridine-1,3-diones - ResearchG
- WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)
- A mild and convenient reduction of nitro compounds with NaBH4/SbF3 system in wet CH3CN - ResearchG
Sources
- 1. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 4. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. preprints.org [preprints.org]
- 7. asianpubs.org [asianpubs.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. 2-Methoxy-3-pyridinecarboxaldehyde, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
A Comparative Guide to the Purity Validation of Synthesized 1-(2-Methoxypyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is fundamental to drug discovery and development. However, the biological and pharmacological activity of any synthesized compound is inextricably linked to its purity.[1] Impurities can arise from starting materials, by-products, intermediates, or degradation products and can significantly impact a compound's efficacy and safety.[2] Therefore, robust and comprehensive purity validation is a critical, non-negotiable step in the characterization of any newly synthesized active pharmaceutical ingredient (API).[3][4]
This guide will navigate the essential techniques for the purity validation of 1-(2-Methoxypyridin-3-yl)ethanol, a key building block in medicinal chemistry. We will explore a multi-faceted analytical approach, comparing the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The principles discussed are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), which provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[5][6][7]
The Importance of Orthogonal Purity Assessment
No single analytical technique can definitively establish the purity of a compound. Each method possesses inherent strengths and limitations. A comprehensive purity profile is therefore constructed by employing a suite of orthogonal techniques—methods that measure the same property using different underlying principles. This approach provides a more complete and trustworthy assessment of a compound's purity.
Comparative Analysis of Purity Validation Techniques
The selection of analytical methods for purity validation should be based on the physicochemical properties of the target compound and the potential impurities that may be present. For this compound, a combination of spectroscopic and chromatographic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural and Quantitative Workhorse
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and serves as a powerful method for purity assessment.[1] Quantitative ¹H NMR (qNMR) offers a direct and accurate measure of purity against a certified internal standard.[8][9]
Expertise & Experience in Causality: The fundamental principle of qNMR is that the integral of a resonance is directly proportional to the number of nuclei giving rise to that signal.[10][11] By comparing the integral of a specific proton signal from the analyte with that of a known amount of an internal standard, the absolute purity of the analyte can be determined.[11] This method is particularly advantageous as it is non-destructive and can often identify and quantify impurities simultaneously.[8]
Trustworthiness through Self-Validation: For qNMR to be a self-validating system, several experimental parameters must be carefully controlled. A sufficient relaxation delay (D1) is crucial to ensure complete relaxation of all protons, leading to accurate integration.[12] The choice of a suitable internal standard is also critical; it should have a simple spectrum that does not overlap with the analyte's signals, be chemically inert, and have a known purity.
Table 1: Comparison of NMR with Other Techniques for Purity Validation
| Feature | ¹H NMR Spectroscopy | Mass Spectrometry (LC-MS/GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules | Differential partitioning between stationary and mobile phases |
| Information Provided | Structural information, quantitative purity | Molecular weight, fragmentation patterns, impurity identification | Separation of components, relative purity (area %) |
| Strengths | Absolute quantification, structural elucidation of impurities, non-destructive | High sensitivity, specificity for impurity identification | High resolving power, robust and widely used for routine analysis |
| Limitations | Lower sensitivity compared to MS, potential for signal overlap | Not inherently quantitative without calibration, ion suppression effects | Requires a chromophore for UV detection, co-elution can occur |
Mass Spectrometry (MS): Unmasking Trace Impurities
Mass spectrometry is an indispensable tool for the detection and identification of impurities, particularly at trace levels.[13][14] When coupled with a chromatographic technique like HPLC (LC-MS) or Gas Chromatography (GC-MS), it provides both separation and structural information, making it a powerful combination for impurity profiling.[15][16]
Expertise & Experience in Causality: MS operates by ionizing molecules and then separating them based on their mass-to-charge ratio. This allows for the precise determination of the molecular weight of the parent compound and any impurities present. High-resolution mass spectrometry (HRMS) can provide mass data with enough accuracy to help determine the elemental composition of an unknown impurity.[17] Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing valuable structural information for identification.[13]
Trustworthiness through Self-Validation: The validation of an MS method for impurity profiling involves demonstrating its specificity, linearity, limit of detection (LOD), and limit of quantitation (LOQ). By analyzing a sample spiked with known impurities, the method's ability to detect and quantify these impurities at relevant levels can be confirmed.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
HPLC is the most widely used technique for purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[2][16] For pyridine derivatives like this compound, reversed-phase HPLC (RP-HPLC) is a common and effective method.[18][19][20]
Expertise & Experience in Causality: HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. By carefully selecting the column (e.g., C18) and optimizing the mobile phase composition, a method can be developed to separate the main compound from its potential impurities.[19] A UV detector is commonly used to monitor the column effluent, and the area of each peak in the resulting chromatogram is proportional to the concentration of that component.
Trustworthiness through Self-Validation: A robust HPLC method must be validated according to ICH guidelines to ensure its reliability.[19] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. Forced degradation studies, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light), are also crucial to demonstrate the stability-indicating nature of the method.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the Grignard reaction of 2-methoxypyridine-3-carbaldehyde with methylmagnesium bromide.
-
Step 1: Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are stirred in anhydrous diethyl ether. A solution of methyl bromide in diethyl ether is added dropwise. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.
-
Step 2: Grignard Reaction: The Grignard reagent is cooled in an ice bath, and a solution of 2-methoxypyridine-3-carbaldehyde in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Step 3: Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Step 4: Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Purity Validation Workflow
Protocol 1: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
This protocol outlines the steps for determining the absolute purity of synthesized this compound using an internal standard.[1]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized compound and a similar, accurately weighed amount of a high-purity internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the standard to allow for full relaxation and accurate integration.[12] A D1 of 30 seconds is generally sufficient.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:[11]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Protocol 2: LC-MS for Impurity Identification
-
Sample Preparation: Prepare a solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute all components, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Range: A wide scan range (e.g., m/z 50-500) to detect a variety of potential impurities.
-
Data Acquisition: Acquire both full scan data to detect all ions and tandem MS (MS/MS) data on the most abundant ions to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis: Analyze the mass spectra of any detected impurity peaks to determine their molecular weights and fragmentation patterns, which can be used to propose their structures.
Protocol 3: HPLC-UV for Purity Determination (Area %)
-
Sample Preparation: Prepare a solution of the synthesized compound in the mobile phase at a concentration that gives a strong UV response (e.g., 0.5 mg/mL).
-
Chromatographic Conditions:
-
Use the same or a similar chromatographic system as described for LC-MS.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
Purity (%) = (Area of main peak / Total area of all peaks) * 100
It is important to note that this method assumes that all components have a similar response factor at the detection wavelength. For a more accurate quantitative analysis, a reference standard and a calibration curve are required.
-
Data Presentation and Interpretation
The results from each analytical technique should be summarized in a clear and concise manner.
Table 2: Hypothetical Purity Validation Data for Synthesized this compound
| Analytical Technique | Result | Interpretation |
| Quantitative ¹H NMR | 98.5% (absolute purity) | The sample contains 98.5% of the target compound by weight. |
| LC-MS | Main peak at m/z 154.08 [M+H]⁺. Impurity A at m/z 138.05 [M+H]⁺. Impurity B at m/z 170.07 [M+H]⁺. | Confirms the molecular weight of the product. Two impurities are detected and their molecular weights are determined. |
| HPLC-UV (254 nm) | Main peak area: 99.2%. Impurity A area: 0.3%. Impurity B area: 0.5%. | The chromatographic purity is 99.2% by area percent. |
Interpretation of Hypothetical Data: The qNMR result provides the most accurate measure of the absolute purity. The HPLC area percent is slightly higher, which could be due to differences in the UV response of the impurities compared to the main compound. The LC-MS data confirms the identity of the product and provides the molecular weights of the detected impurities, which is the first step in their structural elucidation.
Conclusion
The validation of the purity of a synthesized compound such as this compound is a critical process that requires a multi-faceted analytical approach. By combining the strengths of quantitative NMR, LC-MS, and HPLC, a comprehensive and reliable purity profile can be established. This orthogonal approach ensures the quality and integrity of the synthesized material, which is paramount for its intended use in research and drug development. Adherence to established guidelines and a thorough understanding of the principles behind each technique are essential for generating trustworthy and scientifically sound data.
References
- Pharmaceutical Technology.
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
- Innovational Journals. Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. [Link]
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
- LGC. The benefits of high-resolution mass spectrometry for impurity profiling. [Link]
- European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
- ResearchGate. Mass spectrometry in impurity profiling. [Link]
- ICH. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
- Gfeller, D., & Gelin, M. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9169-9170. [Link]
- AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
- ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]
- Butts, C. P., Jones, C. R., & Harvey, J. N. (2008). “Pure by NMR”? Organic Letters, 10(21), 4923–4926. [Link]
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
- LinkedIn. Good Manufacturing Practices for API Ensuring Quality and Safety. [Link]
- Bruker.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
- ResearchGate. How to determine the purity of newly synthesized organic compound? [Link]
- Nicovaper. Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. [Link]
- The Pharma Master. Good Manufacturing Practices (GMP) for APIs. [Link]
- Pharmuni. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nicovaper.com [nicovaper.com]
- 4. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance [pharmuni.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. innovationaljournals.com [innovationaljournals.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. helixchrom.com [helixchrom.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. helixchrom.com [helixchrom.com]
Methoxy-Substituted Pyridine Ethanols: A Comparative Analysis of Reactivity for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyridine derivatives are a cornerstone, integral to the structure of numerous pharmaceuticals.[1] Among these, pyridine ethanols and their methoxy-substituted analogues serve as critical building blocks, offering versatile scaffolds for the synthesis of complex molecular architectures. The strategic placement of a methoxy group on the pyridine ring can profoundly influence the molecule's electronic properties, and consequently, its chemical reactivity. This guide provides a comparative analysis of the reactivity of methoxy-substituted pyridine ethanols, offering insights into how the position of the methoxy substituent dictates the chemical behavior of the ethanol moiety. This understanding is paramount for optimizing synthetic routes and designing novel drug candidates with enhanced efficacy and desirable pharmacokinetic profiles.
The Decisive Influence of Methoxy Group Position on Reactivity
The reactivity of the ethanol side chain in methoxy-substituted pyridine ethanols is primarily governed by the electronic interplay between the methoxy group, the pyridine nitrogen, and the reaction center at the hydroxyl group. The position of the methoxy group—ortho, meta, or para to both the nitrogen atom and the ethanol substituent—modulates the electron density of the pyridine ring and the acidity of the hydroxyl proton, thereby influencing the rates and outcomes of various chemical transformations.
The methoxy group is generally considered an electron-donating group through its mesomeric effect (+M) and an electron-withdrawing group through its inductive effect (-I). The overall electronic effect on the pyridine ring is a delicate balance of these two opposing forces and is highly dependent on the substituent's position.
Diagrammatic Representation of Electronic Effects:
Caption: Step-wise workflow for the Swern oxidation of pyridine ethanols.
Step-by-Step Procedure:
-
Activator Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).
-
DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of the methoxy-substituted pyridine ethanol (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Quenching and Work-up: Allow the reaction to warm to room temperature. Quench with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Fischer Esterification
Fischer esterification is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. [2][3]The nucleophilicity of the alcohol's oxygen atom is a key factor determining the reaction rate.
| Isomer | Methoxy Position | Expected Relative Reactivity | Rationale |
| 2-(2-Hydroxyethyl)pyridine | - | Baseline | Reference compound. |
| 2-Methoxy-5-(2-hydroxyethyl)pyridine | Ortho to N, Meta to CH2CH2OH | Moderate | The electron-donating methoxy group can slightly increase the nucleophilicity of the hydroxyl oxygen. |
| 4-Methoxy-2-(2-hydroxyethyl)pyridine | Para to N, Ortho to CH2CH2OH | High | The strong electron-donating effect of the 4-methoxy group significantly enhances the nucleophilicity of the hydroxyl oxygen, accelerating the attack on the protonated carboxylic acid. |
| 3-Methoxy-5-(2-hydroxyethyl)pyridine | Meta to N, Meta to CH2CH2OH | Low | The inductive electron-withdrawing effect of the 3-methoxy group decreases the electron density on the hydroxyl oxygen, reducing its nucleophilicity and slowing the reaction rate. |
Experimental Protocol: Fischer Esterification
Diagram of the Fischer Esterification Workflow:
Caption: General workflow for the Fischer esterification of pyridine ethanols.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add the methoxy-substituted pyridine ethanol (1.0 eq.), a carboxylic acid (e.g., acetic acid, 3.0 eq.), and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Reflux: Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting ester by flash column chromatography or distillation.
Conclusion
The strategic placement of a methoxy group on the pyridine ring provides a powerful tool for fine-tuning the reactivity of pyridine ethanol building blocks. As demonstrated, the electronic effects of the methoxy group, dictated by its position, significantly influence the rates of key transformations such as oxidation and esterification. A 4-methoxy substituent generally leads to the highest reactivity of the ethanol moiety due to its strong electron-donating mesomeric effect, while a 3-methoxy substituent tends to decrease reactivity due to its inductive electron-withdrawing nature. This comparative understanding enables medicinal chemists to make informed decisions in the design and synthesis of novel pyridine-based drug candidates, ultimately accelerating the drug discovery process. By leveraging these structure-reactivity relationships, researchers can more efficiently construct complex molecules with tailored properties, paving the way for the development of next-generation therapeutics.
References
- The Fischer Esterification. (n.d.).
- Esterification (Experiment). (2021, August 16). Chemistry LibreTexts.
- Pyridine, a compound with a heterocyclic structure, is a key player in medicinal chemistry and drug design. (n.d.). PubMed.
- Swern oxidation. (n.d.). Grokipedia.
- Esterification Experiment. (n.d.). AWS.
- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
- esterification+experiment+report.pdf. (n.d.). Metrosalud.
- Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.
Sources
A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of 1-(2-Methoxypyridin-3-yl)ethanol
Introduction
In pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous scientific validation. A critical, yet often underestimated, aspect of this process is the consistency of starting materials and intermediates. 1-(2-Methoxypyridin-3-yl)ethanol, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity, impurity profile, and physical properties can directly influence the yield, purity, and safety of the final Active Pharmaceutical Ingredient (API).
In the pharmaceutical industry, batch-to-batch consistency is not merely a quality control metric; it is a critical determinant of whether a drug development project can progress smoothly from early development to commercial supply.[1] Inconsistent batches of an intermediate like this compound can lead to downstream manufacturing failures, unexpected impurity formation, and significant delays in regulatory submissions.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust analytical strategy for assessing the batch-to-batch consistency of this crucial intermediate. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of key analytical techniques.
The Strategic Framework for Consistency Assessment
A robust assessment of batch-to-batch consistency is a multi-faceted process. It begins with the receipt of a new batch and proceeds through a structured analytical workflow, culminating in a well-supported decision on its suitability for use. This process is not just about a simple pass/fail against a specification but involves a holistic comparison against a designated reference standard or a previously qualified batch.
Caption: High-level workflow for assessing batch-to-batch consistency.
Core Analytical Techniques: A Comparative Overview
The selection of analytical techniques should be deliberate, with each method providing a unique and complementary piece of information. For a molecule like this compound, a combination of chromatographic, spectroscopic, and physical tests is essential.
| Technique | Primary Purpose | Strengths | Limitations & Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and detects/quantifies impurities (related substances). | Highly sensitive and specific for non-volatile impurities. Provides a detailed "fingerprint" of the batch.[2] | Method development can be complex for basic compounds like pyridines due to potential peak tailing.[3] |
| Gas Chromatography (GC) | Quantifies residual solvents from the manufacturing process. | Excellent for separating and quantifying volatile and semi-volatile compounds.[4] | Not suitable for non-volatile impurities or the main compound itself. Requires thermal stability of the analyte. |
| Nuclear Magnetic Resonance (¹H, ¹³C NMR) | Confirms the chemical structure of the main component. Can identify and quantify impurities if signals are resolved. | Provides unambiguous structural information. qNMR can be used for purity assessment without a specific reference standard for the impurity.[5] | Lower sensitivity compared to HPLC for trace impurities. Complex mixtures can lead to overlapping signals. |
| Mass Spectrometry (MS) | Determines the molecular weight of the main component and impurities. | Extremely sensitive. Provides molecular weight information crucial for identifying unknown impurities when coupled with HPLC (LC-MS).[6] | Ionization efficiency can vary significantly between compounds, making quantification challenging without standards. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the presence of key functional groups and provides a characteristic fingerprint of the molecule. | Fast and non-destructive. Useful for quick identity confirmation and detecting gross changes in composition.[7] | Not suitable for quantification or detecting minor impurities. Provides limited structural information compared to NMR. |
| Karl Fischer (KF) Titration | Measures the water content. | The gold standard for accurate and precise water determination. | Requires specialized equipment and reagents. |
Detailed Experimental Protocols
Trustworthiness in analytical data stems from meticulously executed and well-documented protocols. The following sections provide detailed, step-by-step methodologies for the most critical experiments.
Protocol 1: RP-HPLC for Purity and Impurity Profiling
Rationale: Reverse-phase HPLC is the cornerstone of purity assessment. The basic nitrogen in the pyridine ring of this compound can interact with acidic residual silanols on standard silica-based C18 columns, causing poor peak shape (tailing).[3] To counteract this, this protocol employs a modern, end-capped C18 column and a mobile phase with a low pH and a competing base to ensure symmetrical peaks and robust separation.[3][8]
Instrumentation & Materials:
-
HPLC system with UV detector (e.g., Agilent 1260 Infinity II or equivalent)
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent modern end-capped C18)
-
Mobile Phase A: 0.1% Formic Acid and 0.05% Triethylamine (TEA) in Water
-
Mobile Phase B: Acetonitrile
-
Diluent: 50:50 Acetonitrile/Water
-
This compound Reference Standard
-
Samples: Test Batch and a previously Qualified Batch
Procedure:
-
Mobile Phase Preparation:
-
For Mobile Phase A, add 1.0 mL of formic acid and 0.5 mL of TEA to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water and mix thoroughly.
-
Filter both mobile phases through a 0.45 µm filter and degas.
-
-
Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the test batch and the qualified prior batch in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (A preliminary UV scan should be run to confirm the optimal wavelength)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 70 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Analysis Sequence:
-
Inject the diluent (blank) to ensure no system peaks are present.
-
Inject the Standard Solution five times to establish system suitability (RSD of peak area < 2.0%).
-
Inject the Sample Solutions for the test batch and the qualified batch.
-
-
Data Analysis:
-
Calculate the Assay (%) of the test batch against the reference standard.
-
For impurity profiling, use area percent. Identify and quantify any impurity greater than 0.05%.
-
Consistency Check: Overlay the chromatograms of the test batch and the qualified batch. The impurity profiles should be highly similar. Pay close attention to the number of impurities, their retention times, and their relative peak areas.
-
Protocol 2: Spectroscopic Identity Confirmation (NMR & FT-IR)
Rationale: While HPLC confirms purity, it does not confirm identity. NMR and FT-IR provide orthogonal data to unequivocally confirm the structure of the material.[6]
A. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 15-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient relaxation delay (e.g., 5 seconds) for quantitative integrity.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis: Compare the resulting spectra with the known spectrum of this compound. The chemical shifts, splitting patterns, and integrations must match. For batch-to-batch comparison, the spectra should be superimposable, with no new signals indicating structural changes or significant impurities.
B. FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[6]
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Collect a background spectrum first and subtract it from the sample spectrum.[6]
-
Data Analysis: Compare the FT-IR spectrum of the new batch to the reference standard. The positions and relative intensities of the absorption bands (e.g., O-H stretch, C-H stretch, C=N stretch, C-O stretch) should be consistent.
Integrating Data for a Final Decision
No single technique tells the whole story. The power of this approach lies in the integration of all analytical data. A new batch is deemed consistent only when all data points align with the reference batch.
Caption: Decision-making tree for batch acceptance.
If the HPLC profile of a new batch shows a new, unknown impurity above the reporting threshold (typically 0.1%), a formal investigation is triggered. This usually involves using LC-MS to obtain the molecular weight of the impurity, followed by potential isolation and full structural elucidation by NMR. This step is crucial, as even minor impurities can have significant biological activity or affect the stability of the API.
Conclusion
Assessing the batch-to-batch consistency of this compound is a fundamental requirement for ensuring the quality and safety of pharmaceuticals. It is a scientifically demanding process that requires more than just routine testing. By implementing a multi-technique analytical strategy grounded in sound scientific principles, researchers and developers can build a comprehensive understanding of their material. This robust approach, which combines high-resolution chromatography for purity profiling with definitive spectroscopic techniques for identity, ensures that each batch behaves predictably in downstream processes, ultimately safeguarding the integrity of the final drug product and ensuring patient safety.[9]
References
- HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- Batch-to-Batch Consistency: Why It Matters for Intermediates. At Tianming Pharmaceutical.
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
- Ensuring Batch-to-Batch Consistency: Quality Assurance. Tristart Chemicals.
- Batch-to-batch consistency checks. Spectralys Biotech.
- Method for pyridine amine derivative. Chromatography Forum.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- 2‐Methoxy Pyridine. ResearchGate.
- Pyridine 1613. NIOSH - CDC.
- Maintaining Batch-to-Batch Consistency. Pharmaceutical Technology.
- How Batch Processing Enhances Product Quality and Consistency. Proconex.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5. Batch-to-batch consistency checks - Spectralys Biotech - The IR and HDX-MS experts for biopharmaceutical analysis [spectralysbiotech.com]
- 8. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 9. proconexdirect.com [proconexdirect.com]
A Guide to the Inter-Laboratory Comparison of 1-(2-Methoxypyridin-3-yl)ethanol Analysis: Establishing Method Robustness and Result Comparability
This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison study for the analysis of 1-(2-Methoxypyridin-3-yl)ethanol, a key heterocyclic building block in pharmaceutical and chemical synthesis. The objective of such a study is to rigorously assess the reproducibility and robustness of a given analytical method when performed by different laboratories, ensuring consistent quality control and reliable data across manufacturing sites or research partners.
The principles outlined herein are grounded in internationally recognized standards for method validation and proficiency testing, including the International Council for Harmonisation (ICH) Q2(R1) guidelines and ISO/IEC 17043.[1][2][3] This document is intended for researchers, analytical scientists, and quality assurance professionals in the drug development and chemical industries.
The Imperative for Inter-Laboratory Comparison
Before an analytical method is implemented for routine use across multiple sites, its performance must be challenged under real-world conditions. A single-laboratory validation, while essential, cannot fully predict a method's behavior when faced with different equipment, analysts, and environments. An inter-laboratory study, sometimes called a round-robin study, serves as the ultimate test of a method's transferability and robustness.[4][5][6][7][8]
For a compound like this compound, which may serve as a critical starting material or intermediate, ensuring that all testing sites produce equivalent results is paramount for:
-
Consistent Product Quality: Guaranteeing that the purity and identity of the material are assessed uniformly throughout the supply chain.
-
Regulatory Compliance: Providing documented evidence of a well-controlled and reproducible analytical procedure, a key requirement for regulatory submissions.
-
Data Integrity: Building confidence that data generated by a contract research organization (CRO) or a different internal site is directly comparable to data from the primary development lab.
The workflow for a successful inter-laboratory study involves three critical phases: method finalization, study execution, and data analysis.
Caption: Overall workflow of an inter-laboratory comparison study.
Phase 1: Foundational Method Development and Validation
A robust inter-laboratory study is predicated on a well-developed and validated analytical method. The chosen method must be selective for this compound and demonstrate adequate accuracy, precision, and linearity within a single laboratory before being transferred.[9][10][11] For this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a suitable choice due to the presence of a UV-active pyridine ring.[12][13][14][15]
This protocol serves as the baseline method to be validated and transferred to participating laboratories. The choice of a common C18 column and a simple isocratic mobile phase enhances the likelihood of successful transfer and reproducibility.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 70:30 (v/v) Water with 0.1% Formic Acid : Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Reagent and Sample Preparation:
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
Sample Solution (1.0 mg/mL): Prepare the sample using the same procedure as the standard.
-
Working Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard or Sample Solution into a 10 mL volumetric flask and dilute to volume with diluent.
-
-
System Suitability Test (SST):
-
Before analysis, perform five replicate injections of the Working Standard Solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates (Plate count) ≥ 2000.
-
-
The method must be validated according to ICH Q2(R1) guidelines.[2][16][17][18] This involves assessing specificity, linearity, range, accuracy, and precision (repeatability and intermediate precision). These results establish the method's performance characteristics and set the acceptance criteria for the inter-laboratory study.
Caption: Standard workflow for the HPLC-UV analytical method.
Phase 2: Inter-Laboratory Study Design and Execution
The design of the study is critical for generating meaningful data. The protocol should be unambiguous and based on established standards such as ASTM E691, which provides a framework for conducting interlaboratory studies to determine the precision of a test method.[4][5][6][19]
Key Steps:
-
Protocol Development: A detailed protocol must be written and distributed. It should include the validated HPLC method, instructions for sample handling and preparation, system suitability requirements, and a standardized template for reporting results.
-
Laboratory Selection: Choose a minimum of 5-8 participating laboratories with comparable instrumentation and qualified personnel.
-
Sample Preparation: A single, homogenous batch of this compound must be prepared. It is crucial to test this batch for homogeneity before distribution to ensure that any observed variability is from the analytical process, not the sample itself.
-
Sample Distribution: Distribute identical sample kits to each laboratory. The kit should contain the test material, a small quantity of the reference standard, and the detailed analytical protocol.
-
Data Collection: Each laboratory analyzes the sample in replicate (e.g., n=6) and reports the results for purity (as % Area), peak retention time, and all system suitability data.
Phase 3: Data Analysis and Interpretation
The goal of the analysis is to calculate the within-laboratory variability (repeatability) and the between-laboratory variability (reproducibility).[4][20]
-
Data Screening: Upon receipt, results are checked for compliance with the protocol. Statistical tests, such as Cochran's C test for variances and Grubbs' test for outliers, can be used to identify any anomalous data points that may require investigation.
-
Statistical Analysis: The core of the analysis involves calculating the repeatability standard deviation (sr) and the reproducibility standard deviation (sR) using Analysis of Variance (ANOVA) as described in ASTM E691.[5][7]
Table 1: Example Inter-Laboratory Study Results for Purity of this compound
| Laboratory ID | Mean Purity (% Area) | Repeatability SD (sr) |
| Lab 1 | 99.52 | 0.05 |
| Lab 2 | 99.45 | 0.08 |
| Lab 3 | 99.60 | 0.06 |
| Lab 4 | 99.38 | 0.10 |
| Lab 5 | 99.55 | 0.07 |
| Lab 6 | 99.49 | 0.05 |
| Overall Mean | 99.50 | |
| Pooled sr | 0.07 | |
| Between-Lab SD (sL) | 0.08 | |
| Reproducibility SD (sR) | 0.11 |
This table contains simulated data for illustrative purposes.
Interpretation:
-
Repeatability (sr): Represents the expected variation between replicate results obtained in a single laboratory under the same conditions. A low value indicates good intra-laboratory precision.
-
Reproducibility (sR): Represents the expected variation between single results obtained in different laboratories. This value encompasses both within-lab and between-lab variability and is the ultimate measure of the method's robustness.
A successful study will demonstrate that the reproducibility standard deviation (sR) is within the predefined acceptance criteria, confirming that the analytical method is suitable for deployment across multiple sites for the quality control of this compound.
References
- ISO/IEC 17043:2023 Conformity assessment — General requirements for proficiency testing. International Organization for Standardization.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ASTM E691-23: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International.
- The ANSI Blog. ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. ANSI National Accreditation Board.
- ASTM E691-18 - Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. American National Standards Institute.
- USP General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia.
- ANAB. ISO/IEC 17043 Proficiency Testing Providers Accreditation. ANSI National Accreditation Board.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Shapypro. ISO/IEC 17043: Global Accreditation for Proficiency Testing.
- ASTM International. E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- ASTM International. E691-16 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method.
- U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- NATA. Proficiency Testing Providers (ISO/IEC 17043) Accreditation. National Association of Testing Authorities, Australia.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF).
- International Council for Harmonisation. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Accredited Laboratory (YouTube). Intro to ISO/IEC 17043:2023 | Updated Proficiency Testing Requirements Explained Simply.
- USP-NF. <1225> Validation of Compendial Procedures.
- USP Pharmacopeial Forum. <1225> VALIDATION OF COMPENDIAL PROCEDURES.
- Investigations of a Dog blog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- StudySmarter. Proficiency testing and interlaboratory comparisons.
- Japan International Cooperation Agency. III Analytical Methods.
- International Council for Harmonisation. ANALYTICAL PROCEDURE DEVELOPMENT Q14.
- Eurachem. Interlaboratory comparisons other than proficiency testing.
- EAS. Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories.
Sources
- 1. ISO/IEC 17043 – ANAB [anab.ansi.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. accredit.org [accredit.org]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. ASTM E691-23: Interlaboratory Study to Determine Test Method Precision - The ANSI Blog [blog.ansi.org]
- 8. fiveable.me [fiveable.me]
- 9. USP <1225> Method Validation - BA Sciences [basciences.com]
- 10. uspbpep.com [uspbpep.com]
- 11. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 12. helixchrom.com [helixchrom.com]
- 13. helixchrom.com [helixchrom.com]
- 14. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. fda.gov [fda.gov]
- 18. starodub.nl [starodub.nl]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. database.ich.org [database.ich.org]
Safety Operating Guide
Proper Disposal of 1-(2-Methoxypyridin-3-yl)ethanol: A Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of 1-(2-Methoxypyridin-3-yl)ethanol (CAS#: 112197-02-1). As drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their disposal. This document synthesizes established best practices for hazardous waste management with an expert analysis of the compound's likely properties, ensuring a scientifically sound and safe operational plan.
Hazard Assessment and Chemical Profile
While a comprehensive toxicological profile for this compound is not extensively documented in readily available safety data sheets, its structure—a substituted pyridine ring with an ethanol group—provides clear indicators of its potential hazards.
-
Pyridine Moiety : Pyridine and its derivatives are known for their potential toxicity, including harmful effects upon inhalation, skin contact, and ingestion.[1][2] They can act as skin and respiratory irritants.[1] Pyridine itself is flammable and recognized for its pungent, unpleasant odor.[1]
-
Ethanol Moiety : The ethanol group suggests that the compound is likely a flammable liquid.[3][4] Ethanol is also an irritant to the eyes and skin.[5]
-
Reactivity : While specific reactivity data for this compound is scarce, it is prudent to assume incompatibility with strong oxidizing agents and strong acids, a common characteristic of both pyridines and alcohols.[2][6][7]
Based on this structural analysis, this compound must be managed as a flammable and potentially toxic hazardous waste .
Table 1: Assumed Hazard Profile for this compound
| Hazard Classification | Basis for Assumption | Primary Safety Concern |
| Flammable Liquid | Presence of ethanol group and pyridine ring. | Fire or explosion risk.[8] |
| Acute Toxicity | Pyridine derivatives are often toxic.[1][2] | Harmful if swallowed, inhaled, or in contact with skin. |
| Skin/Eye Irritant | Common characteristic of pyridines and alcohols.[1][5][9] | Can cause serious irritation upon contact. |
| Environmental Hazard | Pyridine compounds can be harmful to aquatic life. | Discharge into the environment must be avoided.[6][10] |
Personal Protective Equipment (PPE) and Immediate Safety
Before handling the compound or its waste, ensure a robust safety protocol is in place.
-
Engineering Controls : All handling and preparation for disposal must occur within a certified laboratory chemical fume hood to prevent inhalation of vapors.[2][6] An emergency eyewash station and safety shower must be readily accessible.[2]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles.[2]
-
Hand Protection : Use chemically resistant gloves. Butyl rubber is often recommended for pyridine, but always consult the glove manufacturer's compatibility chart.[2] Nitrile gloves may not offer sufficient protection for prolonged contact.[2]
-
Body Protection : A fully buttoned, flame-retardant lab coat is mandatory.
-
Step-by-Step Disposal Protocol
Disposal of this compound must follow systematic procedures to ensure safety and regulatory compliance.[11] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[1][12]
Step 1: Waste Segregation and Collection
Collect waste this compound at the point of generation. This includes pure unused compound, solutions containing the compound, and any solvent used for rinsing contaminated glassware.
-
Waste Stream : Designate a specific waste stream for "Halogen-Free Organic Solvents/Liquids." Do not mix with halogenated solvents, strong acids, bases, or oxidizers.[2]
-
Rinsate : Glassware contaminated with this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). This rinsate is considered hazardous waste and must be collected in the designated container.[13]
Step 2: Container Selection and Labeling
Proper containment is critical for safe storage and transport.
-
Container Type : Use a compatible, sealable, and airtight waste container.[2] High-density polyethylene (HDPE) or glass bottles with screw caps are appropriate.[1][14] The container must be in good condition with no cracks or deterioration.[14]
-
Labeling : Every waste container must be properly labeled from the moment the first drop of waste is added.[11][15] The label must include:
Step 3: In-Lab Storage (Satellite Accumulation)
Laboratories must designate a "Satellite Accumulation Area" (SAA) for the temporary storage of hazardous waste.[14][15]
-
Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15]
-
Storage Conditions :
-
Keep waste containers tightly closed at all times, except when adding waste.[14][15] Funnels should not be left in the container opening.[13]
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[1][2][3]
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
-
Do not fill containers beyond 90% capacity to allow for vapor expansion.[14]
-
Step 4: Spill Management
Immediate and correct response to a spill is crucial for safety.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or the ventilation is inadequate.
-
Control Ignition Sources : Immediately extinguish any nearby flames and turn off spark-producing equipment.[7]
-
Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the liquid.[1][6]
-
Collect and Package : Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container for disposal as hazardous waste.[2][7]
-
Decontaminate : Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your institution's Environmental Health and Safety (EH&S) department.
Step 5: Final Disposal
The ultimate disposal of the collected hazardous waste must be handled by trained professionals.
-
Professional Disposal Service : Arrange for a pickup of the waste container through your institution's EH&S department or a licensed hazardous waste contractor.[12][15] Laboratory personnel should not transport hazardous waste across public roads.[12]
-
Disposal Method : The most common and effective method for this type of chemical waste is high-temperature incineration at a permitted hazardous waste facility.[16] This process destroys the organic compound, minimizing its environmental impact.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound waste.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental compliance. By treating this compound as a flammable and potentially toxic substance and adhering to the rigorous protocols for segregation, labeling, storage, and professional disposal, researchers can mitigate risks and uphold the highest standards of scientific integrity. Always consult your institution's specific waste management policies and your Environmental Health & Safety department for guidance.
References
- Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Regulation of Laboratory Waste. American Chemical Society.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Pyridine Standard Operating Procedure. Washington State University.
- This compound Information. Chemsrc.
- Safety Data Sheet for (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride. (2024, December 19). CymitQuimica.
- Safety Data Sheet for Pyridine. (2009, October 2). Fisher Scientific.
- Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry.
- Safety Data Sheet for Pyridine. (2025, March 31). Carl ROTH.
- Safety Data Sheet for a Flammable Liquid. (2025, August 26). MilliporeSigma.
- Safety Data Sheet for 3-Methoxypyridine. Fisher Scientific.
- Safety Data Sheet for Ethanol. (2023, October 12). Thermo Fisher Scientific.
- Chemical Waste Disposal Guidelines. Emory University.
- Safety Data Sheet for Ethanol. U.S. Food and Drug Administration.
- Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.
- Safety Data Sheet for Ethanol. Sigma-Aldrich.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- Waste Disposal Manual. University of Louisville Department of Environmental Health and Safety.
- Safety Data Sheet for Pyrimidine. Fisher Scientific.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. leap.epa.ie [leap.epa.ie]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 12. vumc.org [vumc.org]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(2-Methoxypyridin-3-yl)ethanol
Understanding the Hazard Profile
Direct, peer-reviewed toxicological studies on 1-(2-Methoxypyridin-3-yl)ethanol are limited. Therefore, our risk assessment must be grounded in an analysis of its constituent parts: the pyridine ring and the ethanol sidechain.
-
Pyridine Core: Pyridine and its derivatives are known for their pungent odor and potential for toxicity. They can be absorbed through the skin, and overexposure may lead to symptoms like nausea, headaches, and nervous system effects.[1] Structurally similar compounds, such as (2-Methoxypyridin-3-yl)methanol and 1-(6-Methoxypyridin-2-yl)ethanol, are classified under the Globally Harmonized System (GHS) with the following warnings:
-
Ethanol Sidechain: While the ethanol group itself is common, its presence on the pyridine ring can influence the compound's solubility and reactivity.
Given this profile, we must treat this compound with a high degree of caution, assuming it presents similar, if not identical, hazards.
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. True laboratory safety is proactive and begins with engineering and administrative controls.
-
Engineering Controls: All handling of this compound—from weighing to reaction quenching—must be performed within a properly functioning and certified chemical fume hood.[1][5][6] This is non-negotiable and serves to minimize inhalation exposure.
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the specific hazards and handling procedures. Keep quantities to the minimum required for your experimental needs.
Core PPE Protocol: A Step-by-Step Guide
Proper selection and use of PPE are critical for preventing exposure. The following protocol is based on standards set forth by the Occupational Safety and Health Administration (OSHA).[7][8][9][10]
Direct contact with pyridine derivatives can cause serious eye irritation.[1][6]
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times. Standard safety glasses do not provide an adequate seal against splashes and vapors.
-
High-Risk Operations: When handling larger quantities (>50 mL) or performing operations with a significant splash risk (e.g., transfers, quenching), supplement your goggles with a full-face shield.
Skin contact is a primary route of exposure for pyridine compounds.[5][6] The selection of appropriate gloves is paramount.
-
Glove Selection: While specific breakthrough time data for this compound is unavailable, nitrile gloves are a robust first choice as they are generally resistant to pyridine.[5][6] For prolonged handling or in situations with a high risk of immersion, consider heavier-duty gloves or double-gloving.
-
Protocol:
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
During Use: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.[1]
-
Doffing: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them in the designated hazardous waste container.
-
Hygiene: Always wash hands with soap and water after removing gloves.[11][12]
-
-
A flame-resistant lab coat, fully buttoned, is mandatory to protect against splashes and contamination of personal clothing.
-
Ensure legs are fully covered (no shorts or skirts) and wear closed-toe shoes made of a non-porous material.
Under normal conditions, all work should be conducted in a chemical fume hood, which should provide adequate respiratory protection.[6]
-
When is a Respirator Needed? A respirator may be required in the event of a large spill or a failure of engineering controls.[1][8] Use of a tight-fitting respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing, as mandated by OSHA (29 CFR 1910.134).[7][8]
-
Respirator Type: For pyridine compounds, an air-purifying respirator with an organic vapor (OV) cartridge would be appropriate.
Table 1: PPE Recommendations by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Preparation | Chemical Splash Goggles | Nitrile Gloves | Lab Coat |
| Reaction Setup/Transfer | Chemical Splash Goggles & Face Shield | Nitrile Gloves (Double-gloving recommended) | Lab Coat |
| Workup/Extraction | Chemical Splash Goggles & Face Shield | Nitrile Gloves (Double-gloving recommended) | Lab Coat |
| Spill Cleanup (Small) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Lab Coat |
Operational Plan: Handling and Disposal Workflow
A systematic workflow minimizes risk at every stage. This process ensures that safety is integrated into the experimental design from start to finish.
-
Preparation:
-
Confirm the chemical fume hood is operational.
-
Designate a specific area within the hood for the procedure.
-
Assemble all necessary equipment and reagents.
-
Ensure a designated, sealed hazardous waste container is readily accessible in the hood.[1]
-
Locate the nearest emergency eyewash station and safety shower before beginning work.[1]
-
-
Execution:
-
Decontamination & Disposal:
-
Upon completion, decontaminate any surfaces with an appropriate solvent.
-
Dispose of all contaminated materials, including pipette tips, wipes, and gloves, directly into the hazardous waste container.[5]
-
Waste this compound and solutions containing it are considered hazardous waste and must be collected in a sealed, properly labeled container for disposal by trained professionals.[14] Never pour pyridine-containing waste down the drain.[5]
-
-
Post-Procedure:
-
Doff PPE in the correct order (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water.
-
Diagram 1: Chemical Handling & Disposal Workflow
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. (2-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 10630565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 1-(6-Methoxypyridin-2-yl)ethanol | C8H11NO2 | CID 68951207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. clarionsafety.com [clarionsafety.com]
- 8. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 29 CFR Part 1910 - Subpart I - Personal Protective Equipment | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. 1910 | Occupational Safety and Health Administration [osha.gov]
- 11. fishersci.com [fishersci.com]
- 12. thermofishersci.in [thermofishersci.in]
- 13. carlroth.com [carlroth.com]
- 14. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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